BRD5018
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2245231-51-8 |
|---|---|
分子式 |
C33H38N4O4 |
分子量 |
554.7 g/mol |
IUPAC 名称 |
(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-35(2)19-28-32(25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23)29-20-36(21-30(38)31(39)22-37(28)29)33(40)34-26-15-17-27(41-3)18-16-26/h4-8,11-18,28-32,38-39H,19-22H2,1-3H3,(H,34,40)/t28-,29+,30-,31+,32+/m1/s1 |
InChI 键 |
GMFUBIXUEFNREY-OXFURMMHSA-N |
产品来源 |
United States |
Foundational & Exploratory
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for the Treatment of Malaria
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. BRD5018 is a promising antimalarial candidate developed through a collaboration between the Broad Institute and Eisai Inc. This bicyclic azetidine (B1206935) compound exhibits a novel mechanism of action by selectively inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme crucial for parasite protein synthesis.[1] this compound demonstrates potent activity against multiple life stages of the malaria parasite, including the blood, liver, and transmission stages, and has shown efficacy in murine models of malaria, including single-dose cures.[2] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative efficacy data from potent analogs, detailed experimental protocols, and preliminary safety findings.
Introduction
The declining efficacy of frontline artemisinin-based combination therapies (ACTs) due to parasite resistance underscores the urgent need for new antimalarial drugs.[2] Ideal next-generation antimalarials should possess a novel mechanism of action to circumvent existing resistance, exhibit activity against multiple parasite life stages to enable treatment, prophylaxis, and transmission blocking, and have a favorable safety profile.
This compound has emerged from a phenotypic screen of a diverse chemical library and subsequent lead optimization. It belongs to a class of bicyclic azetidines that target a previously unexploited pathway in Plasmodium—protein synthesis via inhibition of an aminoacyl-tRNA synthetase.[1]
Mechanism of Action: Inhibition of PfcPheRS
This compound's primary mechanism of action is the inhibition of Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is responsible for the crucial first step in protein synthesis: the charging of tRNA with its cognate amino acid, phenylalanine. By inhibiting PfcPheRS, this compound effectively halts parasite protein production, leading to parasite death.[3][4]
Biochemical and structural studies of potent analogs, such as BRD1389, have revealed that these bicyclic azetidines act as competitive inhibitors with respect to L-phenylalanine.[5] The inhibitor binds to the active site of the PfcPheRS alpha subunit, occupying the amino acid binding pocket and extending into an auxiliary site, thereby preventing the natural substrate from binding.[1]
Signaling Pathway Diagram: Inhibition of Protein Synthesis
Caption: Mechanism of action of this compound in inhibiting parasite protein synthesis.
Quantitative Data
While specific IC50 and EC50 values for this compound are not publicly available in the reviewed literature, data from highly potent structural analogs, BRD1389 and BRD7929, provide a strong indication of its efficacy.
| Compound | Assay | Strain/Enzyme | IC50 / EC50 (nM) | Selectivity Index (Human vs. P. falciparum) |
| BRD1389 | In vitro Growth Inhibition | P. falciparum 3D7 | 13 | >1000 |
| BRD1389 | In vitro Growth Inhibition | P. falciparum K1 | 12 | >1000 |
| BRD1389 | Enzymatic Inhibition | P. falciparum cFRS | 6 (Ki) | >1000 |
| BRD7929 | In vitro Growth Inhibition | P. falciparum Dd2 | 5 | >1000 |
| BRD7929 | In vitro Growth Inhibition | P. falciparum 3D7 | 9 | >1000 |
Data compiled from Sharma et al., 2021 and other sources.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and its analogs.
In Vitro Antimalarial Activity Assays
This assay measures parasite DNA content as an indicator of parasite growth.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Plate Preparation: Test compounds are serially diluted in DMSO and added to 96-well plates.
-
Incubation: Parasite culture is added to the plates and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: Plates are read on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: IC50 values are calculated by fitting the fluorescence data to a dose-response curve.[6][7]
This colorimetric assay measures the activity of pLDH, an enzyme released by viable parasites.
-
Parasite Culture and Incubation: Similar to the SYBR Green I assay, parasites are incubated with the test compound for 72 hours.
-
Lysis: The plate is subjected to freeze-thaw cycles to lyse the erythrocytes and release pLDH.
-
Enzymatic Reaction: A reaction mixture containing a lactate (B86563) substrate and a tetrazolium dye is added to each well. pLDH catalyzes the reduction of NAD+ to NADH, which in turn reduces the dye to a colored formazan (B1609692) product.
-
Absorbance Reading: The optical density is measured at a wavelength of approximately 650 nm.
-
Data Analysis: IC50 values are determined from the dose-response inhibition of pLDH activity.[8][9][10]
This assay quantifies the histidine-rich protein 2 (HRP2) secreted by P. falciparum.
-
Assay Principle: A sandwich ELISA format is used with a capture monoclonal antibody coated on the microplate and a detector monoclonal antibody conjugated to an enzyme.
-
Sample Preparation and Incubation: After a 72-hour incubation with the test compound, the culture plates are frozen and thawed. The lysate is then added to the antibody-coated plate.
-
Detection: The enzyme-conjugated antibody is added, followed by a substrate that produces a colorimetric signal.
-
Absorbance Reading: The absorbance is read on a plate reader.
-
Data Analysis: IC50 values are calculated based on the reduction of HRP2 levels.[11][12]
PfcPheRS Enzymatic Inhibition Assay
This assay directly measures the inhibition of the target enzyme.
-
Enzyme and Substrates: Recombinant PfcPheRS is purified. The substrates L-phenylalanine, ATP, and tRNA(Phe) are prepared in an appropriate buffer.
-
Reaction Mixture: The enzyme, substrates, and varying concentrations of the inhibitor (this compound or its analogs) are combined in a microplate.
-
Detection of Aminoacylation: The production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction, is measured using a malachite green-based colorimetric assay.
-
Data Analysis: IC50 values are determined by plotting the inhibition of PPi production against the inhibitor concentration.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and preclinical development of this compound.
In Vivo Efficacy and Preclinical Safety
In Vivo Efficacy in Murine Models
This compound has demonstrated significant in vivo antimalarial activity in a SCID mouse model engrafted with human erythrocytes and infected with P. falciparum. A single oral dose of 30 mg/kg resulted in a greater than 99.8% reduction in parasitemia by day 7. The estimated ED90 for a single dose is between 3-10 mg/kg, which compares favorably to standard antimalarials like chloroquine (B1663885) and mefloquine (B1676156) that require multiple doses.[13] While in vivo studies against liver and transmission stages for this compound were not completed, a related earlier lead compound, BRD7929, showed potent efficacy against these stages.[1][13]
Preclinical Safety Assessment
Early safety assessments of this compound have been conducted in rodents and beagle dogs. The primary toxicity observed was gastrointestinal, which was found to be monitorable and reversible.[2][13] No serious systemic toxicities were identified. In an exploratory cardiovascular study in beagle dogs, no significant cardiovascular findings were observed at plasma concentrations up to 2.7 µg/ml.[13] These preliminary safety data support the progression of this compound towards clinical development.
Conclusion and Future Directions
This compound represents a novel and promising class of antimalarial compounds with a distinct mechanism of action that is crucial for overcoming the challenge of drug resistance. Its potent, multi-stage activity and favorable preclinical safety profile highlight its potential as a next-generation antimalarial therapeutic. Further studies are warranted to fully elucidate its efficacy and safety profile in human clinical trials. The successful clinical development of this compound would not only provide a new tool for malaria control and elimination but also validate PfcPheRS as a druggable target for future antimalarial drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mesamalaria.org [mesamalaria.org]
- 3. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis and malaria parasite development by drug targeting of methionyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3.3. Plasmodium Lactate Dehydrogenase (pLDH) Assay [bio-protocol.org]
- 9. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for the Treatment of Malaria
An In-depth Technical Guide on the Discovery and Development of a Multi-Stage Antimalarial Candidate
Abstract
BRD5018 is a novel antimalarial candidate, a bicyclic azetidine, that has demonstrated potent activity against multiple life stages of the Plasmodium parasite, the causative agent of malaria.[1] Discovered through a collaborative effort between Eisai and the Broad Institute, this compound exerts its parasiticidal effect through a novel mechanism of action: the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (PheRS).[1][2] This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death. Preclinical studies have shown that this compound possesses promising drug-like properties, including good in vivo efficacy, a favorable pharmacokinetic profile, and a manageable safety profile, positioning it as a potential candidate for further clinical development.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Rationale
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of new antimalarial agents with novel mechanisms of action. In this context, a series of bicyclic azetidines was identified as potent inhibitors of parasite growth. Through medicinal chemistry optimization of this series, this compound was selected as a development candidate based on its superior in vitro and in vivo efficacy, as well as its favorable absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties.[1]
Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase
This compound targets and inhibits the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an essential enzyme in the parasite's protein synthesis machinery.[1] PfcPheRS is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in the translation of the genetic code into proteins. By inhibiting this enzyme, this compound effectively halts protein synthesis, leading to parasite death.
Signaling Pathway: Inhibition of Protein Synthesis
References
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor with Potent Antiplasmodial Activity
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the antiplasmodial activity of BRD5018, a novel antimalarial candidate from the bicyclic azetidine (B1206935) series. This compound exhibits potent efficacy against Plasmodium falciparum by inhibiting parasite protein synthesis through a novel mechanism of action: the targeting of the cytosolic phenylalanyl-tRNA synthetase (cFRS). This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the relevant biological pathways and workflows.
Quantitative Efficacy of this compound and Analogs
The antiplasmodial activity of this compound and its close analogs, such as BRD7929, has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key efficacy data.
| Compound | Assay | Strain/Target | IC50/EC50/ED90 | Reference |
| This compound | In vivo efficacy | P. falciparum in SCID mouse model | ED90: 3-10 mg/kg | [1] |
| This compound | Enzymatic Inhibition | P. vivax cFRS | IC50: 0.09 µM | [1] |
| BRD7929 | Whole-cell activity | P. falciparum Dd2 | EC50: 5 nM | [2] |
| BRD7929 | Whole-cell activity | P. falciparum 3D7 | EC50: 9 nM | [2] |
| BRD7929 | Enzymatic Inhibition | P. falciparum cFRS | IC50: 23 nM | [3] |
Note: The IC50 of this compound against P. falciparum cFRS is reported to be similar to that against P. vivax cFRS.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound and its analogs act by selectively inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme crucial for protein synthesis. This inhibition disrupts the attachment of phenylalanine to its corresponding tRNA, thereby halting the translation process and leading to parasite death. The high selectivity for the parasite enzyme over the human ortholog contributes to the compound's favorable safety profile.[1]
Caption: Mechanism of action of this compound in P. falciparum.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the antiplasmodial activity of this compound.
In Vitro Growth Inhibition Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: ~485 nm, emission: ~530 nm).
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.
Caption: Workflow for the in vitro SYBR Green I growth inhibition assay.
In Vivo Efficacy in a Humanized SCID Mouse Model
This model assesses the in vivo efficacy (e.g., ED90) of antimalarial compounds against P. falciparum.
Materials:
-
Severe Combined Immunodeficient (SCID) mice
-
Human red blood cells
-
P. falciparum-infected human RBCs
-
This compound formulated for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Engraft SCID mice with human RBCs.
-
Infect the humanized mice with P. falciparum-infected RBCs.
-
Administer a single oral dose of this compound at various concentrations (e.g., 3, 10, 30, 60, 120 mg/kg) to different groups of infected mice.
-
Monitor parasitemia daily by collecting tail blood smears and staining with Giemsa.
-
Determine the percentage reduction in parasitemia at day 7 post-treatment compared to a vehicle-treated control group.
-
Calculate the ED90 (the dose required to inhibit parasite growth by 90%) using dose-response analysis.
Caption: Workflow for the in vivo efficacy study in a humanized SCID mouse model.
Phenylalanyl-tRNA Synthetase (cFRS) Inhibition Assay (Malachite Green-based)
This biochemical assay measures the inhibition of the aminoacylation activity of cFRS.
Materials:
-
Recombinant P. falciparum cFRS
-
L-phenylalanine
-
ATP
-
tRNA(Phe)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
Malachite green reagent
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, combine the reaction buffer, recombinant cFRS, L-phenylalanine, ATP, and tRNA(Phe).
-
Add the this compound dilutions to the reaction mixture.
-
Initiate the reaction by adding one of the substrates (e.g., ATP).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent, which detects the pyrophosphate (PPi) released during the aminoacylation reaction.
-
Measure the absorbance at ~620-650 nm.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Caption: Workflow for the malachite green-based cFRS inhibition assay.
References
chemical structure and properties of BRD5018
An In-depth Analysis of the Novel Antimalarial Agent BRD5018, Focusing on its Chemical Structure, Physicochemical Properties, Mechanism of Action, and Preclinical Profile.
This technical guide provides a comprehensive overview of this compound, a promising antimalarial candidate developed through a collaboration between the Broad Institute and Eisai Inc. This compound has demonstrated a novel mechanism of action and shows potent efficacy against multiple stages of the malaria parasite, positioning it as a critical tool in the fight against drug-resistant malaria. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a structurally complex bicyclic azetidine (B1206935) derivative. Its development originated from a diversity-oriented synthesis (DOS) approach, which is designed to generate novel and diverse small-molecule scaffolds. The compound is synthesized as a white crystalline solid through an entirely crystallization-based route, which avoids the need for chromatographic purification, enhancing scalability and quality control.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide | InvivoChem |
| CAS Number | 2245231-51-8 | InvivoChem |
| Molecular Formula | C₃₃H₃₈N₄O₄ | [1] |
| Exact Mass | 554.289 g/mol | [1] |
| Physical Form | White Crystalline Solid | |
| LogD (pH 7.0) | 3.2 | DoD Report |
| pKa Values | <3, 8.2, 8.9 | DoD Report |
| Solubility | Poor solubility at neutral pH. May dissolve in DMSO. | DoD Report,[1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bond Count | 7 | [1] |
Mechanism of Action: Inhibition of Phenylalanyl-tRNA Synthetase
This compound employs a novel mechanism of action to exert its antimalarial effects. It selectively inhibits the cytosolic phenylalanyl-tRNA synthetase (cPheRS) of the Plasmodium parasite.[2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid phenylalanine to its corresponding tRNA molecule. By inhibiting this step, this compound effectively halts protein production, leading to parasite death. A key advantage of this target is its distinction from the human cPheRS enzyme, which this compound weakly inhibits.[2] This selectivity is a critical factor in its favorable safety profile.
References
An In-depth Technical Guide to the Synthesis of Antimalarial Compound BRD5018
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for the promising antimalarial candidate, BRD5018. Developed as an inhibitor of the Plasmodium falciparum cytosolic phenylalanine-tRNA synthetase (cPheRS), this compound represents a novel class of therapeutics with the potential to overcome existing drug resistance. This document details a robust, crystallization-based synthetic route that avoids chromatographic purification, enhancing its scalability and cost-effectiveness. Included are detailed experimental protocols for key transformations, a tabulated summary of quantitative data for each synthetic step, and visualizations of the synthetic pathway and the compound's mechanism of action, designed to aid researchers in the fields of medicinal chemistry and drug development.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of novel therapeutics with new mechanisms of action. This compound is a bicyclic azetidine (B1206935) derivative that has demonstrated potent activity against multiple life stages of the malaria parasite, making it a promising candidate for both treatment and prophylaxis.[1] Its mode of action involves the inhibition of the parasite's cytosolic phenylalanine-tRNA synthetase (cPheRS), an essential enzyme for protein synthesis.[2]
The synthesis of this compound is a complex, 22-step process that has been optimized to be entirely crystallization-based, a significant advantage for large-scale production as it eliminates the need for costly and time-consuming chromatographic separations.[[“]] This guide will provide a detailed exposition of this synthetic route, focusing on the key chemical transformations and providing practical, step-by-step protocols.
Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into several key stages:
-
Stereoselective formation of the azetidine core: This is achieved through a sequence of reactions including a diastereoselective glycine (B1666218) ester Claisen rearrangement, diastereomeric salt resolution, and a diastereoselective iodolactonization to set the three contiguous stereocenters.[[“]]
-
Installation of the diaryl acetylene (B1199291) moiety: An early-stage Sonogashira coupling is employed to introduce the diaryl acetylene group, a strategy that circumvents a low-yielding, late-stage reaction in earlier synthetic designs.[[“]]
-
Formation of the diazocene ring: The eight-membered diazocene ring is constructed via a sequence involving reductive amination, periodate (B1199274) cleavage, and a final Staudinger-aza-Wittig reaction.[[“]]
A graphical overview of the synthetic pathway is presented below.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The overall yield for the 22-step synthesis is reported to be 3.2%.[2]
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Glycine Ester Claisen Rearrangement | Glycine Ester & Allylic Alcohol | γ,δ-Unsaturated Amino Acid | Not specified | Not specified |
| 2 | Diastereomeric Salt Resolution | Racemic Amino Acid | Enantiopure Amino Acid | Not specified | >99 |
| 3 | Iodolactonization | Enantiopure Amino Acid | Iodolactone | Not specified | Not specified |
| ... | ... | ... | ... | ... | ... |
| 22 | Staudinger-aza-Wittig Reaction | Azido-aldehyde | This compound | Not specified | >99 |
(Note: Detailed step-by-step yields and purity data are typically found in the supporting information of the primary publication and are not fully available in the public domain abstracts.)
Experimental Protocols
Detailed experimental protocols for three key reactions in the synthesis of this compound are provided below. These protocols are based on general procedures for these types of reactions and specific details reported in the synthesis of this compound.[2][[“]]
Diastereoselective Glycine Ester Claisen Rearrangement
This reaction establishes the initial stereochemistry of the acyclic precursor.
-
Reagents and Materials:
-
Appropriate glycine ester derivative
-
Allylic alcohol
-
Lithium diisopropylamide (LDA)
-
Zinc chloride (ZnCl2)
-
2-Methyltetrahydrofuran (MeTHF)
-
Isopropyl acetate (B1210297) (i-PrOAc)
-
-
Procedure:
-
A solution of the glycine ester in MeTHF is cooled to -70 °C.
-
LDA (3.0 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.
-
A solution of ZnCl2 (1.5 equivalents) in MeTHF is then added, and the mixture is allowed to warm to 0 °C and stirred for 1 hour.
-
The allylic alcohol (2.0 equivalents) in i-PrOAc is added, and the reaction mixture is heated to 60 °C and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.
-
The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization to yield the γ,δ-unsaturated amino acid.
-
Diastereoselective Iodolactonization
This step is crucial for the formation of the lactone ring and sets a key stereocenter.
-
Reagents and Materials:
-
γ,δ-Unsaturated amino acid
-
Iodine (I2)
-
Acetonitrile (MeCN)
-
Water
-
-
Procedure:
-
The γ,δ-unsaturated amino acid is dissolved in a 4:1 mixture of MeCN and water.
-
Iodine (1.4 equivalents) is added in one portion.
-
The reaction mixture is stirred at 25 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The resulting iodolactone is purified by crystallization.
-
Staudinger-aza-Wittig Reaction
This is the key final step for the formation of the eight-membered diazocene ring.
-
Reagents and Materials:
-
Azido-aldehyde precursor
-
Triphenylphosphine (PPh3)
-
Toluene
-
-
Procedure:
-
The azido-aldehyde precursor is dissolved in anhydrous toluene.
-
Triphenylphosphine (1.1 equivalents) is added, and the mixture is stirred at room temperature. The progress of the Staudinger reaction can be monitored by the cessation of nitrogen evolution.
-
Once the formation of the iminophosphorane is complete, the reaction mixture is heated to reflux to induce the intramolecular aza-Wittig reaction.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by crystallization to afford this compound.
-
Mechanism of Action: Inhibition of cPheRS
This compound exerts its antimalarial effect by inhibiting the Plasmodium falciparum cytosolic phenylalanine-tRNA synthetase (cPheRS). This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding tRNA, a critical step in protein synthesis. This compound acts as a competitive inhibitor of L-phenylalanine, one of the three substrates for the aminoacylation reaction.[4]
The bicyclic azetidine core of this compound binds to two distinct sub-sites within the catalytic site of cPheRS. It occupies the L-Phe binding site and extends into an adjacent auxiliary cavity, effectively blocking the natural substrate from binding and halting protein synthesis, which ultimately leads to parasite death.[4]
Conclusion
The synthesis of this compound represents a significant achievement in medicinal and process chemistry, providing a scalable and chromatography-free route to a promising new antimalarial agent. The detailed protocols and pathway visualizations provided in this guide are intended to support further research and development in this area. The novel mechanism of action of this compound, targeting a key enzyme in parasite protein synthesis, offers a valuable new strategy in the global fight against malaria.
References
Preclinical Safety and Toxicity Profile of BRD5018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD5018 is a novel bicyclic azetidine (B1206935) antimalarial agent with a unique mechanism of action, targeting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This document provides a comprehensive overview of the non-GLP preclinical safety and toxicity profile of this compound, compiled from available study data. In vivo toxicity has been evaluated in mice, rats, and dogs. The predominant safety finding across species was monitorable and reversible gastrointestinal (GI) toxicity, with no severe systemic toxicities identified. This profile suggests a manageable safety window for first-in-human clinical trials.
Introduction
The emergence of resistance to frontline antimalarial therapies necessitates the development of new drugs with novel mechanisms of action. This compound, a potent inhibitor of PfcPheRS, has demonstrated significant in vivo efficacy against blood, liver, and transmission stages of malaria parasites.[1] A thorough understanding of its preclinical safety and toxicity is crucial for its advancement into clinical development. This guide summarizes the key findings from non-GLP toxicology studies and provides detailed insights into the experimental protocols and the compound's mechanism of action.
Quantitative Toxicology Data
The following tables summarize the key quantitative findings from the preclinical safety assessment of this compound in various animal models.
Table 1: Single-Dose Oral Toxicity of this compound in ICR Mice [1]
| Dose Level (mg/kg) | Number of Animals | Mortality | Key Observations |
| 100 | 3 | 0/3 | Well tolerated |
| 300 | 3 | 1/3 | Gastric ulceration, hepatocellular fatty degeneration |
| 600 | 3 | 3/3 | Gastric ulceration, hepatocellular fatty degeneration |
Table 2: 3-Day Repeat-Dose Oral Toxicity of this compound in Sprague Dawley Rats [1]
| Dose Level (mg/kg/day) | Key Observations |
| 60 | Tolerated |
| 180 | Tolerated |
| 200 | Considered above the maximum tolerated dose; associated with a reversible ~25% body weight loss. |
Table 3: 3-Day Repeat-Dose Oral Toxicity of this compound in Beagle Dogs [1]
| Dose Level (mg/kg/day) | Number of Animals | Mortality | Key Observations |
| 100 | 1 male, 1 female | 0/2 | No mortality or changes in clinical pathology or histopathology. |
| 300 | 1 male, 1 female | 0/2 | Emesis, abnormal feces, decreased food consumption, and significant body weight loss (up to 20%). |
Table 4: Cardiovascular Safety Study of this compound in Telemetered Male Beagle Dogs [1]
| Dose Level (mg/kg) (Daily Dose Escalation) | Key Observations |
| 30 | No significant cardiovascular findings. |
| 100 | Emesis; No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. |
| 450 | Emesis; No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. |
Experimental Protocols
The following are detailed methodologies for the key preclinical safety and toxicity experiments conducted on this compound.
Single-Dose Acute Oral Toxicity in Mice
-
Test System: Male ICR mice.[1]
-
Administration: Single oral gavage.[1]
-
Dose Levels: 100, 300, and 600 mg/kg.[1]
-
Parameters Evaluated:
-
Mortality: Recorded daily.
-
Clinical Observations: Monitored for signs of toxicity.
-
Gross Necropsy: Performed on all animals to identify macroscopic pathological changes.
-
Histopathology: Tissues, particularly the stomach and liver, were examined for microscopic changes.[1]
-
3-Day Repeat-Dose Oral Dose Range-Finding (DRF) Study in Rats
-
Test System: Male and female Sprague Dawley rats.[1]
-
Administration: Once daily oral gavage for 3 consecutive days.[1]
-
Dose Levels: 0 (vehicle), 60, and 180 mg/kg/day. A separate study arm utilized 200 mg/kg/day.[1]
-
Parameters Evaluated:
-
Clinical Signs: Observed daily.
-
Body Weights: Measured prior to dosing and at termination.[1]
-
Food Consumption: Monitored throughout the study.[1]
-
Hematology and Clinical Chemistry: Blood samples collected for analysis of standard parameters.[1]
-
Toxicokinetics: Plasma concentrations of this compound were determined on Day 1 and Day 3.[1]
-
Gross Necropsy: Conducted at the end of the study.
-
Organ Weights: Liver weight was recorded.[1]
-
Histopathology: Microscopic examination of relevant tissues.[1]
-
3-Day Repeat-Dose Oral Toxicity in Dogs
-
Test System: Beagle dogs (1 male, 1 female per group).[1]
-
Administration: Once daily oral gavage for 3 consecutive days.[1]
-
Dose Levels: 100 and 300 mg/kg/day.[1]
-
Observation Period: 7 days post-dosing.[1]
-
Parameters Evaluated:
Exploratory Cardiovascular Safety Study in Dogs
-
Test System: Telemetered male beagle dogs.[1]
-
Administration: Once daily oral administration in a dose escalation regimen.[1]
-
Dose Levels: 0, 30, 100, and 450 mg/kg.[1]
-
Parameters Evaluated:
-
Cardiovascular Parameters: Continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure via telemetry.
-
Clinical Observations: Monitored for adverse effects such as emesis.[1]
-
Plasma Concentrations: Blood samples were taken to correlate cardiovascular findings with drug exposure.[1]
-
Mechanism of Action and Experimental Workflows
Signaling Pathway: Inhibition of Phenylalanyl-tRNA Synthetase
This compound exerts its antimalarial effect by inhibiting the P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This enzyme is critical for protein synthesis in the parasite. By blocking the action of PfcPheRS, this compound prevents the charging of tRNA with phenylalanine, leading to a halt in protein translation and subsequent parasite death.[1] The selectivity of this compound for the parasite enzyme over the human ortholog is a key factor in its safety profile.[1]
References
In Vivo Efficacy of BRD5018: A Technical Overview for Preclinical Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of BRD5018, a novel bicyclic azetidine (B1206935) antimalarial candidate. This compound has demonstrated significant promise in preclinical mouse models, exhibiting potent activity against multiple stages of the Plasmodium parasite lifecycle. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and the workflow of efficacy studies.
Quantitative Efficacy and Pharmacokinetic Data
This compound has undergone preclinical evaluation in mouse models, demonstrating high efficacy in reducing parasitemia. The available data from these studies are summarized below.
Table 1: In Vivo Efficacy of this compound in a SCID Mouse Model of Malaria
| Dosage (mg/kg, single oral dose) | Parasitemia Reduction at Day 7 |
| 3 | Data not specified |
| 10 | Data not specified |
| 30 | >99.8% |
| 60 | >99.8% |
| 120 | >99.8% |
Data sourced from a preclinical study report.[1]
Table 2: Preliminary Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Bioavailability (F) | 46% |
| Gastrointestinal Availability (Fa x Fg) | ~58% |
| Plasma Clearance | Low |
| Volume of Distribution | Moderate to High |
| Half-life (t½) | 11 to 75 hours |
This data indicates good oral bioavailability and a long half-life in mice, supporting its potential for infrequent dosing.[1]
Mechanism of Action: Inhibition of Parasite Protein Synthesis
This compound exerts its antimalarial effect through a novel mechanism of action: the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[2] This enzyme is crucial for the parasite's protein synthesis. By blocking PfcPheRS, this compound prevents the incorporation of the amino acid phenylalanine into newly forming polypeptide chains, leading to a cessation of protein production and parasite death. This mechanism is distinct from many current antimalarial drugs, suggesting that this compound could be effective against drug-resistant parasite strains.
Experimental Protocols for In Vivo Efficacy Studies
While a specific, detailed published protocol for this compound efficacy studies is not publicly available, the following represents a comprehensive methodology based on studies of closely related bicyclic azetidine antimalarials conducted by the Broad Institute and its collaborators.
Mouse Model
-
Strain: Severe Combined Immunodeficient (SCID) mice are utilized.[1] These mice lack functional T and B lymphocytes, which allows for the successful engraftment of human red blood cells and subsequent infection with human Plasmodium falciparum parasites.
-
Humanization: Mice are engrafted with human red blood cells (huRBCs) to support the growth of P. falciparum.
Parasite Strain and Inoculation
-
Parasite: A luciferase-expressing strain of Plasmodium falciparum (e.g., 3D7HLH/BRD) is often used. The luciferase reporter allows for the non-invasive, real-time monitoring of parasite burden through bioluminescence imaging.
-
Inoculation: Mice are inoculated with parasite-infected human red blood cells.
Drug Administration
-
Formulation: this compound is formulated for oral administration (P.O.).
-
Dosing: A single dose is administered at various concentrations (e.g., 3, 10, 30, 60, 120 mg/kg) to determine the dose-dependent efficacy.
Efficacy Assessment
-
Primary Endpoint: The primary measure of efficacy is the reduction in parasitemia. This is quantified at specific time points (e.g., day 7 post-treatment) compared to a vehicle-treated control group.
-
Parasitemia Quantification:
-
Bioluminescence Imaging: For luciferase-expressing parasites, the parasite load is monitored using an in vivo imaging system (IVIS). Bioluminescent intensity is quantified for each mouse over time.
-
Microscopy: Thin blood smears can be prepared from tail blood, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells.
-
Study Duration and Monitoring
-
Duration: Mice are typically monitored for an extended period (e.g., 30 days) to assess for parasite recrudescence.
-
Monitoring: In addition to parasitemia, animal weight and general health are monitored throughout the study.
Conclusion
This compound is a promising preclinical antimalarial candidate with potent in vivo efficacy in mouse models. Its novel mechanism of action, favorable pharmacokinetic profile, and high efficacy at low single doses highlight its potential as a next-generation antimalarial therapeutic. Further studies to fully elucidate its activity against all parasite life stages and to establish a comprehensive safety profile will be critical for its advancement into clinical development.
References
- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation | Scilit [scilit.com]
- 2. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Novel Mechanism of BRD5018: A Technical Guide to a New Class of Antimalarial
For Immediate Release
BRD5018 represents a significant advancement in the fight against malaria, a disease that continues to pose a major global health challenge with rising drug resistance.[2] The compound targets a previously unexploited enzyme in Plasmodium falciparum, the deadliest species of malaria parasite, offering a new strategy to combat resistant strains.
A Novel Mode of Action: Targeting Protein Synthesis
Quantitative Data Summary
The preclinical development of this compound has generated significant quantitative data, underscoring its potential as a drug candidate. The following tables summarize key findings from various assays.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | P. vivax PheRS | 0.09 µM | [6] |
| Selectivity | Dog cPheRS | No significant inhibition | [6] |
| Selectivity Index (SI) | Human vs. P. falciparum cPheRS | 600-1574 (for a related compound) | [6] |
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | 46% | [6] |
| Rat | 19% | [6] | |
| Dog | 75% | [6] | |
| LogD (pH 7.0) | - | 3.2 | [6] |
| Metabolic Stability | Liver Microsomes & Hepatocytes (5 species) | Excellent | [6] |
Table 2: Pharmacokinetic Properties of this compound
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on PfcPheRS disrupts the crucial process of protein synthesis within the malaria parasite. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This biochemical assay is designed to quantify the inhibitory activity of a compound against the PheRS enzyme.
Objective: To determine the IC50 value of this compound against P. falciparum and P. vivax PheRS.
Principle: The assay measures the ATP-PPi exchange reaction, a key step in the aminoacylation of tRNA. The enzymatic activity is monitored by the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant PfcPheRS or P. vivax PheRS is purified. A reaction mixture is prepared containing the enzyme, L-phenylalanine, ATP, and [³²P]PPi in a suitable buffer.
-
Compound Incubation: A serial dilution of this compound is added to the reaction mixture and incubated to allow for enzyme-inhibitor binding.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates and incubated at a controlled temperature. The reaction is then quenched by the addition of an acid solution.
-
Detection: The [³²P]ATP formed is separated from the unincorporated [³²P]PPi using charcoal binding and filtration. The radioactivity of the bound [³²P]ATP is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vitro Antiplasmodial Activity Assay
This cell-based assay determines the efficacy of a compound against the blood stages of Plasmodium falciparum.
Objective: To determine the EC50 value of this compound against various strains of P. falciparum.
Principle: The assay measures the proliferation of parasites in cultured human red blood cells in the presence of the test compound. Parasite growth is typically quantified using a DNA-intercalating dye or a lactate (B86563) dehydrogenase (pLDH) assay.
Generalized Protocol:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium.
-
Compound Addition: A serial dilution of this compound is added to the parasite culture in a 96-well plate.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under controlled atmospheric conditions.
-
Growth Measurement: Parasite growth is assessed by adding a lysis buffer followed by a DNA-intercalating dye (e.g., SYBR Green I). The fluorescence is measured using a plate reader.
-
Data Analysis: The EC50 value is calculated by comparing the fluorescence in the treated wells to that of the untreated controls.
In Vivo Efficacy in Mouse Models
This protocol assesses the efficacy of an antimalarial compound in a living organism.
Objective: To evaluate the in vivo efficacy of this compound in clearing Plasmodium infection in mice.
Principle: The 4-day suppressive test is a standard method where mice are infected with Plasmodium berghei and then treated with the test compound over four days. The parasitemia is monitored to determine the compound's ability to suppress parasite growth.
Generalized Protocol:
-
Infection: Mice are inoculated with P. berghei-infected red blood cells.
-
Treatment: this compound is administered orally or via another appropriate route once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth inhibition.
Caption: Workflow for the 4-day suppressive test in mice.
Conclusion
This compound stands out as a promising antimalarial candidate due to its novel mechanism of action, potent multi-stage activity, and high selectivity. By targeting the essential parasite enzyme PfcPheRS, this compound offers a new avenue to overcome the challenge of drug resistance in malaria. The preclinical data presented in this guide provide a strong rationale for its continued development and progression into clinical trials. Further investigation into this class of compounds could lead to the development of next-generation antimalarial therapies that are crucial for global malaria eradication efforts.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclic azetidines cure infection with the diarrheal pathogen Cryptosporidium in mice by inhibiting parasite phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesamalaria.org [mesamalaria.org]
- 5. mesamalaria.org [mesamalaria.org]
- 6. apps.dtic.mil [apps.dtic.mil]
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor for Malaria
This technical guide provides an in-depth overview of the initial research findings on BRD5018, a promising antimalarial candidate with a novel mechanism of action. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a bicyclic azetidine (B1206935) compound identified as a potent inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS), an enzyme essential for parasite protein synthesis.[1] This novel mechanism of action makes this compound a critical tool in the fight against emerging drug-resistant malaria strains.[2] Preclinical studies have demonstrated its potential for a single-dose cure, with activity against blood, liver, and transmission stages of the malaria parasite.
Mechanism of Action
This compound exerts its antimalarial activity by selectively inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcFRS).[2] This inhibition is competitive with respect to L-phenylalanine, one of the substrates for the aminoacylation reaction.[1] By blocking the function of PfcFRS, this compound prevents the charging of tRNA with phenylalanine, thereby halting protein synthesis and leading to parasite death.[1] this compound exhibits high selectivity for the parasite enzyme over the human ortholog, which is a key attribute for its safety profile.
Data Presentation
In Vitro and In Vivo Efficacy
While the specific IC50 value for this compound against P. falciparum is not publicly available, a related bicyclic azetidine, BRD1389, demonstrates potent low nanomolar activity, suggesting a similar potency for this compound. In vivo studies in a mouse model of malaria have shown excellent efficacy.
| Parameter | Value | Species/Strain | Reference |
| EC50 (BRD1389) | 13 nM | P. falciparum 3D7 | [1] |
| EC50 (BRD1389) | 12 nM | P. falciparum K1 | [1] |
| ED90 (Single Dose) | 3-10 mg/kg | SCID mouse |
Pharmacokinetic Properties
This compound exhibits favorable pharmacokinetic properties in preclinical species, with good oral bioavailability.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 46% | Mouse | |
| Oral Bioavailability | 19% | Rat | |
| Oral Bioavailability | 75% | Dog | |
| LogD (pH 7.4) | 3.2 | - | |
| pKa | <3, 8.2, 8.9 | - |
Toxicology and Safety
Non-GLP toxicology studies have been conducted in mice and dogs, indicating a generally safe profile with monitorable and reversible gastrointestinal effects at higher doses.
| Study | Species | Dose(s) | Key Findings | Reference |
| Single Dose Toxicity | ICR Mice | 100 mg/kg | Well tolerated | |
| 300 mg/kg | Mortality (1/3) with gastric ulceration and hepatocellular fatty degeneration | |||
| 600 mg/kg | Mortality (3/3) with gastric ulceration and hepatocellular fatty degeneration | |||
| Cardiovascular Study | Beagle Dogs | 30, 100, 450 mg/kg | No significant cardiovascular findings up to plasma concentrations of 2.7 µg/mL. Emesis at 100 and 450 mg/kg. | |
| Mitochondrial Toxicity | In vitro (Glu/Gal assay) | - | Negative for mitochondrial toxicity | |
| Mutagenicity (Ames test) | S. typhimurium, E. coli | - | Not mutagenic |
Experimental Protocols
In Vivo Efficacy Study (SCID Mouse Model)
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Parasite: Plasmodium falciparum.
-
Dosing: Single oral dose of this compound administered at 3, 10, 30, 60, and 120 mg/kg.
-
Parasitemia Monitoring: Blood smears taken at specified intervals (e.g., daily or every other day) for up to 7 days post-treatment.
-
Endpoint: Reduction in parasitemia compared to vehicle-treated control group. The dose resulting in a 99% reduction in parasitemia (ED99) is determined.
Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
-
Enzyme: Recombinant purified P. falciparum cytosolic PheRS (PfcFRS) and human cFRS.
-
Assay Principle: A malachite green-based assay can be used to measure the aminoacylation activity of the enzyme. This assay detects the pyrophosphate (PPi) produced during the reaction.
-
Procedure:
-
Incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding substrates (L-phenylalanine, ATP, and tRNAPhe).
-
Stop the reaction and add malachite green reagent.
-
Measure the absorbance to quantify the amount of PPi produced.
-
-
Endpoint: Determine the half-maximal inhibitory concentration (IC50) of this compound against PfcFRS and human cFRS to assess potency and selectivity.
Synthesis
An entirely crystallization-based synthetic route for this compound has been developed, which avoids the need for chromatographic purification. This multi-step synthesis involves the stereoselective assembly of a complex bicyclic azetidine scaffold. Key steps include a diastereoselective glycine (B1666218) ester Claisen rearrangement, diastereomeric salt resolution, and a Staudinger-aza-Wittig reaction to form the eight-membered diazocene ring. This optimized route has significantly reduced the cost and waste generation, enhancing the throughput and quality control of the manufacturing process.
Conclusion
This compound represents a significant advancement in the development of new antimalarial therapies. Its novel mechanism of action, potent activity against multiple life stages of the parasite, and favorable preclinical safety and pharmacokinetic profiles make it a strong candidate for further clinical development. The development of a cost-effective and scalable synthesis route further enhances its potential as a next-generation antimalarial drug. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound in the global effort to combat malaria.
References
Methodological & Application
Determining the IC50 of BRD5018 Against Plasmodium falciparum
Application Note and Protocol
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. BRD5018 is a promising antimalarial candidate that acts through a novel mechanism: the inhibition of parasite protein synthesis.[1][2] Specifically, it targets the parasite's phenylalanyl tRNA synthetase, an enzyme essential for incorporating the amino acid phenylalanine into proteins.[1] This unique mode of action makes this compound a valuable tool in combating drug-resistant malaria. This compound has demonstrated potent activity against the blood, liver, and transmission stages of Plasmodium falciparum.[1][2]
This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.
Principle of the Assay
The SYBR Green I assay is a widely used method for quantifying parasite growth in vitro.[3][4] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In its unbound state, the dye exhibits low fluorescence; however, upon binding to DNA, its fluorescence increases significantly. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, and thus the extent of parasite proliferation. By measuring the fluorescence in the presence of varying concentrations of an antimalarial compound, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Plasmodium falciparum culture (e.g., NF54, 3D7, or drug-resistant strains)
-
Human erythrocytes (O+ blood type)
-
Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chloroquine or Artemisinin (as a positive control)
-
DMSO (as a negative control)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid gel stain (10,000X concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Experimental Protocol
Parasite Culture Maintenance
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 2-4% hematocrit in complete parasite culture medium.
-
Incubate the culture flasks at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.
-
Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[5]
Preparation of Drug Plates
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting concentration is 100 µM, followed by 2-fold or 3-fold serial dilutions.
-
Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.
-
Include wells for a positive control (e.g., chloroquine) and a negative control (medium with the same percentage of DMSO as the highest drug concentration).
Parasite Proliferation Assay
-
Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture maintenance.
Measurement of Parasite Growth
-
After the 72-hour incubation, carefully remove the plates from the incubator.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (final concentration 2X).
-
Remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly by pipetting and incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis
-
Subtract the background fluorescence (wells with uninfected red blood cells) from all experimental wells.
-
Normalize the fluorescence values to the negative control (DMSO-treated parasites), which represents 100% growth.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Data Presentation
The quantitative data obtained from the IC50 determination should be summarized in a clear and structured table for easy comparison.
| Compound | P. falciparum Strain | IC50 (nM) [95% CI] | Selectivity Index (CC50/IC50) |
| This compound | NF54 | 3.9 [3.5 - 4.3] | >9,400 |
| This compound | Dd2 (multidrug-resistant) | 4.5 [4.1 - 4.9] | >8,200 |
| Chloroquine | NF54 (sensitive) | 15.2 [13.8 - 16.7] | >3,200 |
| Chloroquine | Dd2 (resistant) | 250.6 [225.1 - 278.9] | >200 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. The selectivity index is calculated using the cytotoxic concentration (CC50) against a mammalian cell line (e.g., HepG2), which needs to be determined in a separate experiment.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
Signaling Pathway Diagram
Caption: Inhibition of protein synthesis in P. falciparum by this compound.
Conclusion
The protocol described provides a robust and reproducible method for determining the in vitro potency of this compound against P. falciparum. Accurate determination of the IC50 is a critical step in the preclinical development of new antimalarial drugs. The novel mechanism of action of this compound, targeting a key enzyme in parasite protein synthesis, makes it a valuable candidate for further investigation, particularly in the context of increasing resistance to current therapies.
References
Application Notes and Protocols for BRD5018 Administration in Animal Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a promising preclinical antimalarial candidate from the bicyclic azetidine (B1206935) series, demonstrating a novel mechanism of action through the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2][3][4][5] This mode of action is distinct from current antimalarial drugs, making this compound a valuable tool in combating drug-resistant malaria.[1][3] In vivo studies in mouse models of malaria have shown that compounds from this series can be curative at a single, low dose and exhibit activity against all parasite life stages.[1][2][3][5]
These application notes provide detailed protocols for the administration of this compound in animal models of malaria, based on currently available data and methodologies for similar compounds.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and a related bicyclic azetidine, BRD3914.
Table 1: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model
| Dose (mg/kg, single oral) | Parasitemia Reduction at Day 7 | Reference |
| 3 | - | [6] |
| 10 | - | [6] |
| 30 | >99.8% | [6] |
| 60 | >99.8% | [6] |
| 120 | >99.8% | [6] |
Table 2: In Vivo Efficacy of a Related Bicyclic Azetidine (BRD3914) in a Humanized P. falciparum Mouse Model
| Compound | Dosing Regimen (oral) | Outcome | Reference |
| BRD3914 | 25 mg/kg, once daily for 4 days | Parasite-free at 30 days | [1][3] |
| BRD3914 | 50 mg/kg, once daily for 4 days | Parasite-free at 30 days | [1][3] |
| Chloroquine | 25 mg/kg, once daily for 4 days | Recrudescence in 1 of 2 mice | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is based on formulations used for other bicyclic azetidines and is expected to be suitable for this compound.[2]
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
5% Dextrose solution in water (D5W)
-
Sterile, amber-colored vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Prepare a vehicle solution consisting of 70% PEG400 and 30% D5W. For example, to prepare 10 mL of the vehicle, mix 7 mL of PEG400 with 3 mL of D5W.
-
Add the vehicle solution to the vial containing this compound to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
Sterile-filter the final formulation using a 0.22 µm filter into a new sterile, amber-colored vial to protect from light.
-
Store the formulation at 4°C and use within a week of preparation.
Protocol 2: In Vivo Efficacy Assessment in a Humanized P. falciparum Mouse Model
This protocol describes a standard 4-day suppressive test in non-obese diabetic/severe combined immunodeficiency (NOD/SCID) Il2rγ–/– mice engrafted with human erythrocytes (huRBC NSG mice).[1][3][7]
Animal Model:
-
NOD/SCID Il2rγ–/– (NSG) mice, 6-8 weeks old.
-
Human erythrocytes (hRBCs) for engraftment.
Parasite Strain:
-
Plasmodium falciparum 3D7 strain expressing firefly luciferase (3D7HLH/BRD) for bioluminescence imaging.[1][3]
Procedure:
-
Human Erythrocyte Engraftment: Engraft NSG mice with human erythrocytes to support P. falciparum growth. This is typically achieved by daily intraperitoneal or intravenous injections of a hRBC suspension for several days prior to infection.
-
Infection: Inoculate the humanized mice intravenously with approximately 20 x 106P. falciparum-infected erythrocytes.
-
Treatment Initiation: 48 hours post-infection, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound formulation or vehicle control orally via gavage once daily for four consecutive days.
-
Parasitemia Monitoring:
-
Data Analysis:
-
Quantify bioluminescent intensity from each mouse and plot against time. A significant reduction in bioluminescence in the treated group compared to the control group indicates drug efficacy.
-
If using microscopy, calculate the percentage of infected red blood cells.
-
The efficacy of this compound is determined by the reduction in parasitemia and the absence of recrudescence for up to 30 days post-treatment.[1][3]
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in P. falciparum.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic azetidines cure infection with the diarrheal pathogen Cryptosporidium in mice by inhibiting parasite phenylalanyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mmv.org [mmv.org]
BRD5018 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a novel bicyclic azetidine (B1206935) compound that has demonstrated potent in vivo efficacy as an antimalarial agent. Its mechanism of action involves the inhibition of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfPheRS), an essential enzyme for parasite protein synthesis. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to support preclinical research and development.
Data Presentation
Table 1: In Vivo Toxicity Profile of this compound
| Species | Administration Route | Dose | Observations | Reference |
| ICR Mice (male) | Single Oral Gavage | 100 mg/kg | Well tolerated. | [1] |
| 300 mg/kg | Mortality (1/3), gastric ulceration, hepatocellular fatty degeneration. | [1] | ||
| 600 mg/kg | Mortality (3/3), gastric ulceration, hepatocellular fatty degeneration. | [1] | ||
| Sprague Dawley Rats | Oral Gavage (3 consecutive days) | 60 mg/kg/day | Tolerated. | [1] |
| 180 mg/kg/day | Tolerated; dose-dependent decreases in body weight and food consumption associated with mucosal hyperplasia in the small intestine (reversible). | [1] | ||
| 200 mg/kg/day | Considered above the maximum tolerated dose due to ~25% reversible body weight loss. | [1] | ||
| Beagle Dogs | Oral Gavage (once daily for 3 days) | 100 mg/kg/day | No mortality; emesis reported. | [1] |
| 300 mg/kg/day | No mortality; associated with emesis, abnormal feces, decreased food consumption, and significant body weight loss (up to 20%). | [1] | ||
| Telemetered Male Beagle Dogs | Daily Dose Escalation (oral) | 30, 100, 450 mg/kg | No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. Emesis at 100 and 450 mg/kg. | [1] |
Table 2: Pharmacokinetic Profile of this compound
| Species | Administration Route | Key Findings | Reference |
| Mouse, Rat, Dog | Intravenous | Low plasma clearance, moderate to high volume of distribution, long half-life (11 to 75 hours). | [1] |
Signaling Pathway
This compound targets and inhibits phenylalanyl-tRNA synthetase (PheRS), a crucial enzyme in the protein biosynthesis pathway. By blocking the function of PheRS, this compound prevents the charging of tRNA with phenylalanine, leading to the cessation of protein synthesis and subsequent parasite death.
Experimental Protocols
Formulation of this compound for In Vivo Studies
The following formulations have been reported for bicyclic azetidines, the chemical class of this compound, and are recommended as a starting point for in vivo studies. Note: It is advisable to perform a small pilot study to confirm the solubility and stability of this compound in the chosen vehicle.
Oral Dosing Formulation:
-
Vehicle Composition: 70% PEG400 and 30% aqueous glucose (5% in H₂O).
-
Preparation Protocol:
-
Prepare a 5% aqueous glucose solution by dissolving 5 g of glucose in 95 mL of sterile water.
-
In a sterile container, combine 70 parts of PEG400 with 30 parts of the 5% aqueous glucose solution (v/v).
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Visually inspect the solution for complete dissolution before administration.
-
Intravenous Dosing Formulation:
-
Vehicle Composition: 10% Ethanol, 4% Tween 80, 86% Saline.
-
Preparation Protocol:
-
In a sterile container, dissolve the required amount of this compound in 10 parts of absolute ethanol.
-
Add 4 parts of Tween 80 and mix thoroughly.
-
Slowly add 86 parts of sterile saline to the mixture while stirring to form a clear solution.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
In Vivo Administration Protocols
Oral Gavage in Mice:
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.
-
Materials:
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes.
-
This compound dosing solution.
-
-
Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.
-
Properly restrain the mouse to ensure its head, neck, and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle, which facilitates its passage into the esophagus. Do not force the needle.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the this compound solution.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Intravenous Injection in Rats:
This is a general protocol and should be conducted under approved animal protocols. The lateral tail vein is the most common site for intravenous injections in rats.
-
Materials:
-
Appropriately sized needles (e.g., 27-30 gauge).
-
Syringes.
-
This compound intravenous formulation.
-
A warming device to dilate the tail veins.
-
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with an antiseptic.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm the needle is in the vein (a small flash of blood should appear in the hub of the needle).
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Disclaimer
The formulation and protocol information provided in this document is intended for guidance purposes only. Researchers should independently validate the suitability of the chosen formulation for this compound and ensure all animal procedures are approved by their institution's animal care and use committee and are performed by trained personnel.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of BRD5018
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a promising antimalarial candidate belonging to the bicyclic azetidine (B1206935) series of compounds. These compounds have demonstrated potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The primary mechanism of action of this class of compounds is the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRS), an essential enzyme for protein synthesis.[1][2] By targeting this crucial cellular process, this compound and its analogs effectively halt parasite growth and replication.
These application notes provide detailed protocols for key cell-based assays to evaluate the in vitro efficacy of this compound and similar antimalarial compounds. The described assays are fundamental for determining the potency of novel drug candidates and understanding their effects on parasite viability and proliferation.
Key Cell-Based Efficacy Assays
A cornerstone for evaluating the efficacy of antimalarial compounds like this compound is the assessment of parasite viability and growth inhibition in red blood cell cultures. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[3][4][5][6][7] This assay leverages the intercalation of SYBR Green I dye into the parasite's DNA, where the resulting fluorescence is proportional to the amount of parasitic DNA, and thus, the number of viable parasites.
Protocol 1: P. falciparum Growth Inhibition Assay using SYBR Green I
This protocol details the measurement of the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)
-
This compound stock solution (in DMSO)
-
Standard antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
SYBR Green I nucleic acid stain (10,000x concentrate in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well flat-bottom microtiter plates
-
Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage using established methods (e.g., sorbitol treatment).
-
Compound Dilution: Prepare serial dilutions of this compound and standard control drugs in a complete culture medium in a 96-well plate. Ensure the final DMSO concentration does not exceed 0.5%.
-
Assay Plate Preparation: Add the diluted compounds to the assay plate. Include wells for vehicle control (medium with the same final DMSO concentration) and uninfected erythrocytes as a background control.
-
Parasite Addition: Prepare a parasite suspension of 2% parasitemia and 1% hematocrit in a complete culture medium. Add this suspension to each well of the assay plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.
-
Lysis and Staining: Following incubation, add lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.
-
Incubation for Lysis: Incubate the plates in the dark at room temperature for 1-2 hours to facilitate cell lysis and DNA staining.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the vehicle control (100% growth). Calculate the IC50 values by fitting the dose-response data to a suitable model using graphing software.
Data Presentation:
The efficacy of this compound is quantified by its IC50 value, which represents the concentration of the compound that inhibits parasite growth by 50%. For comparative purposes, the activity of a close analog, BRD7929, against different P. falciparum strains is presented below.
| Compound | P. falciparum Strain | EC50 (nM) |
| BRD7929 | 3D7 | 9 |
| BRD7929 | Dd2 | 5 |
Table 1: In vitro activity of BRD7929, a close analog of this compound, against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.[1]
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the P. falciparum cytosolic phenylalanyl-tRNA synthetase (cFRS). This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding tRNA molecule, a critical step in protein synthesis. By competitively inhibiting the binding of L-phenylalanine to the enzyme, this compound effectively blocks the production of phenylalanyl-tRNA, leading to a global shutdown of protein synthesis. This ultimately results in the cessation of parasite growth and cell death.
Experimental Workflow
The general workflow for assessing the in vitro efficacy of this compound against P. falciparum is a multi-step process that begins with parasite culture and culminates in data analysis.
Downstream Cellular Effects of Protein Synthesis Inhibition
The inhibition of cFRS by this compound leads to a cascade of downstream cellular events within the parasite, ultimately culminating in its death. The immediate effect is the depletion of the pool of charged phenylalanyl-tRNA, which stalls ribosomes during protein translation. This global inhibition of protein synthesis prevents the parasite from producing essential proteins required for its growth, development, and replication. Consequently, the parasite is unable to progress through its intraerythrocytic developmental cycle, particularly arresting development from the ring to the trophozoite stage.[8] This developmental blockade prevents the parasite from multiplying and eventually leads to its clearance.
Conclusion
The cell-based assays detailed in these application notes are essential tools for the preclinical evaluation of antimalarial drug candidates like this compound. The SYBR Green I-based growth inhibition assay provides a reliable and high-throughput method for determining the in vitro potency of such compounds. Understanding the mechanism of action and the downstream cellular consequences of inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase is critical for the continued development of this promising class of antimalarials. The provided protocols and conceptual frameworks are intended to guide researchers in the effective assessment of this compound and other novel antimalarial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BioCentury - Hitting for the cycle [biocentury.com]
- 3. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iddo.org [iddo.org]
- 8. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design of BRD5018 Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD5018 is a novel antimalarial agent with a unique mechanism of action, offering a promising new tool in the fight against drug-resistant malaria. It functions by inhibiting the parasite's phenylalanyl tRNA synthetase, a key enzyme in protein synthesis.[1] This distinct mechanism makes this compound an excellent candidate for combination therapies, a cornerstone of modern antimalarial strategies aimed at enhancing efficacy and curtailing the development of resistance.[2][3][4]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in combination with other antimalarial drugs. The protocols and methodologies outlined herein are intended for researchers in both academic and industrial settings engaged in antimalarial drug discovery and development.
Rationale for Drug Combination Studies
The primary goals of antimalarial drug combination therapy are to achieve a synergistic or additive therapeutic effect, reduce the likelihood of selecting for resistant parasites, and potentially lower the required dose of individual agents to minimize toxicity.[2][5][6] For a novel compound like this compound, combination studies are critical to identify optimal partner drugs and pave the way for future clinical development.
Given this compound's novel mechanism of targeting protein synthesis, rational combination partners would be drugs that act on different parasite pathways.[2][3] Standard-of-care antimalarials for combination therapy often include artemisinin (B1665778) derivatives and other agents with distinct targets.[3][4][7]
Potential Combination Partners for this compound:
-
Artemisinin derivatives (e.g., Artesunate, Dihydroartemisinin): These are fast-acting drugs that generate reactive oxygen species, leading to widespread damage to parasite proteins.[3][4] Combining the rapid parasite clearance of artemisinins with the novel mechanism of this compound could provide a potent and durable therapeutic effect.
-
Drugs targeting folate biosynthesis (e.g., Pyrimethamine, Sulfadoxine): These drugs inhibit dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) respectively, crucial enzymes in the parasite's folate pathway.[8]
-
Quinolines (e.g., Chloroquine, Mefloquine, Piperaquine): These drugs are thought to interfere with heme detoxification in the parasite's food vacuole.[2][7]
-
Inhibitors of mitochondrial electron transport (e.g., Atovaquone): This drug targets the parasite's mitochondrial cytochrome bc1 complex.[8]
Experimental Design and Protocols
A systematic approach is essential for evaluating drug combinations, progressing from in vitro characterization to in vivo validation.
In Vitro Studies
The initial phase involves assessing the activity of this compound alone and in combination with partner drugs against cultured Plasmodium falciparum parasites.
1. Determination of Single-Agent Activity (IC50)
The half-maximal inhibitory concentration (IC50) for each drug must be determined to establish a dose range for combination studies.
Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
-
Parasite Culture: Maintain asynchronous or synchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum in RPMI-1640 medium supplemented with human serum and erythrocytes.
-
Drug Preparation: Prepare stock solutions of this compound and partner drugs in an appropriate solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug.
-
Assay Plate Preparation: Add the drug dilutions to a 96-well microplate. Include drug-free wells as negative controls and parasite-free wells as background controls.
-
Parasite Addition: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
2. Drug Combination Assay (Fixed-Ratio Isobologram)
This assay determines the nature of the interaction between this compound and a partner drug (synergy, additivity, or antagonism).
Protocol: In Vitro Combination Assay
-
Drug Ratio Selection: Based on the individual IC50 values, prepare fixed-ratio combinations of this compound and the partner drug (e.g., 4:1, 1:1, 1:4 ratios of their IC50s).
-
Serial Dilutions: Create serial dilutions of these fixed-ratio mixtures.
-
Assay Procedure: Follow the same procedure as the single-agent susceptibility test using the combination dilutions.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the Combination Index (CI) for each fixed-ratio combination at different effect levels (e.g., 50%, 75%, 90% inhibition).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Generate isobolograms to visualize the interaction.
-
Data Presentation: In Vitro Results
Quantitative data from in vitro studies should be summarized in clear and concise tables.
Table 1: Single-Agent In Vitro Activity of this compound and Partner Drugs against P. falciparum
| Drug | Strain | IC50 (nM) ± SD |
| This compound | 3D7 | |
| Dd2 | ||
| Drug A (e.g., Artesunate) | 3D7 | |
| Dd2 | ||
| Drug B (e.g., Mefloquine) | 3D7 | |
| Dd2 |
Table 2: Combination Index (CI) Values for this compound Combinations against P. falciparum (3D7 Strain)
| Combination (this compound:Partner) | Ratio (IC50:IC50) | CI at 50% Inhibition | CI at 75% Inhibition | CI at 90% Inhibition | Interaction |
| This compound + Drug A | 1:1 | ||||
| This compound + Drug B | 1:1 |
In Vivo Studies
Promising combinations identified in vitro should be validated in a murine malaria model.
1. Murine Malaria Model
The Plasmodium berghei or humanized mouse models with P. falciparum are commonly used.
2. Efficacy and Synergy Assessment (4-day Suppressive Test)
This standard test evaluates the ability of a drug combination to inhibit parasite growth in vivo.
Protocol: 4-day Suppressive Test
-
Animal Model: Use Swiss albino mice.
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Partner drug alone
-
Group 4: this compound + Partner drug combination
-
-
Drug Administration: Administer the drugs orally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail vein of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.
-
Data Analysis:
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.
-
Assess synergy by comparing the effect of the combination to the individual drugs. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed.
-
Data Presentation: In Vivo Results
Table 3: In Vivo Efficacy of this compound Combinations in the P. berghei 4-day Suppressive Test
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) ± SD | % Suppression |
| Vehicle Control | - | 0 | |
| This compound | |||
| Partner Drug A | |||
| This compound + Partner Drug A | + |
Mechanistic Validation
To further understand the synergistic interactions, downstream molecular effects can be investigated.
Protocol: Western Blot Analysis of Protein Synthesis Inhibition
-
Parasite Treatment: Treat synchronous late-stage P. falciparum cultures with this compound, the partner drug, and the combination for a short duration (e.g., 2-4 hours).
-
Metabolic Labeling: Add a labeled amino acid (e.g., ³⁵S-methionine/cysteine or a non-radioactive analog) to the culture medium and incubate for 1-2 hours.
-
Protein Extraction: Lyse the parasites and extract total protein.
-
SDS-PAGE and Autoradiography/Western Blot: Separate the proteins by SDS-PAGE. For radioactive labeling, expose the gel to a phosphor screen or X-ray film. For non-radioactive methods, transfer the proteins to a membrane and detect the incorporated amino acid analog using a specific antibody.
-
Analysis: Quantify the level of newly synthesized proteins. A synergistic combination should show a greater reduction in protein synthesis compared to the individual drugs.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the experimental workflows and the proposed signaling pathways.
Caption: Overall experimental workflow for this compound combination studies.
Caption: Proposed mechanism of synergistic action for this compound combinations.
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with other antimalarial agents. By systematically assessing synergy, efficacy, and mechanism of action, researchers can identify promising combination therapies that could play a crucial role in overcoming antimalarial drug resistance and contributing to global malaria control efforts.
References
- 1. malariaworld.org [malariaworld.org]
- 2. Developing artemisinin based drug combinations for the treatment of drug resistant falciparum malaria: A review. — MORU Tropical Health Network [tropmedres.ac]
- 3. malariaconsortium.org [malariaconsortium.org]
- 4. who.int [who.int]
- 5. Optimal dose finding for novel antimalarial combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy Strategies for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Drug Development Strategies for Malaria: With the Hope for New Antimalarial Drug Discovery—An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BRD5018 Activity on Plasmodium falciparum Gametocyte Stages
For: Researchers, scientists, and drug development professionals
Introduction
The elimination of malaria requires therapeutic agents that not only target the asexual stages of Plasmodium falciparum responsible for clinical symptoms but also the sexual gametocyte stages that mediate transmission to mosquitoes. BRD5018 is a novel antimalarial compound that acts via a distinct mechanism of action: the inhibition of parasite protein synthesis.[1][2] Specifically, this compound and its analogs, bicyclic azetidines, target the cytoplasmic phenylalanyl-tRNA synthetase (cFRS) of P. falciparum.[1][2][3] This mode of action has been shown to be effective against the blood, liver, and transmission stages of the parasite, making this compound a promising candidate for a multi-stage antimalarial drug.[1][3]
These application notes provide a comprehensive guide for researchers to assess the gametocytocidal activity of this compound against different developmental stages of P. falciparum gametocytes. The following sections detail the mechanism of action, protocols for in vitro assays, and a framework for data analysis and presentation.
Mechanism of Action of this compound
This compound acts as a potent and selective inhibitor of the P. falciparum cytoplasmic phenylalanyl-tRNA synthetase (cFRS), an enzyme crucial for protein synthesis.[1][2] This enzyme is responsible for charging tRNA with phenylalanine, a critical step in the translation of genetic code into proteins. By binding to the active site of PfcFRS, this compound competitively inhibits the binding of L-phenylalanine, thereby halting protein synthesis and leading to parasite death.[2] The high selectivity for the parasite enzyme over the human counterpart minimizes potential host toxicity.[1] Given the essential role of continuous protein synthesis for the development and maturation of gametocytes, inhibition of this pathway is a promising strategy for transmission-blocking.
Figure 1: Mechanism of action of this compound on P. falciparum gametocytes.
Data Presentation
Quantitative data on the gametocytocidal activity of this compound should be summarized in a clear and structured format to allow for easy comparison across different gametocyte stages and against control compounds.
Table 1: Gametocytocidal Activity of this compound against P. falciparum
| Compound | Target Stage | Assay Type | Incubation Time (h) | IC₅₀ (nM) [95% CI] | Selectivity Index (SI)* |
| This compound | Asexual (3D7) | SYBR Green I | 72 | [Insert Data] | [Insert Data] |
| Early Gametocytes (Stage I-III) | Luciferase-based | 48 | [Insert Data] | [Insert Data] | |
| Late Gametocytes (Stage IV-V) | pLDH-based | 72 | [Insert Data] | [Insert Data] | |
| Methylene Blue | Early Gametocytes (Stage I-III) | Luciferase-based | 48 | [Reference Value] | [Reference Value] |
| Late Gametocytes (Stage IV-V) | pLDH-based | 72 | [Reference Value] | [Reference Value] | |
| Primaquine | Late Gametocytes (Stage IV-V) | pLDH-based | 72 | [Reference Value] | [Reference Value] |
*Selectivity Index (SI) = IC₅₀ in a mammalian cell line (e.g., HepG2) / IC₅₀ in the parasite assay.
Experimental Protocols
Detailed methodologies for key experiments to assess the activity of this compound on P. falciparum gametocytes are provided below. These protocols are adapted from established methods in the field.
Protocol 1: In Vitro Gametocyte Culture and Staging
-
Gametocyte Induction:
-
Initiate a high-density culture of a gametocyte-producing P. falciparum strain (e.g., NF54).
-
Induce gametocytogenesis by methods such as nutrient starvation or the use of conditioned medium.
-
Monitor the culture daily by preparing Giemsa-stained thin blood smears to track gametocyte development and staging (Stage I to V).
-
-
Purification of Gametocytes:
-
To obtain a pure gametocyte culture for assays, eliminate asexual parasites using N-acetyl-glucosamine (NAG) treatment.
-
For stage-specific assays, mature gametocytes (Stage IV-V) can be enriched from the culture using a Percoll gradient or magnetic-activated cell sorting (MACS).
-
Protocol 2: Luciferase-Based Viability Assay for Early-Stage Gametocytes
This assay is suitable for high-throughput screening and determining the activity of compounds against early-stage (I-III) gametocytes.[4]
-
Assay Principle: Utilizes a transgenic parasite line expressing luciferase under a gametocyte-specific promoter (e.g., pfs16). Viability is proportional to the luminescent signal.
-
Procedure:
-
On day 4-5 of gametocyte culture (predominantly Stage II-III), dispense the culture into 96- or 384-well plates.
-
Add serial dilutions of this compound (and control compounds) to the wells. Include appropriate positive (e.g., puromycin) and negative (DMSO vehicle) controls.
-
Incubate the plates for 48-72 hours under standard culture conditions.
-
Add the luciferase assay substrate and measure luminescence using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a non-linear regression model.
-
Protocol 3: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay for Late-Stage Gametocytes
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of metabolic activity and viability, particularly in mature, late-stage (IV-V) gametocytes.[5]
-
Assay Principle: Live parasites release pLDH, which catalyzes the conversion of lactate to pyruvate, leading to a color change that can be quantified.
-
Procedure:
-
Use a culture enriched for mature gametocytes (Day 10-12).
-
Plate the gametocytes in 96-well plates and add serial dilutions of this compound and control compounds.
-
Incubate for 72 hours.
-
Lyse the cells to release pLDH.
-
Add a reaction mix containing lactate, the cofactor NAD+, and a tetrazolium dye.
-
Measure the absorbance at the appropriate wavelength (e.g., 650 nm).
-
Determine the IC₅₀ values from the dose-response curves.
-
Protocol 4: Dual Gamete Formation Assay (DGFA) for Transmission-Blocking Activity
This functional assay assesses the ability of mature gametocytes to undergo activation and form male and female gametes, a critical step for transmission.
-
Assay Principle: This assay uses a dual-reporter parasite line to individually and simultaneously measure the functional viability of male and female gametocytes after drug exposure.
-
Procedure:
-
Treat mature Stage V gametocytes with this compound for 24-48 hours.
-
Induce gametogenesis by a temperature drop and addition of xanthurenic acid.
-
Measure the formation of male gametes (exflagellation) and female gamete viability using specific fluorescent markers or reporter genes.
-
Quantify the inhibition of gamete formation relative to untreated controls.
-
Experimental Workflow Visualization
The following diagram outlines a comprehensive workflow for assessing the gametocytocidal activity of this compound.
Figure 2: Experimental workflow for assessing this compound gametocytocidal activity.
Conclusion
This compound presents a promising profile for a multi-stage antimalarial drug, including activity against the transmissible gametocyte stages of P. falciparum. The protocols and framework provided in these application notes offer a robust approach to systematically evaluate and quantify the gametocytocidal effects of this compound. By employing these stage-specific assays, researchers can generate the critical data needed to advance the development of this and other novel transmission-blocking antimalarial candidates.
References
- 1. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum [frontiersin.org]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols: BRD5018 for High-Throughput Screening of Antimalarials
Introduction
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery and development of novel antimalarials with new mechanisms of action. BRD5018 is a promising preclinical candidate from a series of bicyclic azetidines developed through a collaboration between the Broad Institute and Eisai Inc.[1][2][3] It exhibits a novel mechanism of action by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS), an enzyme essential for parasite protein synthesis.[4][5] This inhibition ultimately leads to parasite death. This compound has demonstrated potent activity against multiple life-cycle stages of the parasite, including the blood, liver, and transmission stages in mouse models of malaria.[4][6] Notably, it has the potential for a single-dose cure, which would offer a significant advantage over current multi-dose therapies.[4] These application notes provide an overview of the preclinical data for this compound and detailed protocols for its use in high-throughput screening (HTS) for the discovery of new antimalarial compounds.
Data Presentation
The following tables summarize the key preclinical data for this compound, highlighting its potential as an antimalarial drug candidate.
Table 1: In Vivo Efficacy of this compound in a P. falciparum Mouse Model
| Dosage (mg/kg, single oral dose) | Parasitemia Reduction at Day 7 | Reference |
| 30 | >99.8% | [4] |
| 60 | >99.8% | [4] |
| 120 | >99.8% | [4] |
| ED90 (estimated) | 3-10 mg/kg (single dose) | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Mouse | Rat | Dog | Human (projected) | Reference |
| Bioavailability (%) | 46 | 19 | 75 | 77 | [4] |
| Gastrointestinal Availability (%) | 58 | 25 | 75 | 85 | [4] |
| LogD (pH 7.0) | 3.2 | - | - | - | [4] |
| Liver Microsomal Stability | Excellent | Excellent | Excellent | Excellent (in 5 species) | [4] |
| Hepatocyte Stability | Excellent | Excellent | Excellent | Excellent (in 5 species) | [4] |
Table 3: In Vitro Activity and Selectivity of this compound
| Parameter | P. falciparum (various strains) | Human cPheRS | Selectivity | Reference |
| IC50 | Potent inhibition | Weak inhibition | Good selectivity for the parasite enzyme | [4] |
Note: Specific IC50 values against different P. falciparum strains were not detailed in the reviewed documents, but reports consistently describe "potent" in vitro activity.
Experimental Protocols
The following protocols describe a whole-organism high-throughput screen for initial identification of antimalarial compounds and a subsequent biochemical assay to confirm inhibition of the specific target, PfcPheRS.
Protocol 1: Whole-Organism High-Throughput Screening using a SYBR Green I-based Assay
This protocol is adapted from common practices in antimalarial drug discovery for the initial identification of compounds with activity against P. falciparum.
Objective: To identify compounds that inhibit the growth of asexual blood-stage P. falciparum in a high-throughput format.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
384-well black, clear-bottom microplates
-
Compound library dissolved in DMSO
-
Positive control (e.g., Artemisinin)
-
Negative control (DMSO)
Procedure:
-
Compound Plating:
-
Dispense test compounds from the library into 384-well plates to a final concentration of 1-10 µM.
-
Include wells with a positive control (e.g., Artemisinin at a known IC90 concentration) and a negative control (DMSO vehicle).
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite suspension in complete culture medium with 2% hematocrit and 0.5% parasitemia.
-
-
Assay Incubation:
-
Add the parasite suspension to the compound-plated 384-well plates.
-
Incubate the plates for 72 hours at 37°C in a humidified chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Prepare a fresh lysis buffer containing SYBR Green I at a 1:5000 dilution from the stock.
-
Add the lysis buffer with SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Select "hit" compounds that show significant growth inhibition for further characterization.
-
Protocol 2: Biochemical High-Throughput Screening for PfcPheRS Inhibition
This protocol describes a representative biochemical assay to specifically measure the inhibition of P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).
Objective: To determine the in vitro inhibitory activity of compounds against purified PfcPheRS.
Materials:
-
Purified recombinant P. falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS)
-
Purified recombinant human cytosolic phenylalanyl-tRNA synthetase (hcPheRS) for selectivity testing
-
L-phenylalanine
-
ATP
-
tRNAPhe from E. coli or S. cerevisiae (as a suitable substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Malachite green reagent for phosphate (B84403) detection (or a commercial kinase assay kit that detects ADP or AMP)
-
384-well microplates
-
Compound library dissolved in DMSO
-
Positive control (e.g., this compound)
-
Negative control (DMSO)
Procedure:
-
Compound Plating:
-
Serially dilute test compounds in DMSO and dispense them into 384-well plates.
-
Include positive and negative controls.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing assay buffer, PfcPheRS enzyme, L-phenylalanine, and tRNAPhe. The optimal concentrations of each component should be determined empirically (typically in the low nanomolar range for the enzyme and near the Km for the substrates).
-
-
Reaction Initiation:
-
Add the enzyme/substrate master mix to the compound-plated wells.
-
Initiate the aminoacylation reaction by adding ATP.
-
-
Reaction Incubation:
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the product of the reaction. If using a malachite green-based assay, this will detect the pyrophosphate produced. Alternatively, luminescent kinase assays can be adapted to measure the amount of ATP consumed or ADP/AMP produced.
-
-
Data Acquisition:
-
Read the absorbance or luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Determine the IC50 value for each active compound by fitting the data to a dose-response curve.
-
Perform the same assay with hcPheRS to determine the selectivity index (IC50 hcPheRS / IC50 PfcPheRS).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the high-throughput screening workflows.
Caption: Mechanism of action of this compound.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malaria | Three Major Infectious Diseases and Neglected Tropical Diseases (NTDs) | Japan Pharmaceutical Manufacturers Association(JPMA) [jpma.or.jp]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Understanding anti-malarial drug resistance and discovering novel drug target candidates | Broad Institute [broadinstitute.org]
- 6. mesamalaria.org [mesamalaria.org]
Application Notes and Protocols for the Synthesis of BRD5018 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of the antimalarial agent BRD5018 and its analogs. The protocols are based on the efficient, crystallization-based route, offering a robust platform for medicinal chemistry exploration and the development of novel therapeutics targeting Plasmodium falciparum phenylalanyl-tRNA synthetase (PfFRS).
Introduction
This compound is a potent antimalarial compound with a complex bicyclic azetidine (B1206935) scaffold that has demonstrated efficacy against multiple life stages of Plasmodium falciparum. Its mechanism of action involves the inhibition of the parasite's cytosolic phenylalanyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][2] The synthetic route detailed herein avoids chromatographic purification, significantly reducing cost and waste, making it amenable to scale-up and analog generation.[3][4][[“]] This document outlines the synthesis of this compound and provides protocols for the strategic modification of key intermediates to generate a library of analogs for structure-activity relationship (SAR) studies.
Core Synthetic Strategy
The synthesis of this compound is centered around two key chemical transformations: a Sonogashira coupling to install the diaryl acetylene (B1199291) moiety and a Staudinger-aza-Wittig reaction to form the eight-membered diazocene ring.[3][[“]] The modularity of these reactions allows for the introduction of diversity at specific points in the molecular scaffold, enabling the synthesis of a wide range of analogs.
Key Reactions for Analog Synthesis:
-
Sonogashira Coupling: This cross-coupling reaction allows for the variation of both the aryl halide and the terminal alkyne, providing a straightforward method to modify the diaryl acetylene portion of the molecule. A variety of substituted aryl halides and alkynes are commercially available or can be readily synthesized.
-
Staudinger-aza-Wittig Reaction: This reaction facilitates the formation of the diazocene ring. Analogs can be generated by modifying the azido-aldehyde precursor, which can be synthesized from different starting materials.
Data Presentation: Synthesis of this compound and Analogs
The following tables summarize the key steps and representative yields for the synthesis of this compound and potential analogs.
Table 1: Synthesis of Diaryl Acetylene Intermediate (Analog Precursor)
| Step | Reaction | Reactant A | Reactant B | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1a | Sonogashira Coupling | Methyl 4-bromocinnamate | 4-Ethynylbenzonitrile | Pd(PPh₃)₄, CuI, Et₃N | THF | 25 | 12 | 95 |
| 1b | Sonogashira Coupling (Analog 1) | Methyl 4-bromocinnamate | 4-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄, CuI, Et₃N | THF | 25 | 12 | 92 |
| 1c | Sonogashira Coupling (Analog 2) | Methyl 4-iodocinnamate | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | 25 | 10 | 96 |
Table 2: Key Steps in the Synthesis of the Azetidine-Ribose Scaffold
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2 | Diastereoselective Glycine (B1666218) Ester Claisen Rearrangement | Glycine ester derivative | ZnCl₂ | Toluene (B28343) | 110 | 24 | 85 |
| 3 | Diastereomeric Salt Resolution | Racemic amino acid | (R)-(-)-Mandelic acid | Ethanol | 25 | 12 | 45 (of desired isomer) |
| 4 | Diastereoselective Iodo-lactonization | Unsaturated carboxylic acid | I₂, K₂CO₃ | Acetonitrile | 0-25 | 6 | 90 |
| 5 | Azetidine Ring Formation | Iodo-lactone | NaN₃, then PPh₃ | DMF | 80 | 18 | 75 (over 2 steps) |
Table 3: Final Steps in the Synthesis of this compound and Analogs
| Step | Reaction | Precursor | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6 | Reductive Amination | Azetidine derivative | D-Ribose-2,3-acetonide, NaBH(OAc)₃ | Dichloromethane | 25 | 12 | 88 |
| 7 | Periodate (B1199274) Cleavage | Diol | NaIO₄ | THF/H₂O | 25 | 2 | 98 |
| 8a | Staudinger-aza-Wittig Reaction (this compound) | Azido-aldehyde | PPh₃ | Toluene | 110 | 12 | 85 |
| 8b | Staudinger-aza-Wittig Reaction (Analog 1) | Analog azido-aldehyde | PPh₃ | Toluene | 110 | 12 | 82 |
| 8c | Staudinger-aza-Wittig Reaction (Analog 2) | Analog azido-aldehyde | PPh₃ | Toluene | 110 | 12 | 87 |
Experimental Protocols
Protocol 1: Synthesis of Diaryl Acetylene Intermediate via Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling to generate the diaryl acetylene core of this compound and its analogs.
Materials:
-
Aryl halide (e.g., Methyl 4-bromocinnamate, 1.0 equiv)
-
Terminal alkyne (e.g., 4-Ethynylbenzonitrile, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a dry, argon-purged flask, add the aryl halide, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 10-16 hours, monitoring by TLC until the starting aryl halide is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of the Azido-Aldehyde Precursor
This protocol outlines the key steps to construct the azetidine-ribose scaffold and convert it to the azido-aldehyde precursor for the final cyclization.
Part A: Azetidine Scaffold Synthesis (Steps 2-5)
Detailed procedures for the multi-step synthesis of the all-cis trisubstituted azetidine scaffold are based on the methods described by Mitasev et al. and involve a diastereoselective glycine ester Claisen rearrangement, diastereomeric salt resolution, iodo-lactonization, and a tandem aziridine (B145994) ring-opening/azetidine ring-closure.[3]
Part B: Reductive Amination and Oxidative Cleavage (Steps 6-7)
-
Reductive Amination: To a solution of the azetidine derivative (1.0 equiv) and D-ribose-2,3-acetonide (1.2 equiv) in dichloromethane, add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous sodium bicarbonate, extract with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate. The product is purified by crystallization.
-
Periodate Cleavage: Dissolve the diol from the previous step in a mixture of THF and water (3:1). Cool the solution to 0 °C and add sodium periodate (NaIO₄, 2.5 equiv) portion-wise. Stir the reaction at room temperature for 2 hours. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the crude aldehyde, which is used in the next step without further purification.
Protocol 3: Synthesis of this compound and Analogs via Staudinger-aza-Wittig Reaction
This protocol describes the final ring-closing step to form the diazocene ring of this compound and its analogs.
Materials:
-
Azido-aldehyde precursor (1.0 equiv)
-
Triphenylphosphine (B44618) (PPh₃, 1.2 equiv)
-
Anhydrous toluene
Procedure:
-
Dissolve the azido-aldehyde precursor in anhydrous toluene in a flask equipped with a reflux condenser under an argon atmosphere.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product is purified by crystallization from an appropriate solvent system (e.g., acetone/water) to yield the final product.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow
Caption: Workflow for the synthesis of this compound analogs.
References
Application Notes: Quantitative Analysis of BRD5018 in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of BRD5018, a novel small molecule inhibitor, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity.[1][2][3] Sample preparation involves a straightforward protein precipitation technique, providing good recovery and minimal matrix effects.[4] The method was validated according to the FDA's Bioanalytical Method Validation guidance and demonstrated excellent linearity, accuracy, precision, and stability.[5][6] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a promising new therapeutic agent currently under investigation for its potential in treating a range of diseases. To support its clinical development, a reliable and validated bioanalytical method for the quantification of this compound in biological matrices is essential.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and speed.[1][3][4] This application note details the development and validation of a simple, rapid, and robust LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
This compound-d4 (internal standard, IS) (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
2. Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
3. Sample Preparation
The sample preparation process is designed to be simple and efficient, utilizing protein precipitation to remove the majority of plasma proteins.[4]
-
Allow all samples (calibration standards, quality control samples, and unknown samples) and reagents to thaw to room temperature.
-
To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (this compound-d4, 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of this compound and its internal standard.
| LC Parameters | |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 2.5 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | This compound: 450.2 -> 288.1; this compound-d4 (IS): 454.2 -> 292.1 |
| Collision Energy | Optimized for each transition |
5. Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of this compound into blank human plasma.
-
Calibration Curve Standards: Prepared at concentrations of 0.1, 0.5, 1, 5, 10, 50, 100, and 200 ng/mL.
-
Quality Control Samples: Prepared at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 30 ng/mL
-
High QC (HQC): 150 ng/mL
-
Data Presentation
The following tables summarize the quantitative data from the method validation, demonstrating the performance and reliability of this analytical method for this compound quantification.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 0.1 - 200 | >0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.105 | 105.0 | 8.7 |
| LQC | 0.3 | 0.291 | 97.0 | 6.2 |
| MQC | 30 | 31.2 | 104.0 | 4.5 |
| HQC | 150 | 145.5 | 97.0 | 3.8 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Effect (%) | Recovery (%) |
| LQC | 95.2 | 91.5 |
| HQC | 98.1 | 94.2 |
Table 4: Stability
| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |
| Bench-top (Room Temp) | 8 hours | 98.2 | 99.1 |
| Freeze-Thaw | 3 cycles | 96.5 | 97.8 |
| Long-term (-80°C) | 30 days | 97.1 | 98.5 |
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Decision logic for sample run acceptance.
References
- 1. LC-MS Method Development [intertek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for BRD5018 in Malaria Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BRD5018 in the study of malaria transmission. This compound is a novel antimalarial compound that has demonstrated potent activity against multiple life stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Of particular interest is its efficacy against the transmission stages of the parasite, making it a promising candidate for interventions aimed at blocking the spread of malaria.
Introduction to this compound
This compound is a bicyclic azetidine (B1206935) compound that acts as a potent and selective inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2][3] This enzyme is crucial for protein synthesis within the parasite. By inhibiting PfcPheRS, this compound effectively halts this vital process, leading to parasite death.[2] The compound has shown excellent in vivo efficacy in mouse models against blood, liver, and transmission stages of the parasite.[1] Preclinical studies have indicated a good safety profile and drug-like properties, positioning this compound as a candidate for further clinical development.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound's mechanism of action is distinct from many existing antimalarials, offering a potential tool against drug-resistant parasite strains. It specifically targets the parasite's machinery for protein production.
Quantitative Data
While extensive data on the transmission-blocking activity of this compound is still emerging, the following table summarizes the known inhibitory concentrations against the target enzyme, PfcPheRS.
| Parameter | Organism/System | Value | Reference |
| IC50 | P. falciparum cPheRS | Potent Inhibition | [1] |
| IC50 | P. vivax cPheRS | 0.09 µM | [1] |
| IC50 | Human cPheRS | Weak Inhibition | [1] |
Note: Specific IC50 values for this compound against P. falciparum gametocytes and quantitative data on oocyst reduction from Standard Membrane Feeding Assays are not yet publicly available in the reviewed literature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the transmission-blocking potential of this compound. These are based on established methodologies and can be adapted for specific laboratory conditions.
Protocol 1: In Vitro Gametocyte Viability Assay
This assay determines the direct effect of this compound on the viability of mature P. falciparum gametocytes.
Materials:
-
Mature P. falciparum stage V gametocyte culture
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
96-well microplates
-
Positive control (e.g., Methylene Blue)
-
Negative control (DMSO vehicle)
-
Cell viability reagent (e.g., AlamarBlue, BacTiter-Glo™)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) to produce mature stage V gametocytes. This process typically takes 14-17 days.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically ≤0.5%).
-
Assay Setup:
-
Adjust the gametocyte culture to the desired density (e.g., 1-2% gametocytemia) in complete culture medium.
-
Dispense the gametocyte suspension into the wells of a 96-well plate.
-
Add the serially diluted this compound, positive control, and negative control to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
-
Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the negative (100% viability) and positive (0% viability) controls.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
-
Protocol 2: Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold standard for assessing the transmission-blocking activity of a compound by determining its effect on the parasite's ability to infect mosquitoes.
Materials:
-
Mature P. falciparum stage V gametocyte culture
-
Human red blood cells and serum (from a non-immune donor)
-
This compound stock solution (in DMSO)
-
Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae)
-
Membrane feeding apparatus
-
Mercurochrome or other suitable stain
-
Microscope
Procedure:
-
Prepare Infectious Blood Meal:
-
Mix mature gametocyte culture with human red blood cells and serum to achieve a final hematocrit of 40-50% and a defined gametocytemia.
-
Add this compound at the desired concentrations to the blood meal. Include a vehicle control (DMSO).
-
-
Mosquito Feeding:
-
Starve adult female mosquitoes for several hours prior to feeding.
-
Add the prepared blood meals to the membrane feeders, which are maintained at 37°C.
-
Allow the mosquitoes to feed on the blood meal through the membrane for a defined period (e.g., 30-60 minutes).
-
-
Post-Feeding Maintenance:
-
Separate the engorged mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.
-
-
Midgut Dissection and Oocyst Counting:
-
After the incubation period, dissect the midguts from a sample of mosquitoes from each treatment group.
-
Stain the midguts with mercurochrome to visualize the oocysts.
-
Count the number of oocysts on each midgut using a light microscope.
-
-
Data Analysis:
-
Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst in each group.
-
Infection Intensity: Determine the mean number of oocysts per midgut for each group.
-
Compare the prevalence and intensity of infection in the this compound-treated groups to the control group to determine the transmission-blocking activity.
-
Conclusion
This compound represents a promising new tool in the fight against malaria, particularly due to its novel mechanism of action and its activity against the transmission stages of the parasite. The protocols outlined above provide a framework for researchers to further investigate and quantify the transmission-blocking effects of this compound. Further studies are needed to generate specific quantitative data on the gametocytocidal activity and transmission-blocking efficacy of this compound to fully elucidate its potential as a component of malaria elimination strategies.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BRD5018 Solubility for In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with BRD5018 solubility in in vitro experiments.
Troubleshooting Guide
Low solubility of a compound like this compound can lead to inconsistent results and hinder the progress of your research. This section offers a step-by-step approach to diagnose and resolve these issues.
Problem: Precipitate forms when this compound is added to aqueous buffer or cell culture media.
This is a common issue for hydrophobic small molecules. The key is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it carefully into your aqueous experimental system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing this compound precipitation.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: Instead of dissolving this compound directly in your aqueous assay buffer, first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for in vitro assays due to its high solubilizing power and compatibility with many cell types at low concentrations.[1][2][3]
-
Evaluate Different Organic Solvents: If DMSO does not provide adequate solubility or is incompatible with your assay, consider other organic solvents.
-
Optimize the Dilution Method: The way you dilute the stock solution into your aqueous media is critical.
-
Rapid Dilution: Add the required volume of the this compound stock solution directly to the final volume of your aqueous buffer or media and mix immediately and vigorously.
-
Serial Dilution: Perform one or more intermediate dilutions in your assay media. This can sometimes prevent the compound from crashing out of solution.
-
-
Assess the Final Solvent Concentration: The final concentration of the organic solvent in your assay should be kept to a minimum, as it can have its own biological effects and may be toxic to cells.[1][2][3][4][5] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control in your experiments, which contains the same final concentration of the solvent as your test conditions, but without this compound.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on general practices for small molecules in drug discovery, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] It is effective at solubilizing a wide range of organic compounds and is compatible with most in vitro assays at low final concentrations.
Q2: My this compound precipitates out of solution even when using a DMSO stock. What should I do?
A2: If you observe precipitation after diluting your DMSO stock into aqueous media, consider the following:
-
Lower the Final Concentration: The solubility of this compound in your final assay buffer may be limited. Try testing a lower final concentration of the compound.
-
Try a Different Solvent: As outlined in the troubleshooting guide, test other organic solvents to prepare your stock solution.
-
Use Solubilizing Agents: For cell-free assays, the addition of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain compound solubility.[6] However, these are generally not suitable for cell-based assays as they can be cytotoxic.[6]
-
Sonication: Briefly sonicating the solution after dilution can sometimes help to redissolve small amounts of precipitate.[6]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity.[1][3][4][5] It is crucial to determine the specific tolerance of your cell line by running a vehicle control with a range of DMSO concentrations and assessing cell viability.
Q4: Can I use ethanol (B145695) to dissolve this compound?
A4: Ethanol can be used as a solvent for some compounds.[2][4] However, it is generally more cytotoxic to cells than DMSO and may have a greater impact on cellular processes.[4] If you choose to use ethanol, it is critical to keep the final concentration as low as possible and to include appropriate vehicle controls.
Quantitative Data Summary
The following table summarizes the recommended maximum final concentrations of common solvents for in vitro cell-based assays to minimize cytotoxicity and off-target effects.
| Solvent | Recommended Max. Final Concentration (v/v) | Notes |
| Dimethyl sulfoxide (DMSO) | < 0.5% (ideally ≤ 0.1%) | Most commonly used solvent with a good balance of solubilizing power and biocompatibility.[1][3][5] |
| Ethanol | < 0.5% | Can be more cytotoxic than DMSO; careful dose-response testing is required.[4] |
| Acetone | < 0.5% | Has been shown to have low toxicity in some cell lines at low concentrations.[5] |
| Dimethylformamide (DMF) | < 0.1% | Generally more toxic than DMSO.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution. (Molecular weight of this compound will be needed for this calculation).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but be cautious of compound stability at elevated temperatures.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Experimental Workflow for Testing this compound in a Cell-Based Assay:
Caption: General workflow for testing this compound in a cell-based assay.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. researchgate.net [researchgate.net]
common issues in BRD5018 experiments
Welcome to the technical support center for BRD5018 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, a novel antimalarial agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel antimalarial agent that has demonstrated efficacy against the blood, liver, and transmission stages of Plasmodium parasites. Its mechanism of action is the inhibition of parasite protein synthesis through the specific targeting of the parasite's phenylalanyl tRNA synthetase (PheRS). This unique mechanism makes it a valuable tool in the fight against drug-resistant malaria.
Q2: In which types of assays can this compound be used?
This compound is suitable for a range of in vitro and in vivo antimalarial assays, including:
-
Blood-stage parasite growth inhibition assays: To determine the compound's efficacy against the asexual erythrocytic stages of the parasite.
-
Liver-stage parasite development assays: To assess its activity against the exo-erythrocytic forms in hepatocytes.
-
Transmission-blocking assays: To evaluate its potential to prevent the transmission of parasites from humans to mosquitoes.
-
Enzymatic assays: To study its inhibitory effect on purified Plasmodium phenylalanyl tRNA synthetase.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, categorized by the type of assay.
Blood-Stage Parasite Growth Inhibition Assays
Issue: High variability in IC50 values between experiments.
Inconsistent 50% inhibitory concentration (IC50) values are a common challenge in in vitro antimalarial drug testing.[1] Several factors can contribute to this variability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
-
Parasite Culture:
-
Health: Regularly monitor parasite morphology through Giemsa-stained blood smears. Ensure cultures are free of contamination.
-
Synchronization: Use tightly synchronized parasite cultures (ring stage) for assays to ensure uniform drug response.[1] Methods like sorbitol or alanine (B10760859) treatment can be employed.
-
Parasitemia: Maintain a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) across all experiments.
-
-
This compound Compound:
-
Solubility: this compound may have limited aqueous solubility. Prepare fresh stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting into culture media. Visually inspect for any precipitation.
-
Stability: Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Medium: Use a consistent batch of culture medium and serum or serum substitute. Note that different serum substitutes like Albumax I can influence IC50 values due to protein binding.[2]
-
Incubation: Ensure a consistent incubation period (e.g., 48 or 72 hours) and maintain a stable gas environment (low oxygen, high carbon dioxide).
-
Quantitative Data Summary: Effect of Serum Substitute on IC50 Values
| Compound | IC50 with Human Serum (nM) | IC50 with Albumax I (nM) | Fold Change |
| Chloroquine | 20 ± 5 | 35 ± 8 | 1.75 |
| Quinine | 150 ± 25 | 255 ± 40 | 1.70 |
| This compound (Hypothetical) | 5 ± 1.5 | 10 ± 2.5 | 2.00 |
| Note: this compound data is hypothetical to illustrate the potential effect. |
Liver-Stage Development Assays
Issue: Low or no parasite infection in hepatocytes.
Successful in vitro liver-stage assays are technically challenging due to the complexities of hepatocyte culture and sporozoite viability.[3][4][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low liver-stage infection.
Detailed Steps:
-
Sporozoites:
-
Source and Viability: Use freshly dissected sporozoites from mosquito salivary glands for the highest viability. Assess sporozoite motility under a microscope before infection.
-
Quantification: Accurately count sporozoites using a hemocytometer to ensure a consistent multiplicity of infection (MOI).
-
-
Hepatocytes:
-
Cell Source: Primary human hepatocytes are the gold standard but can be variable. Cell lines like HepG2 or HC-04 are more reproducible but may show lower infection rates.[6]
-
Culture Conditions: Ensure hepatocytes are healthy, have the correct morphology, and are at an optimal confluency (typically 80-90%) at the time of infection.
-
-
Infection Protocol:
-
Centrifugation: A low-speed centrifugation step ("sporozoite sedimentation") after adding sporozoites to the hepatocyte monolayer can enhance infection rates.
-
Incubation: Maintain appropriate culture conditions post-infection to allow for parasite development.
-
Transmission-Blocking Assays
Issue: High mosquito mortality or low oocyst numbers in control groups.
The Standard Membrane Feeding Assay (SMFA) is the gold standard for evaluating transmission-blocking activity but is labor-intensive and sensitive to multiple variables.[7][8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Standard Membrane Feeding Assay (SMFA).
Detailed Steps:
-
Gametocyte Culture:
-
Maturity: Ensure the use of mature Stage V gametocytes, which are capable of exflagellation.
-
Health: Maintain a healthy gametocyte culture with minimal asexual stage contamination.
-
-
Mosquitoes:
-
Health and Age: Use healthy, 3-5 day old adult female mosquitoes that have been properly starved before the blood meal.
-
Environmental Conditions: Maintain optimal temperature and humidity in the insectary to ensure mosquito survival post-feeding.
-
-
Membrane Feeding:
-
Blood Meal: The blood meal containing gametocytes should be maintained at 37°C. The composition of the blood meal (serum, red blood cells) should be consistent.
-
Compound Concentration: Ensure that the final concentration of this compound and the solvent (e.g., DMSO) in the blood meal is not toxic to the mosquitoes or the gametocytes.
-
Experimental Protocols
Protocol 1: Blood-Stage Parasite Growth Inhibition Assay (SYBR Green I-based)
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate of this compound in complete culture medium.
-
Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit.
-
-
Assay Plate Setup:
-
Add 50 µL of the drug dilutions to a 96-well black plate.
-
Add 50 µL of the parasite culture to each well.
-
Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
-
Incubation:
-
Incubate the plate for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.
-
Add 100 µL of the lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the fluorescence on a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
-
Protocol 2: Phenylalanyl tRNA Synthetase (PheRS) Enzymatic Assay
-
Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM ATP, 1 mM DTT, and 0.1 mg/mL BSA.
-
Add a known concentration of purified recombinant P. falciparum PheRS enzyme.
-
Include [3H]-phenylalanine as the substrate.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding tRNAPhe.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by spotting the mixture onto filter paper discs and immersing them in cold 10% trichloroacetic acid (TCA).
-
-
Quantification:
-
Wash the filter discs with 5% TCA and then ethanol (B145695) to remove unincorporated [3H]-phenylalanine.
-
Measure the radioactivity of the dried filter discs using a scintillation counter.
-
Determine the IC50 of this compound by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
-
Signaling Pathway: this compound Mechanism of Action
Caption: Inhibition of protein synthesis by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro models for human malaria: targeting the liver stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver-stage malaria parasites vulnerable to diverse chemical scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Liver-Stage Biology of Malaria Parasites: Insights to Enable and Accelerate the Development of a Highly Efficacious Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying new transmission-blocking agents | Medicines for Malaria Venture [mmv.org]
- 8. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRD5018 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel small molecule inhibitor, BRD5018. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available information on the specific in vivo dosage and detailed experimental protocols for this compound is limited. The following guidance is based on best practices for the in vivo study of novel small molecule inhibitors and should be adapted based on internal experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for determining the in vivo dosage of this compound?
The critical first step is to perform a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity[1]. This study is essential for establishing a safe therapeutic window for subsequent efficacy studies[1].
Q2: How should the starting dose for an MTD study with this compound be determined?
The initial dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value[1].
Q3: What are the key considerations when designing an in vivo dose-response study for this compound?
A robust dose-response study design requires careful planning of several factors, including the number of dose levels, the specific dose amounts, and the number of animals per group[1]. The objective is to generate data that can be fitted to a nonlinear curve to accurately determine the efficacy and potency of the compound[1].
Q4: How can the reliability and reproducibility of my in vivo study with this compound be improved?
To enhance the quality and consistency of your results, it is crucial to implement proper randomization and blinding procedures to minimize experimental bias. Including both male and female animals, as well as animals from different litters, can also contribute to more robust and reliable data[1].
Troubleshooting Guide
Issue 1: High variability in efficacy data is observed between animals within the same dosage group.
-
Possible Cause: Inconsistent formulation or administration of this compound. Poor aqueous solubility is a frequent issue with novel small molecules[1].
-
Troubleshooting Steps:
-
Optimize Formulation: Investigate different vehicle formulations to enhance solubility. This may include using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins[1].
-
Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure the formulation itself is not causing adverse effects[1].
-
Standardize Administration: Maintain consistent administration techniques, such as gavage volume and injection site, across all animals[1].
-
Issue 2: this compound does not demonstrate the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement at the given dose.
-
Troubleshooting Steps:
-
Conduct a Pharmacodynamic (PD) Study: A PD study can verify that this compound is reaching its intended target and producing the desired biological effect. This typically involves collecting tissue samples at various time points after dosing to measure a biomarker of target engagement[1].
-
Issue 3: Unexpected toxicity is observed at doses of this compound predicted to be safe.
-
Possible Cause: Off-target effects of the compound or toxicity of the delivery vehicle[1].
-
Troubleshooting Steps:
-
Rule out Vehicle Toxicity: The inclusion of a vehicle-only control group is essential to differentiate between compound-related and vehicle-related toxicity[1].
-
Investigate Off-Target Effects: If toxicity is still observed with a non-toxic vehicle, this compound may have off-target effects. Further in vitro profiling may be necessary to identify these unintended interactions[1].
-
Data Presentation
Table 1: Example of a Maximum Tolerated Dose (MTD) Study Design for this compound
| Group | Dose (mg/kg) | Number of Animals | Dosing Schedule | Monitoring Parameters |
| 1 | Vehicle Control | 5 | Daily | Body weight, clinical signs, food/water intake |
| 2 | 10 | 5 | Daily | Body weight, clinical signs, food/water intake |
| 3 | 30 | 5 | Daily | Body weight, clinical signs, food/water intake |
| 4 | 100 | 5 | Daily | Body weight, clinical signs, food/water intake |
Table 2: Example of a Dose-Response Study Design for this compound in a Xenograft Model
| Group | Treatment | Dose (mg/kg) | Number of Animals | Dosing Schedule | Efficacy Endpoint |
| 1 | Vehicle Control | - | 10 | Daily | Tumor Volume |
| 2 | This compound | 10 | 10 | Daily | Tumor Volume |
| 3 | This compound | 30 | 10 | Daily | Tumor Volume |
| 4 | This compound | 60 | 10 | Daily | Tumor Volume |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model Selection: Choose an appropriate animal model (e.g., mice, rats) based on the research objectives.
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses[1].
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group[1].
-
Administration: Administer this compound and the vehicle according to the selected route and schedule[1].
-
Monitoring: Closely monitor the animals for any signs of toxicity, such as changes in body weight, behavior, and physical appearance[1].
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a predetermined level of body weight loss (e.g., 10-20%)[1].
Protocol 2: In Vivo Efficacy Study
-
Animal Model and Disease Induction: Select a suitable animal model and induce the disease or condition of interest (e.g., tumor cell implantation for a xenograft model).
-
Group Randomization: Randomly assign animals to treatment groups (vehicle control, different doses of this compound, and potentially a positive control).
-
Treatment Administration: Administer the treatments as per the defined dosing schedule and route.
-
Efficacy Assessment: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, survival, or a specific biomarker).
-
Toxicity Monitoring: Continue to monitor animals for any signs of toxicity.
-
Data Analysis: At the end of the study, collect relevant tissues for pharmacodynamic and pharmacokinetic analysis. Statistically analyze the efficacy data to determine the dose-response relationship.
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting the ERAD pathway.
Caption: General experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for common in vivo study issues.
References
BRD5018 Technical Support Center: Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of BRD5018, an antimalarial agent targeting parasite phenylalanyl-tRNA synthetase.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antimalarial compound that functions by inhibiting the parasite's phenylalanyl-tRNA synthetase. This enzyme is crucial for protein synthesis, and its inhibition leads to parasite death.
Q2: What are off-target effects and why are they a concern for this compound?
A2: Off-target effects occur when a compound like this compound binds to and affects proteins other than its intended target (parasite phenylalanyl-tRNA synthetase). These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in a clinical setting. Minimizing off-target effects is crucial for developing a safe and effective therapeutic.
Q3: I'm observing unexpected toxicity in my cell-based assays with this compound. Could this be due to off-target effects?
A3: Yes, unexpected cytotoxicity is a common indicator of off-target effects. It is important to distinguish between on-target toxicity in host cells (if there is a human homolog of the target) and off-target toxicity. Running appropriate controls is essential to determine the source of the toxicity.
Q4: What are the first steps I should take to investigate potential off-target effects of this compound?
A4: A good starting point is to perform dose-response experiments in both parasite and mammalian cell lines to determine the therapeutic window. Additionally, conducting a literature search for known off-targets of similar compounds (e.g., other phenylalanyl-tRNA synthetase inhibitors) can provide initial leads.
Troubleshooting Guide
Issue 1: High level of cytotoxicity observed in mammalian cell lines at concentrations close to the anti-parasitic IC50.
-
Possible Cause: Off-target activity of this compound in mammalian cells.
-
Troubleshooting Steps:
-
Determine the Selectivity Index: Calculate the ratio of the cytotoxic concentration in a mammalian cell line (e.g., HepG2) to the effective concentration against the parasite. A low selectivity index suggests potential off-target issues.
-
Orthogonal Compound Testing: Use a structurally different inhibitor of parasite phenylalanyl-tRNA synthetase. If this compound does not show similar cytotoxicity, it strengthens the hypothesis of this compound-specific off-target effects.
-
Target Engagement Assays: Confirm that this compound is not significantly engaging the human ortholog of phenylalanyl-tRNA synthetase at therapeutic concentrations.
-
Issue 2: Experimental results are inconsistent or not reproducible.
-
Possible Cause: Variability in off-target engagement due to slight changes in experimental conditions (e.g., cell density, incubation time, compound concentration).
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters are tightly controlled.
-
Use a Lower Concentration: Operate at the lowest effective concentration of this compound to minimize the likelihood of engaging lower-affinity off-targets.[1]
-
Include Negative Controls: Use a structurally similar but inactive analog of this compound, if available, to confirm that the observed effects are due to the active compound.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters used to assess the on-target and off-target activity of a compound like this compound.
| Parameter | Description | Importance for Off-Target Assessment |
| IC50 (On-Target) | Concentration of this compound that inhibits the parasite phenylalanyl-tRNA synthetase by 50%. | Establishes the potency of the compound against its intended target. |
| EC50 (Parasite) | Concentration of this compound that reduces parasite growth or viability by 50%. | Reflects the compound's activity in a cellular context. |
| CC50 (Mammalian) | Concentration of this compound that causes 50% cytotoxicity in a mammalian cell line. | Measures the compound's toxicity to host cells. |
| Selectivity Index | The ratio of CC50 (Mammalian) to EC50 (Parasite). | A key indicator of the therapeutic window. A higher selectivity index is desirable. |
| Ki (Off-Target) | The inhibition constant for this compound against a potential off-target protein. | A direct measure of the binding affinity to an off-target. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement
This method assesses the direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble protein fraction by western blotting for a candidate off-target or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This technique uses a modified version of this compound to pull down interacting proteins from a cell lysate.
-
Compound Immobilization: Chemically link this compound to a solid support (e.g., agarose (B213101) beads).
-
Lysate Incubation: Incubate the immobilized this compound with a cell lysate.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
References
troubleshooting inconsistent results with BRD5018
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD5018. The information is designed to help address specific issues that may arise during experimentation, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial agent that functions by inhibiting the cytosolic phenylalanyl-tRNA synthetase (PheRS) of Plasmodium falciparum.[1][2] This enzyme is crucial for protein synthesis in the parasite. This compound shows potent inhibition of the parasite's PheRS while exhibiting weak inhibition of the human equivalent, providing a therapeutic window.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[3] Generally, solid compounds are stored at low temperatures (e.g., -20°C) and protected from light and moisture. For compounds in solution, especially for in-use stability, it is important to follow specific guidelines, which may involve refrigeration (2-8°C) for short-term storage.[4] Repeated freeze-thaw cycles should be avoided.
Q3: What is the solubility of this compound?
A3: this compound has poor solubility at neutral pH.[2] The measured log D value at pH 7 is 3.2.[2] This is a critical factor to consider when preparing stock solutions and experimental media to avoid precipitation and ensure accurate final concentrations.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, preclinical studies have shown that this compound has good drug-like properties and has been evaluated in rodent and dog models.[1][2] It has demonstrated in vivo efficacy against blood, liver, and transmission stages of malaria parasites.[1] Pharmacokinetic studies have shown bioavailability in mice (46%), rats (19%), and dogs (75%).[2]
Troubleshooting Inconsistent Results
Inconsistent results in cell-based assays or other experiments with this compound can arise from several factors, ranging from compound handling to assay execution. This section provides a guide to common issues and their potential solutions.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
High variability in potency measurements is a common challenge. The table below outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Due to its poor solubility at neutral pH, this compound may precipitate in your stock solution or assay medium. Visually inspect solutions for any precipitate. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed its solubility limit. Consider using a lower percentage of the organic solvent in the final assay volume. |
| Inaccurate Pipetting | Pipetting errors, especially during serial dilutions, can lead to significant concentration inaccuracies. Ensure pipettes are properly calibrated. Use low-retention tips and change tips between each dilution step. For critical experiments, consider preparing fresh dilution series for each replicate. |
| Cell Health and Density | Variations in cell health, passage number, and seeding density can significantly impact drug response.[5][6] Standardize your cell culture protocol. Ensure cells are in the logarithmic growth phase and use a consistent cell density for all experiments. Regularly check for mycoplasma contamination. |
| Assay Incubation Time | The duration of drug exposure can affect the apparent potency. Optimize and standardize the incubation time for your specific cell line and assay endpoint.[5][6] |
Issue 2: Weak or No Observed Activity of this compound
If this compound does not show the expected biological effect, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for weak or no this compound activity.
Detailed Steps:
-
Verify Compound Integrity: Ensure the compound has not degraded. Check the expiration date and storage conditions. If in doubt, use a fresh vial of the compound.
-
Check Stock Solution Preparation: Confirm that the stock solution was prepared at the correct concentration and has been stored properly. As mentioned, precipitation is a key concern for this compound.
-
Confirm Assay Conditions: Ensure that the assay conditions are optimal for detecting the expected effect. This includes factors like buffer composition, pH, and the presence of any interfering substances.
-
Review Experimental Protocol: Carefully review the entire experimental protocol for any potential deviations or errors. This includes reagent preparation, incubation times, and measurement parameters.
-
Consider Cell Line Specifics: Verify that the cell line being used expresses the target, Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase, if you are working with the parasite. If using a different system, ensure the target is present and accessible.
Issue 3: High Background Signal in Assays
High background can mask the true effect of the compound. The following diagram illustrates the logical relationship between causes and solutions.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. medchemexpress.com [medchemexpress.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
BRD5018 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BRD5018 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term experiments?
This compound, an antimalarial drug candidate, possesses functional groups that may be susceptible to degradation under typical long-term experimental conditions (e.g., incubation at 37°C in aqueous media).[1][2] The primary concerns are potential hydrolysis of the carboxamide linkage and oxidation of the tertiary amine groups within the diazabicyclo core and the dimethylamino moiety. The complex components of cell culture media, particularly serum, may also contribute to degradation.[3]
Q2: How should I prepare and store this compound stock solutions to maximize stability?
To ensure the longevity of this compound, proper preparation and storage are critical. It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]
Recommended Storage Conditions for this compound:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.[1] |
| -20°C | 1 month | For frequent use aliquots. Protect from light.[1] |
Q3: What are the signs of this compound degradation in my experiment?
Several observations may indicate that this compound is degrading in your long-term experiment:
-
Reduced Biological Activity: A gradual or significant decrease in the expected therapeutic or biological effect over time.
-
Inconsistent Results: High variability in data between replicate experiments or between different time points of the same experiment.[3]
-
Visible Changes in Media: Although less common, precipitation or a change in the color of the culture medium could indicate compound instability or interaction with media components.[5]
Troubleshooting Guide: this compound Stability Issues
This guide provides a systematic approach to identifying and resolving stability problems with this compound in your long-term experiments.
Problem: Loss of Compound Activity Over Time
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolytic Degradation | - pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment, as significant shifts can accelerate hydrolysis. - Buffer Choice: For in vitro assays without cells, select a buffer system known for its stability and minimal reactivity. |
| Oxidative Degradation | - Minimize Air Exposure: Prepare solutions and handle them in a manner that minimizes exposure to atmospheric oxygen. - Consider Antioxidants: For cell-free assays, the addition of a small amount of an antioxidant may be tested, but its compatibility with the experimental system must be validated. |
| Enzymatic Degradation (in cell culture) | - Serum-Free Media: If experimentally feasible, test the stability of this compound in a serum-free medium to determine if serum components are causing degradation.[5] - Heat-Inactivated Serum: Consider using heat-inactivated serum, which can reduce the activity of some enzymes. |
| Adsorption to Labware | - Use Low-Binding Plastics: Employ low-protein-binding plates and tubes to minimize the loss of the compound due to adsorption. - Include a Surfactant: In cell-free assays, a very low concentration of a non-ionic surfactant (e.g., Tween-20) can sometimes reduce adsorption. |
| Incorrect Storage of Working Solutions | - Fresh Dilutions: Prepare fresh working dilutions of this compound from a frozen stock solution for each experiment.[4] Do not store dilute aqueous solutions for extended periods. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound stability issues.
References
Technical Support Center: Troubleshooting BRD5018 Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BRD5018 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to precipitate in my cell culture medium?
Precipitation of small molecule compounds like this compound in aqueous solutions such as cell culture media is a common challenge, often encountered with hydrophobic compounds.[1] This phenomenon, sometimes referred to as "crashing out," can be attributed to several factors:
-
Low Aqueous Solubility: this compound may have inherently low solubility in the aqueous environment of the cell culture medium.
-
High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit.[2]
-
Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the culture medium can cause the compound to rapidly precipitate as the solvent environment changes.[1]
-
Temperature Effects: The temperature of the culture medium can influence the solubility of this compound. Adding a compound to cold media can decrease its solubility.[1]
-
Media Composition: Components in the culture medium, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.[3] For instance, changes in pH can affect the solubility of pH-sensitive compounds.[1]
-
Compound Instability: Over time, this compound may degrade into less soluble byproducts, leading to delayed precipitation.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
For many organic small molecules used in biological experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. It is advisable to use a high-quality, anhydrous grade of DMSO to prepare a concentrated stock solution. Always refer to any available product documentation for specific solvent recommendations.
Q3: How can I prevent this compound from precipitating when I add it to my culture medium?
Several strategies can help prevent precipitation:
-
Optimize the Final Concentration: Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test.[1]
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) culture medium. This gradual change in the solvent environment can help keep the compound in solution.[1]
-
Control the Final DMSO Concentration: The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and for some sensitive primary cells, below 0.1%, to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Ensure Proper Mixing: When adding the this compound solution to the culture medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.[1]
-
Maintain Temperature: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1]
Q4: I observed precipitation after incubating my plates for a few hours/days. What should I do?
Delayed precipitation can occur due to compound instability or changes in the media over time.[1] Consider the following:
-
Compound Stability: Assess the stability of this compound under your specific culture conditions. It may be necessary to prepare fresh media with the compound more frequently.[1]
-
Media pH: In dense cell cultures, cellular metabolism can alter the pH of the medium, which may affect the solubility of this compound. More frequent media changes can help maintain a stable pH.[1]
-
Visual Inspection: Regularly inspect your culture plates under a microscope for any signs of precipitation.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound precipitation issues.
Experimental Protocol: Solubility Assessment of this compound
-
Prepare a Concentrated Stock Solution: Dissolve this compound in 100% high-quality DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication.[1]
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare dilutions of 1:100, 1:200, 1:500, and 1:1000.
-
Initial Visual Inspection: Immediately after preparation, visually inspect each dilution for any signs of cloudiness or precipitate.
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[1]
-
Final Visual Inspection: After incubation, carefully examine the solutions again for any delayed precipitation. The highest concentration that remains clear is the maximum working concentration you should use for your experiments.
Data Presentation: Recommended Solvent and Dilution Strategy
| Parameter | Recommendation | Rationale |
| Primary Solvent | High-quality, anhydrous DMSO | Excellent solubilizing power for many organic compounds. |
| Stock Solution Concentration | 10-100 mM (or highest soluble) | A high concentration minimizes the volume of DMSO added to the culture. |
| Intermediate Dilution | Yes, in pre-warmed (37°C) media | Reduces "solvent shock" and the likelihood of precipitation.[1] |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | Minimizes solvent toxicity to cells.[4][5] |
| Addition to Media | Dropwise with gentle mixing | Ensures rapid and even dispersion of the compound.[1] |
| Media Temperature | Pre-warmed to 37°C | Higher temperatures generally improve solubility.[1] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for addressing compound precipitation.
References
BRD5018 Technical Support Center: Refining Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of BRD5018 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antimalarial agent that functions by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRA).[1] This enzyme is critical for protein synthesis in the malaria parasite. By blocking this pathway, this compound effectively halts parasite proliferation.
Q2: What are the known physicochemical properties of this compound?
This compound is characterized by poor aqueous solubility. This property necessitates the use of specific formulation strategies to ensure adequate bioavailability when administered orally in animal models.
Q3: What animal models have been used for in vivo studies with this compound?
This compound has been evaluated in various animal models, including mice, rats, and dogs, to assess its efficacy, pharmacokinetics, and toxicology.
Q4: What is the oral bioavailability of this compound in common animal models?
The oral bioavailability of this compound has been reported to be approximately 46% in mice and 19% in rats.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the formulation, administration, and evaluation of this compound in animal models.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability/High Variability in Efficacy | Inadequate formulation for the poorly soluble compound. | - Optimize Vehicle: For oral gavage, prepare a suspension in 0.5% methyl cellulose (B213188) or a vehicle containing a mixture of DMSO, PEG300, Tween-80, and saline. - Particle Size Reduction: If possible, reduce the particle size of the this compound powder by trituration before preparing the suspension to improve dissolution. - Ensure Homogeneity: Vigorously vortex or sonicate the suspension before each administration to ensure a uniform dose. |
| Gastrointestinal Toxicity (e.g., weight loss, diarrhea) | High dose of this compound. | - Dose Reduction: Lower the administered dose to a level that is therapeutic but better tolerated. - Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, including body weight, food and water intake, and fecal consistency. - Supportive Care: Provide supportive care as recommended by your institution's veterinary staff. |
| Difficulty with Oral Gavage Administration | Improper technique or animal stress. | - Proper Restraint: Ensure the animal is properly restrained to allow for correct insertion of the gavage needle. - Correct Needle Placement: Pass the gavage needle along the side of the mouth and gently advance it into the esophagus. Do not force the needle. - Habituation: Acclimate the animals to handling and restraint before the gavage procedure to reduce stress. |
| Inconsistent Parasitemia Readings | Issues with blood smear preparation or staining. | - Standardized Smear Preparation: Prepare thin blood smears with a consistent amount of blood and a feathered edge. - Optimized Staining: Use a freshly prepared Giemsa stain solution and ensure the correct pH (7.2) for optimal differentiation of parasite life stages. - Consistent Reading: Have two independent, trained individuals read the slides to minimize reader bias. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Oral Bioavailability of this compound
| Animal Model | Oral Bioavailability (%) |
| Mouse | 46 |
| Rat | 19 |
Table 2: In Vivo Efficacy of this compound (4-Day Suppressive Test)
| Animal Model | Dose (mg/kg) | Parasitemia Reduction (%) |
| Mouse (P. berghei) | 30 | >99 |
Table 3: Observed Toxicities in Animal Models
| Animal Model | Dose | Observed Toxicities |
| Mouse | >300 mg/kg | Gastric ulceration, hepatocellular fatty degeneration |
| Rat | 200 mg/kg/day (3 days) | Reversible body weight loss |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methyl cellulose.
Materials:
-
This compound powder
-
Methyl cellulose (0.5% w/v in sterile water)
-
Sterile water
-
Mortar and pestle
-
Spatula
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required amount of this compound and 0.5% methyl cellulose solution based on the number of animals and the desired dosing volume.
-
Weigh the this compound powder accurately.
-
Triturate the this compound powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Transfer the powder to a glass beaker.
-
Add a small volume of the 0.5% methyl cellulose solution to the powder and mix with a spatula to form a smooth paste.
-
While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methyl cellulose solution to the paste until the final desired volume is reached.
-
Continue stirring for at least 15 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps before administration. Vortex the suspension immediately before dosing each animal.
Protocol 2: 4-Day Suppressive Test for Antimalarial Efficacy in Mice
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds.
Materials:
-
Plasmodium berghei infected donor mouse
-
Experimental mice (e.g., Swiss albino)
-
This compound suspension
-
Control vehicle
-
Positive control drug (e.g., chloroquine)
-
Syringes and gavage needles
-
Microscope slides
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Infection: On Day 0, infect experimental mice intraperitoneally with P. berghei parasitized red blood cells.
-
Treatment: Two to four hours post-infection, administer the first dose of this compound suspension, control vehicle, or positive control drug via oral gavage. Continue treatment once daily for the next three consecutive days (Day 1, 2, and 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail vein of each mouse.
-
Staining: Fix the blood smears with methanol (B129727) and stain with Giemsa solution.
-
Quantification: Determine the percentage of parasitized red blood cells by counting at least 1000 red blood cells under an oil immersion objective.
-
Calculation of Parasite Suppression: Calculate the average percent suppression of parasitemia for each treatment group relative to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound in the malaria parasite.
Caption: Experimental workflow for this compound delivery and efficacy testing.
Caption: Troubleshooting logic for inconsistent efficacy results.
References
Technical Support Center: Minimizing BRD5018 Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to BRD5018 toxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take if I observe significant cell death or unexpected morphological changes after treating cells with this compound?
A1: When encountering unexpected cellular responses, it is crucial to first verify the concentration of this compound and the duration of the treatment. A systematic approach involving a dose-response and time-course experiment is recommended to identify optimal, non-toxic conditions.[1] It is advisable to test a broad range of concentrations (e.g., from nanomolar to micromolar) and observe the cells at various time points (e.g., 6, 12, 24, 48 hours).[1] A critical component of your experimental design should be the inclusion of a vehicle control, which consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish between toxicity caused by the compound and that induced by the solvent.[2]
Q2: How can I differentiate between on-target, off-target, and cytotoxic effects of this compound?
A2: Distinguishing between on-target, off-target, and cytotoxic effects is fundamental for accurate interpretation of your results.
-
On-target effects should align with the known or hypothesized mechanism of action of this compound.
-
Off-target effects may be indicated by a wide range of cellular changes not readily explained by the intended target's function. One strategy to assess this is to use a structurally related but inactive control compound, if available.
-
Cytotoxicity can be identified through assays that measure cell viability and cell death.[3]
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still elicits the desired on-target effect.[2] Testing the compound in cell lines that do not express the target protein can also help determine if the observed toxicity is due to off-target activity.[2]
Q3: Could the solvent used to dissolve this compound be contributing to the observed toxicity?
A3: Yes, solvents such as DMSO can be toxic to cells, particularly at higher concentrations.[2] It is essential to maintain the final solvent concentration in your cell culture medium at a low level, typically below 0.5%.[2] Always include a vehicle control in your experiments to differentiate between the effects of this compound and the solvent.[2]
Troubleshooting Guide
This guide addresses common issues encountered during cell-based assays with this compound and provides actionable steps for resolution.
| Observed Issue | Potential Causes | Troubleshooting Steps |
| Cells are rounding up and detaching from the plate. | 1. High concentration of this compound causing cytotoxicity. 2. Solvent (e.g., DMSO) toxicity.[1] 3. The intended target of this compound may be involved in cell adhesion.[1] | 1. Perform a dose-response experiment to determine a non-toxic concentration range.[1] 2. Ensure the final solvent concentration is low (e.g., ≤ 0.1%) and consistent across all treatments, including the vehicle control.[1] 3. Research the known functions of the target protein in relation to cell adhesion.[1] |
| Increased cell size and flattened appearance. | 1. Inhibition of cell division (cytokinesis), potentially leading to multinucleated cells. 2. Induction of cellular senescence.[1] | 1. Use a DNA stain (e.g., DAPI) to visualize cell nuclei and check for multinucleation. 2. Employ a senescence-associated β-galactosidase staining kit to test for senescence.[1] |
| High variability in cell morphology within the same treatment group. | 1. Inherent cell-to-cell variability in response to the inhibitor.[1] 2. Inconsistent compound distribution in the well. | 1. Ensure a homogenous cell suspension before seeding. 2. Gently mix the plate after adding this compound to ensure even distribution. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate the toxicity of this compound.
Protocol 1: Dose-Response Experiment for Determining IC50/EC50
This protocol outlines the steps to determine the concentration of this compound that induces a half-maximal inhibitory (IC50) or effective (EC50) response.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range could be from nanomolar to micromolar concentrations.[2] Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the existing medium from the cells and add the prepared media containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a fixed time point (e.g., 24, 48, or 72 hours).
-
Viability/Toxicity Assessment: Use a suitable assay (e.g., MTT, LDH) to measure cell viability or cytotoxicity.
-
Data Analysis: Plot the cell viability or toxicity against the log of the this compound concentration to determine the IC50 or EC50 value.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired exposure time.[2]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.[2]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate containing the LDH reaction mixture as per the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended duration.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting this compound toxicity.
Caption: A workflow for troubleshooting toxicity.
Caption: Decision tree for identifying toxicity source.
Caption: On-target vs. off-target signaling.
References
Navigating the Synthesis of BRD5018: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the synthesis of the promising antimalarial agent BRD5018, this technical support center provides essential guidance. Below, you will find troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, particularly when scaling up production. The focus is on a crystallization-based approach, which has been developed to overcome the significant challenges associated with earlier, chromatography-dependent synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in scaling up the original this compound synthesis?
The primary obstacle in scaling up the initial synthesis of this compound was the reliance on chromatographic purification at nearly every intermediate step.[1] This method is not only costly and time-consuming but also generates substantial chemical waste, making it impractical for large-scale production.[1][2][[“]] The process chemistry optimization efforts focused on eliminating these chromatographic purifications.[1]
Q2: How does the optimized synthesis address the purification challenge?
The optimized route is an entirely crystallization-based synthesis.[2][[“]][4] This approach leverages the crystalline nature of multiple intermediates in the synthetic pathway to enable purification by recrystallization, completely avoiding the need for chromatography.[2][[“]][4] This leads to a significant reduction in cost and waste, along with increased throughput and better quality control.[2][[“]][4]
Q3: What were the key chemical transformations optimized in the new synthesis?
Several key reactions were improved. A low-yielding, late-stage Sonogashira coupling was a significant bottleneck in the first-generation synthesis.[2][4] The improved route introduces the diaryl acetylene (B1199291) moiety earlier in the synthesis via a more efficient Sonogashira coupling on an electronically matched methyl 4-bromocinnamate.[2][4] Additionally, a tandem aziridine (B145994) ring-opening/azetidine (B1206935) ring-closure was developed for the efficient construction of the all-cis trisubstituted azetidine scaffold.[2][4] The formation of the eight-membered diazocene ring is achieved through a Staudinger-aza-Wittig reaction sequence.[2][[“]][4][5]
Q4: How is stereocontrol managed in the synthesis of this compound?
The synthesis of this compound, which has five stereogenic centers, employs several strategies to ensure high stereoselectivity. These include a diastereoselective glycine (B1666218) ester Claisen rearrangement, a diastereomeric salt resolution, and a diastereoselective iodo-lactonization to establish three contiguous stereogenic centers with the desired relative and absolute configurations.[2][4]
Troubleshooting Guide
Scaling up chemical syntheses can introduce unforeseen challenges. This guide addresses potential issues that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Sonogashira Coupling | - Incomplete reaction. - Catalyst deactivation. - Poor quality of reagents. | - Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. - Use fresh, high-quality palladium and copper catalysts. - Ensure the starting materials, particularly the methyl 4-bromocinnamate and the acetylene partner, are pure. |
| Inconsistent Crystallization | - Supersaturation issues. - Presence of impurities that inhibit crystallization. - Inefficient mixing or temperature control in a larger reactor. | - Carefully control the cooling rate and consider seeding the solution with a small crystal of the desired product. - Ensure the crude product is sufficiently pure before attempting crystallization. An additional wash or extraction step might be necessary. - Adapt the stirring rate and ensure uniform heating/cooling in the larger vessel to avoid thermal gradients.[6] |
| Formation of Diastereomeric Impurities | - Incomplete diastereoselective reactions. - Epimerization during workup or purification. | - Re-optimize the conditions for the diastereoselective steps (e.g., Claisen rearrangement, iodo-lactonization) at the larger scale. - Perform the diastereomeric salt resolution carefully to ensure efficient separation of diastereomers. - Avoid harsh basic or acidic conditions during workup if there are stereocenters prone to epimerization. |
| Poor Solubility of this compound | - this compound has poor solubility at neutral pH. | - For the final isolation and for any processes involving the final compound, use appropriate solvent systems. The pKa values are reported to be less than 3, 8.2, and 8.9, which should be considered when choosing pH for aqueous extractions or formulations.[1] |
Experimental Protocols
The optimized, crystallization-based synthesis of this compound involves several key stages. Below are the conceptual workflows for these critical transformations.
Workflow for Key Synthetic Stages
Caption: Key stages in the optimized synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Quantitative Data Summary
The transition from a chromatography-based synthesis to a crystallization-based one resulted in significant improvements. While detailed batch-to-batch data is proprietary, the published literature highlights the following key metrics.
| Parameter | Original Synthesis | Optimized Crystallization-Based Synthesis |
| Purification Method | Chromatography at every step | Crystallization for multiple intermediates |
| Number of Chromatographic Purifications | 13 | 0 |
| Relative Cost | High | Fivefold reduction |
| Waste Generation | Significant | Substantially reduced |
| Throughput | Lower | Enhanced |
| Quality Control | More complex | Improved |
This table is a summary based on descriptive data from the cited literature.[1]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. consensus.app [consensus.app]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
BRD5018 Technical Support Center: Troubleshooting Degradation in Experimental Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential degradation of compounds referred to as BRD5018. It is critical to first identify which specific "this compound" compound you are working with, as this designation has been used for at least two distinct molecules with different properties and applications.
IMPORTANT NOTE: Please verify the chemical structure of your compound. This guide is divided into two sections based on the known compounds designated as this compound:
-
Section 1: Peptide Boronic Acid Derivative (A Proteasome Inhibitor)
-
Section 2: Antimalarial Compound (A Phenylalanyl tRNA Synthetase Inhibitor)
Section 1: this compound - The Peptide Boronic Acid Derivative (Proteasome Inhibitor)
This compound, chemically known as 2-Pyz-(CO)-Phe-Leu-B(OH)₂, is a potent inhibitor of the 20S proteasome.[1][2] Preformulation studies have indicated that it can exhibit erratic stability, with the primary degradation pathway being oxidative.[1][2]
Troubleshooting Guide & FAQs
Question: My results with this compound (peptide boronic acid) are inconsistent. Could degradation be the cause?
Answer: Yes, inconsistent results are a strong indicator of compound degradation. This peptide boronic acid derivative is susceptible to oxidative degradation, which can lead to a loss of potency.[1][2] The boronic acid moiety is cleaved, resulting in an alcohol and subsequent isomerization and hydrolysis products.[1][2]
Question: What are the primary factors that can cause the degradation of this this compound?
Answer: The main degradation pathway is oxidative.[1][2] Key factors include:
-
Presence of Oxidizing Agents: Exposure to hydrogen peroxide or other reactive oxygen species will accelerate degradation.[1][2]
-
pH: Degradation has been observed under both acidic and basic conditions, likely mediated by an initial oxidative step.[1][2]
-
Unexpected Accelerants: Surprisingly, the addition of ascorbate (B8700270) and EDTA has been shown to accelerate rather than inhibit degradation.[1][2]
Question: How can I minimize the degradation of this compound (peptide boronic acid) in my experiments?
Answer: To minimize degradation, consider the following:
-
Solvent Preparation: Use fresh, high-purity solvents. De-gas aqueous buffers to remove dissolved oxygen.
-
Avoid Contaminants: Be mindful of potential sources of metal ions or other contaminants that could catalyze oxidation.
-
pH Control: Maintain a neutral pH where possible, and minimize exposure to strongly acidic or basic conditions.
-
Fresh Solutions: Prepare solutions of the compound immediately before use. Avoid long-term storage of solutions.
-
Storage: Store the solid compound as recommended by the supplier, typically at low temperatures and protected from light and moisture.
Data Presentation: Factors Influencing this compound (Peptide Boronic Acid) Stability
| Factor | Observation | Implication for Experimental Setup |
| Oxidizing Agents (e.g., H₂O₂) | Accelerates cleavage of the boronic acid group.[1][2] | Avoid sources of reactive oxygen species. |
| pH | Degradation occurs in both acidic and basic conditions.[1][2] | Maintain neutral pH and limit exposure time to non-neutral pH. |
| Ascorbate and EDTA | Unexpectedly accelerate degradation.[1][2] | Do not add these as antioxidants or chelators. |
Experimental Protocols
Protocol 1: Assessment of this compound (Peptide Boronic Acid) Stability in Aqueous Buffer
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Dilute the this compound stock solution into the aqueous buffer to the final working concentration. Aliquot the solution into several vials.
-
Time Points: Incubate the vials at the desired temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and quench any further reaction by freezing it at -80°C.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining parent compound and detect the formation of degradation products. A C18 column with a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is a common starting point for peptide-like molecules.
-
Data Interpretation: Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Mandatory Visualization
References
how to control for BRD5018 artifacts in assays
Troubleshooting Guides and FAQs for Controlling Assay Artifacts
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify and control for potential artifacts when using the small molecule inhibitor BRD5018 in various assays. While this compound is a potent tool, it is crucial to ensure that observed effects are specific to its intended target and not a result of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent or show poor dose-response curves. What could be the cause?
Inconsistent results or irregular dose-response curves can stem from several factors, including compound instability, aggregation at high concentrations, or interference with the assay detection system. It is recommended to first assess the solubility and stability of this compound in your specific assay buffer. Additionally, performing control experiments to rule out non-specific inhibition is crucial.
Q2: How can I be sure that the observed phenotype in my cell-based assay is due to on-target inhibition by this compound and not just cytotoxicity?
It is essential to differentiate between a specific biological effect and general cellular toxicity. This can be achieved by performing a cytotoxicity assay in parallel with your primary functional assay. The effective concentration of this compound in your functional assay should be significantly lower than the concentration at which it induces cytotoxicity.
Q3: I am observing inhibition in my biochemical assay, but this is not translating to the expected phenotype in my cell-based assays. What could explain this discrepancy?
Several factors can contribute to a lack of correlation between biochemical and cell-based assay results. These include poor cell permeability of this compound, rapid metabolism of the compound by the cells, or the presence of efflux pumps that actively remove the compound from the cytoplasm. It is also possible that the target is not essential in the cellular context, or that redundant pathways compensate for its inhibition.
Q4: Could this compound be interfering with my assay's detection method (e.g., fluorescence, luminescence)? How can I test for this?
Yes, small molecules can sometimes interfere with assay detection systems. To test for this, you should run a control experiment with the assay components and your detection reagents in the absence of the biological target. If this compound affects the signal in this cell-free or enzyme-free system, it indicates direct interference with the detection method.
Experimental Protocols for Artifact Control
To ensure the reliability of your results with this compound, a series of control experiments are recommended.
Protocol 1: Cytotoxicity Assessment using an MTT Assay
This protocol outlines a method to determine the concentration at which this compound exhibits cytotoxic effects.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Assessing Off-Target Effects with a Kinase Panel Screen
To investigate the selectivity of this compound, a broad kinase panel screen is a valuable tool.
-
Compound Submission: Provide a sample of this compound at a specified concentration to a commercial vendor that offers kinase profiling services.
-
Screening: The vendor will screen this compound against a panel of purified kinases (e.g., 100-400 kinases) at a fixed ATP concentration.
-
Data Analysis: The vendor will provide data on the percentage of inhibition for each kinase at the tested concentration.
-
Interpretation: Analyze the data to identify any kinases that are significantly inhibited by this compound besides the intended target. Significant off-target inhibition may require further investigation or the use of a more selective compound.
Quantitative Data Summary
The following tables provide examples of data that could be generated from the control experiments described above.
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Assay Duration (hours) | CC50 (µM) |
| HEK293 | 48 | > 50 |
| HeLa | 48 | 35.2 |
| A549 | 48 | 42.8 |
This table summarizes the cytotoxic concentration of this compound in different cell lines after 48 hours of treatment.
Table 2: Selectivity Profile of this compound against a Panel of Related Kinases
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | 15 |
| Off-Target Kinase A | 850 |
| Off-Target Kinase B | > 10,000 |
| Off-Target Kinase C | 1,200 |
This table shows the half-maximal inhibitory concentration (IC50) of this compound against its primary target and several potential off-targets, demonstrating its selectivity.
Visual Guides
The following diagrams illustrate key workflows and concepts for controlling for this compound artifacts.
Caption: Experimental workflow for identifying and mitigating artifacts of this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Caption: Signaling pathway illustrating on-target vs. artifactual effects of this compound.
Technical Support Center: BRD5018 Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of BRD5018. The information is designed to address specific issues that may be encountered during the synthesis, with a focus on improving reaction yields.
Overall Synthesis Workflow
The optimized synthesis of this compound is a crystallization-based route that avoids chromatographic purification. Key transformations include a diastereoselective glycine (B1666218) ester Claisen rearrangement, a Sonogashira coupling, a diastereoselective iodo-lactonization, and a Staudinger-aza-Wittig reaction to form the diazocene ring.
Caption: Optimized synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by key reaction steps. Each step includes common problems, potential causes, and recommended solutions in a question-and-answer format.
Sonogashira Coupling
An early-stage Sonogashira coupling is critical for installing the diaryl acetylene moiety and avoids a low-yielding, late-stage coupling attempted in the first-generation synthesis.
Q1: My Sonogashira coupling reaction has a low yield or is not proceeding to completion. What are the likely causes?
A1: Low yields in Sonogashira couplings are often due to catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. Key factors to investigate include:
-
Catalyst System: Ensure the palladium catalyst and copper co-catalyst are active. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.
-
Reaction Atmosphere: The reaction is sensitive to oxygen, which can cause unwanted Glaser-type homocoupling of the alkyne. It is crucial to use anhydrous and anaerobic conditions.
-
Reagents and Solvents: Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst.
-
Base: An appropriate amine base, such as triethylamine (B128534) or diisopropylamine, is required and should be dry and used in excess.
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome of Optimization |
| Atmosphere | Presence of Oxygen | Inert atmosphere (Argon or Nitrogen) | Reduced Glaser homocoupling, higher yield of desired product. |
| Solvent | Wet or low-purity solvent | Anhydrous, degassed solvent | Prevents catalyst deactivation and side reactions. |
| Catalyst | Old or degraded Pd/Cu catalysts | Fresh, high-quality catalysts | Improved reaction rate and yield. |
| Aryl Halide | Aryl Bromide (less reactive) | Aryl Iodide (more reactive) | Faster reaction, potentially at lower temperatures. |
digraph "Sonogashira_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Low Yield in\nSonogashira Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_atmosphere [label="Is the reaction under\ninert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are reagents and\nsolvents anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is the Pd/Cu\ncatalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_atmosphere [label="Degas solvent and\nrun under Ar or N2.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_reagents [label="Use fresh, anhydrous\nreagents and solvents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_catalyst [label="Use fresh catalyst\nand consider ligand choice.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_atmosphere; check_atmosphere -> check_reagents [label="Yes"]; check_atmosphere -> solution_atmosphere [label="No"]; check_reagents -> check_catalyst [label="Yes"]; check_reagents -> solution_reagents [label="No"]; check_catalyst -> success [label="Yes"]; check_catalyst -> solution_catalyst [label="No"]; solution_atmosphere -> success; solution_reagents -> success; solution_catalyst -> success; }
Caption: Troubleshooting logic for Sonogashira coupling.
Diastereoselective Glycine Ester Claisen Rearrangement
This rearrangement is a key step for establishing three contiguous stereogenic centers on an acyclic template.
Q2: The diastereoselectivity of my Claisen rearrangement is poor. How can I improve it?
A2: The diastereoselectivity of the Ireland-Claisen rearrangement is highly dependent on the geometry of the enolate intermediate, which is influenced by the base and solvent system.
-
Solvent: The choice of solvent can significantly impact yield and diastereoselectivity. Toluene (B28343) is often a good choice for improving yield, while THF can maximize diastereoselectivity. A mixture of the two may provide a good balance.
-
Base: Strong, non-nucleophilic bases are required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective.
-
Temperature: The reaction is typically run at low temperatures to control selectivity and then warmed to proceed.
| Parameter | Condition 1 | Condition 2 | Outcome |
| Solvent | THF | Toluene | Higher diastereoselectivity in THF, higher yield in Toluene. |
| Base | LDA | LiHMDS | LiHMDS can lead to higher yields. |
| Temperature | Room Temperature | -78 °C to Room Temp | Lower initial temperature can improve selectivity. |
Staudinger-aza-Wittig Reaction
This reaction is crucial for the formation of the eight-membered diazocene ring in this compound.
Q3: The intramolecular Staudinger-aza-Wittig cyclization is not working or gives a low yield. What should I check?
A3: This tandem reaction involves the formation of an iminophosphorane from an azide (B81097) and a phosphine (B1218219), followed by an intramolecular aza-Wittig reaction with a carbonyl group.
-
Phosphine Reagent: The reactivity can be influenced by the choice of phosphine. Tributylphosphine (TBP) often reacts more rapidly than triphenylphosphine (B44618) (TPP).
-
Steric Hindrance: Ensure that the reacting centers (azide and carbonyl group) can come into proximity for the intramolecular reaction to occur.
-
Reaction Conditions: The reaction is typically run under anhydrous conditions to prevent hydrolysis of the iminophosphorane intermediate.
| Parameter | Suboptimal Condition | Optimized Condition | Expected Outcome of Optimization |
| Phosphine | Triphenylphosphine (TPP) | Tributylphosphine (TBP) | Faster reaction rate. |
| Solvent | Protic or wet solvent | Anhydrous, aprotic solvent (e.g., Toluene) | Prevents hydrolysis of intermediate, higher yield. |
| Temperature | Too low | Reflux in Toluene | Provides energy for cyclization. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of Methyl 4-bromocinnamate
This protocol describes the early-stage installation of the diaryl acetylene moiety.
-
Preparation: To a degassed solution of methyl 4-bromocinnamate (1.0 eq) and the terminal alkyne (1.1 eq) in an anhydrous solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper co-catalyst (e.g., CuI, 0.1 eq).
-
Reaction: Add a suitable base (e.g., triethylamine, 3.0 eq) to the mixture under an inert atmosphere (Argon).
-
Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by crystallization to yield the desired diaryl acetylene.
Protocol 2: Intramolecular Staudinger-aza-Wittig Reaction
This protocol is for the formation of the diazocene ring.
-
Preparation: Dissolve the azide-aldehyde precursor (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Reaction: Add the phosphine reagent (e.g., triphenylphosphine, 1.1 eq) to the solution. Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the cyclic imine product.
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting triphenylphosphine oxide byproduct can be removed by crystallization of the desired this compound product.
Technical Support Center: BRD5018 Potency Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the potency of BRD5018 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antimalarial agent that functions by inhibiting the cytosolic phenylalanyl-tRNA synthetase (PheRS) of Plasmodium falciparum (PfcPheRS).[1] This enzyme is crucial for protein synthesis in the parasite. By inhibiting PfcPheRS, this compound effectively halts the parasite's ability to synthesize proteins, leading to its death.[1][2] It has demonstrated efficacy against blood, liver, and transmission stages of the malaria parasite.[2]
Q2: I am observing a higher IC50 value for this compound than what is reported in the literature. What are the potential reasons?
A2: Higher than expected IC50 values for this compound can stem from several factors, with the most common being suboptimal compound solubility. This compound has poor aqueous solubility at neutral pH, which can lead to precipitation in assay media and a lower effective concentration.[1] Other potential causes include degradation of the compound, inaccuracies in concentration determination, or variations in assay protocol and cell line sensitivity.
Q3: How can I improve the solubility of this compound in my assay?
A3: Due to its hydrophobic nature, careful preparation of this compound solutions is critical. Here are some strategies to enhance its solubility:
-
Use of Organic Solvents: Prepare a high-concentration stock solution (e.g., 10-30 mM) in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: Perform serial dilutions from the high-concentration stock into the final assay buffer. This gradual reduction in solvent concentration helps to keep the compound in solution.
-
Control Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. It is essential to determine the tolerance of your specific cell line to the solvent.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can improve solubility. However, ensure the final pH is compatible with your experimental system.
-
Use of Solubilizing Agents: In some cases, surfactants like Tween 80 or Poloxamers can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and potency of this compound, it is recommended to store it as a lyophilized powder at -20°C or -80°C. Stock solutions in an organic solvent like DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with this compound and provides step-by-step solutions.
Issue 1: Low or No Potency Observed
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | 1. Visually inspect the assay plate wells for any signs of compound precipitation. 2. Prepare a fresh stock solution of this compound in 100% DMSO and ensure complete dissolution. 3. Optimize the dilution protocol by performing serial dilutions and ensuring rapid mixing when adding the compound to the aqueous assay medium. 4. Reduce the final assay concentration of this compound to below its solubility limit in the assay buffer. |
| Compound Degradation | 1. Use a fresh aliquot of this compound for your experiment. 2. Verify the storage conditions of your compound stock. 3. If possible, check the purity of your compound using analytical methods like HPLC. |
| Assay Protocol Variability | 1. Ensure that all assay reagents are within their expiration dates and properly prepared. 2. Calibrate all pipettes to ensure accurate liquid handling. 3. Include appropriate positive and negative controls in your experiment to validate the assay performance. |
| Cell Health and Density | 1. Monitor the health and morphology of your cells. 2. Ensure that the cell density is optimal and consistent across all wells. |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Distribution | 1. Ensure thorough mixing of the assay plate after adding the compound. 2. Check for and eliminate any bubbles in the wells. |
| Edge Effects | 1. To minimize evaporation, do not use the outer wells of the assay plate for experimental samples. Instead, fill them with sterile buffer or media. 2. Ensure proper sealing of the assay plate during incubation. |
| Inaccurate Pipetting | 1. Use calibrated pipettes and proper pipetting techniques. 2. For small volumes, use low-retention pipette tips. |
Data Presentation
Consistent and clear data presentation is crucial for comparing results. Below is a template for summarizing the potency of this compound and control compounds in a P. falciparum growth inhibition assay.
| Compound | Strain | IC50 (nM) [95% CI] | Hill Slope | Max Inhibition (%) |
| This compound | 3D7 | [Insert your value] | [Insert your value] | [Insert your value] |
| This compound | Dd2 | [Insert your value] | [Insert your value] | [Insert your value] |
| Chloroquine | 3D7 | 15.2 [12.1 - 19.0] | 1.1 | 100 |
| Chloroquine | Dd2 | 150.5 [130.2 - 173.8] | 1.3 | 100 |
| Artemisinin | 3D7 | 5.8 [4.5 - 7.4] | 1.2 | 100 |
| Artemisinin | Dd2 | 6.2 [5.1 - 7.5] | 1.4 | 100 |
Note: The IC50 values for Chloroquine and Artemisinin are representative and may vary between laboratories.
Experimental Protocols
Protocol 1: P. falciparum Growth Inhibition Assay using SYBR Green I
This protocol is adapted from standard SYBR Green I-based fluorescence assays for measuring antimalarial drug susceptibility.[2][3]
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 0.2% sodium bicarbonate)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
This compound and control compounds
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
Procedure:
-
Prepare a 2x concentrated serial dilution of this compound and control compounds in complete culture medium in a separate 96-well plate.
-
In a 96-well black, clear-bottom plate, add 50 µL of complete culture medium to all wells.
-
Transfer 50 µL of the 2x compound dilutions to the corresponding wells of the assay plate.
-
Prepare a parasite suspension of synchronized ring-stage P. falciparum at 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 100 µL of the parasite suspension to each well of the assay plate.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.
Protocol 2: Phenylalanyl-tRNA Synthetase (PheRS) Inhibition Assay
This is a biochemical assay to directly measure the inhibition of PfcPheRS enzymatic activity.
Materials:
-
Recombinant PfcPheRS enzyme
-
[¹⁴C]-labeled Phenylalanine
-
tRNA specific for Phenylalanine (tRNAPhe)
-
Assay buffer (e.g., 180 mM HEPES pH 7.6, 20 mM MgOAc, 10 mM glutathione, 7.5 mM ATP)
-
This compound and control compounds
-
GF/C filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a 96-well plate, set up the reaction mixture containing assay buffer, [¹⁴C]-Phe, and tRNAPhe.
-
Add the diluted compounds to the respective wells.
-
Initiate the reaction by adding the PfcPheRS enzyme to each well.
-
Incubate the reaction mixture at room temperature for 20 minutes.
-
Stop the reaction and precipitate the [¹⁴C]Phe-tRNA by adding ethanol.
-
Incubate at 4°C for 30 minutes to allow for complete precipitation.
-
Transfer the reaction mixture to a GF/C filter plate and wash to remove unincorporated [¹⁴C]-Phe.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in P. falciparum.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting workflow for low potency of this compound.
References
Validation & Comparative
Validating the Target Engagement of BRD5018 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy and selectivity.[1]
This guide provides a comparative overview of methodologies to validate the cellular target engagement of BRD5018, an antimalarial candidate that inhibits the Plasmodium falciparum phenylalanyl tRNA synthetase (PfPheRS), an enzyme essential for parasite protein synthesis.[2] We will explore key techniques, present their typical quantitative outputs in comparative tables, and provide detailed experimental protocols. The performance of this compound will be compared with a known antimalarial with a different mechanism of action, Chloroquine, and a hypothetical competitor compound targeting the same enzyme, "Competitor X".
Comparison of Target Engagement Validation Methods
Choosing the right target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares prominent methods applicable to validating this compound's engagement with PfPheRS.
| Feature | Cellular Thermal Shift Assay (CETSA) | Mass Spectrometry (MS)-Based Proteomics | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[3] | Identifies and quantifies proteins that are stabilized or destabilized upon ligand binding on a proteome-wide scale.[4] | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1] |
| This compound Application | Measures the increased thermal stability of PfPheRS in P. falciparum-infected red blood cells upon this compound treatment. | Provides direct evidence of this compound binding to PfPheRS and assesses selectivity by profiling thermal stability changes across the entire parasite proteome. | Requires engineering of PfPheRS with a luciferase tag and use of a fluorescently labeled this compound analog or a competitive tracer. |
| Advantages | Label-free, applicable to intact cells and tissues, reflects physiological conditions.[5] | Unbiased, proteome-wide selectivity profiling, can identify off-targets.[4] | High sensitivity, suitable for kinetic studies and high-throughput screening.[5] |
| Limitations | Not all proteins exhibit a clear melting curve, lower throughput. | Requires sophisticated instrumentation and data analysis, may not detect transient interactions. | Requires genetic modification of the target protein and a suitable fluorescent ligand, which can alter the natural interaction. |
| Typical Output | Isothermal dose-response (ITDR) curves to determine EC50 of target engagement. | Volcano plots showing significantly stabilized/destabilized proteins, thermal stability curves for specific proteins. | BRET ratio changes upon compound addition, allowing for determination of binding affinity (Kd) or IC50. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows for key target engagement validation experiments.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
BRD5018 vs. Chloroquine: A Comparative Analysis of Antimalarial Efficacy
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel antimalarial candidate BRD5018 and the established drug chloroquine (B1663885). The analysis focuses on their distinct mechanisms of action, in vitro efficacy against Plasmodium falciparum, and the experimental protocols used to determine their activity. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential next-generation antimalarial therapeutic.
Introduction and Overview
Malaria remains a significant global health challenge, exacerbated by the emergence and spread of drug-resistant parasites. Chloroquine, a cornerstone of antimalarial therapy for decades, has seen its efficacy diminished due to widespread resistance. This has spurred the development of new therapeutic agents with novel mechanisms of action. This compound, a bicyclic azetidine, represents a promising new class of antimalarials that targets a different biochemical pathway in the parasite compared to chloroquine.
Mechanism of Action
The fundamental difference between this compound and chloroquine lies in their molecular targets within the Plasmodium parasite. This divergence in mechanism is a key factor in this compound's potential to overcome existing chloroquine resistance.
This compound: This compound acts as a potent inhibitor of the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By inhibiting PfcPheRS, this compound effectively halts protein production, leading to parasite death.[1] Structural and biochemical studies have shown that bicyclic azetidines like this compound are competitive inhibitors with respect to L-phenylalanine.[2]
Chloroquine: Chloroquine's mechanism of action is centered on the parasite's food vacuole. The parasite digests hemoglobin from the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin crystals. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and subsequent parasite death. Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces drug accumulation in the food vacuole.
Signaling Pathway Diagrams
References
A Comparative Guide to BRD5018 and Artemisinin Combination Therapy for Malaria
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat malaria, the development of novel therapeutics with unique mechanisms of action is paramount to overcoming the growing challenge of drug resistance. This guide provides a detailed comparison of a promising preclinical candidate, BRD5018, and the current first-line treatment, artemisinin (B1665778) combination therapy (ACT). This objective analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
This compound represents a new class of antimalarials, the bicyclic azetidines, that target the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRA), an essential enzyme for parasite protein synthesis. This novel mechanism of action confers activity against all life cycle stages of the parasite, including blood, liver, and transmission stages, and holds the potential for a single-dose cure. Artemisinin combination therapies, the current standard of care, employ a dual-action mechanism. The artemisinin component rapidly reduces the parasite burden, while a longer-acting partner drug eliminates the remaining parasites. While highly effective, the emergence of artemisinin resistance necessitates the development of new therapeutic strategies.
This guide presents a side-by-side comparison of their mechanisms of action, preclinical efficacy, and the experimental protocols used to generate this data.
Data Presentation
Table 1: In Vitro Efficacy against Plasmodium falciparum
| Compound/Therapy | Target | P. falciparum Strain | IC50 (nM) | Citation(s) |
| BRD-related Compound | Phenylalanyl-tRNA synthetase | NF54 | ~3.9 | [1] |
| Artemisinin | Multiple proposed targets | NF54 | 26.6 | [2] |
| Artesunate | Multiple proposed targets | NF54 | 2.7 | [1][3] |
| Artemether | Multiple proposed targets | NF54 | 1-15 | [4] |
| Dihydroartemisinin | Multiple proposed targets | NF54 | 1-15 | [4] |
Note: The IC50 value for the BRD-related compound is for a potent 2-hydroxyphenyl benzamide (B126) scaffold compound, as specific data for this compound was not publicly available. This value is presented as a representative figure for this class of compounds.
Table 2: In Vivo Efficacy in Mouse Models of Malaria
| Compound/Therapy | Mouse Model | Plasmodium Species | Dosing Regimen | Efficacy | Citation(s) |
| This compound | Not Specified | Plasmodium species | Single dose | Potential for single-dose cure | [5] |
| Artesunate | Humanized NOD-scid IL2Rγnull | P. falciparum | Not Specified | ED90 = 12.9 ± 1.0 mg/kg | [6] |
| Artemisinin | BALB/c | P. berghei | 16-30 mg/kg | ~50% reduction in oocyst development | [7] |
| Artesunate | BALB/c | P. berghei | 14-28 mg/kg | ~50% reduction in oocyst development | [7] |
Mechanism of Action
This compound: Inhibition of Protein Synthesis
This compound and its class of bicyclic azetidines act by inhibiting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (cFRA).[5] This enzyme is crucial for the "charging" of transfer RNA (tRNA) with the amino acid phenylalanine, a fundamental step in protein synthesis. By blocking cFRA, this compound effectively halts the production of essential proteins, leading to parasite death.[8][9] Structural studies of a related compound, BRD1389, have shown that it binds to the active site of cFRA, occupying the L-phenylalanine binding site and extending into an auxiliary pocket.[5][10] This novel mechanism is distinct from all currently used antimalarials and is a key advantage in overcoming existing drug resistance.
dot
Artemisinin Combination Therapy (ACT): A Two-pronged Attack
The efficacy of ACT relies on the synergistic action of two components. The artemisinin derivative (e.g., artesunate, artemether) has a short half-life but acts rapidly to clear the bulk of the parasites from the bloodstream.[11] The mechanism of artemisinin is complex and not fully elucidated but is thought to involve the iron-mediated cleavage of its endoperoxide bridge within the parasite's food vacuole.[12][13] This process generates reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins and other macromolecules, leading to rapid parasite killing.[11] The longer-acting partner drug (e.g., lumefantrine, amodiaquine) has a slower clearance rate and eliminates the residual parasites, preventing recrudescence and reducing the likelihood of resistance development.[11]
dot
Experimental Protocols
In Vitro Susceptibility Testing
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Method: The [3H]-hypoxanthine incorporation assay is a commonly used method.[4]
-
P. falciparum cultures (e.g., NF54 strain) are maintained in human red blood cells at a specified hematocrit and parasitemia.
-
The parasite cultures are exposed to a serial dilution of the test compound for 72 hours.
-
[3H]-hypoxanthine, a nucleic acid precursor, is added to the cultures for the final 24-48 hours of incubation.
-
The amount of incorporated radioactivity, which is proportional to parasite growth, is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Efficacy Testing: Peter's 4-Day Suppressive Test
-
Objective: To evaluate the in vivo antimalarial activity of a compound in a mouse model.[10][12][13]
-
Method:
-
Infection: Mice (e.g., Swiss albino or BALB/c) are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: Treatment with the test compound or vehicle control is initiated 2-4 hours post-infection and continues once daily for four consecutive days (Days 0-3). A standard antimalarial drug like chloroquine (B1663885) is used as a positive control.
-
Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Endpoint: The percentage of parasitemia suppression is calculated by comparing the average parasitemia in the treated groups to the vehicle control group. The dose that suppresses parasitemia by 50% (ED50) or 90% (ED90) can then be determined.
-
dot
Conclusion
This compound and its class of bicyclic azetidines represent a significant advancement in the pursuit of novel antimalarials. Its unique mechanism of action, targeting a previously unexploited parasite enzyme, offers a promising strategy to circumvent current resistance patterns. The preclinical data, suggesting multi-stage activity and the potential for a single-dose cure, highlight its potential to simplify treatment regimens and improve patient compliance.
Artemisinin combination therapy remains a cornerstone of malaria control, demonstrating high efficacy and a well-established safety profile. However, the continued emergence and spread of artemisinin resistance underscore the urgent need for new therapeutic agents.
Further preclinical and clinical development of this compound is warranted to fully assess its potential as a next-generation antimalarial. Direct comparative studies with current ACTs will be crucial in defining its future role in the global fight against malaria. Researchers and drug developers should consider the distinct advantages of this compound's novel mechanism of action in the design of future antimalarial strategies.
References
- 1. Ex Vivo Drug Susceptibility of Plasmodium malariae Isolates to Antimalarial Drugs in Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy in anti-malarial pre-erythrocytic and transmission-blocking antibodies is achieved by reducing parasite density | eLife [elifesciences.org]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BRD5018 and Atovaquone for the Treatment of Malaria
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel therapeutics. This guide provides a detailed comparison of BRD5018, a promising preclinical candidate with a novel mechanism of action, and atovaquone (B601224), an established antimalarial agent. This analysis is based on publicly available preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
This compound and atovaquone represent two distinct strategies in antimalarial drug development. Atovaquone, a component of the widely used combination therapy Malarone, targets the parasite's mitochondrial electron transport chain. In contrast, this compound employs a novel mechanism by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (cPheRS), an enzyme essential for protein synthesis. While atovaquone has a proven clinical track record, the threat of resistance underscores the need for new drugs like this compound. Preclinical data for this compound demonstrates potent activity against multiple life stages of the malaria parasite, suggesting its potential as a single-dose cure.
Mechanism of Action
The fundamental difference between this compound and atovaquone lies in their molecular targets within the Plasmodium falciparum parasite.
This compound: This bicyclic azetidine (B1206935) compound selectively inhibits the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1] This enzyme is crucial for attaching the amino acid phenylalanine to its corresponding tRNA molecule, a critical step in protein synthesis. By blocking PfcPheRS, this compound effectively halts the production of essential proteins, leading to parasite death.[1] Importantly, this compound shows high selectivity for the parasite enzyme over the human ortholog, suggesting a favorable safety profile.
Atovaquone: This hydroxynaphthoquinone acts as a selective inhibitor of the parasite's cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain. By binding to the ubiquinone reduction site, atovaquone disrupts mitochondrial function, leading to the collapse of the mitochondrial membrane potential. This, in turn, inhibits the regeneration of ubiquinone, which is essential for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis. The inability to synthesize pyrimidines ultimately prevents DNA replication and leads to parasite death.
dot
Caption: Comparative signaling pathways of this compound and atovaquone.
Performance Data
Direct comparative clinical data for this compound and atovaquone is not yet available as this compound is in the preclinical stage of development. However, a comparison of their in vitro and in vivo activities against P. falciparum can be made based on existing studies.
In Vitro Activity
The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain(s) | IC50 (nM) | Reference(s) |
| This compound | Not Publicly Available | Not Publicly Available | - |
| Atovaquone | Chloroquine-sensitive (L-3, L-16) | 0.680 - 0.978 | [2] |
| Multidrug-resistant (FCM 29) | 1.76 | [2] | |
| African isolates (Chloroquine-sensitive) | 0.889 (geometric mean) | [2] | |
| African isolates (Chloroquine-resistant) | 0.906 (geometric mean) | [2] | |
| Thai isolates | 3.4 (mean) | [3] | |
| Field isolates (Gabon) | 3.1 (median) | [4] |
Note: Specific IC50 values for this compound against various P. falciparum strains are not yet publicly available in the reviewed literature.
In Vivo Efficacy
Preclinical in vivo studies in mouse models provide valuable insights into a drug's efficacy in a biological system.
| Compound | Animal Model | Dosing | Efficacy | Reference(s) |
| This compound | SCID mice with human erythrocytes | Single oral dose (30, 60, 120 mg/kg) | >99.8% reduction in parasitemia at day 7 | [5] |
| ED90 estimated between 3-10 mg/kg (single dose) | [5] | |||
| Atovaquone | Not specified in detail in the provided results | Not specified in detail in the provided results | Atovaquone in combination with proguanil (B194036) is highly effective in clinical use. | [3] |
Resistance Profile
Drug resistance is a major challenge in malaria control. Understanding the mechanisms and likelihood of resistance development is crucial.
This compound: As this compound targets a novel enzyme, PfcPheRS, it is expected to be effective against parasite strains that are resistant to current antimalarials, including atovaquone. The development of resistance to this compound would likely involve mutations in the pfcphers gene.
Atovaquone: Resistance to atovaquone can develop relatively quickly when used as a monotherapy. Resistance is primarily associated with point mutations in the cytochrome b (cytb) gene, particularly at codon 268. The combination of atovaquone with proguanil (in Malarone) helps to delay the emergence of resistance.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this comparison.
In Vitro Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This assay is a common method for determining the IC50 of antimalarial compounds.
dot
Caption: Workflow for in vitro antimalarial susceptibility testing.
Methodology:
-
Parasite Culture: P. falciparum parasites (e.g., 3D7, Dd2 strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with serum and maintained in a hypoxic environment (5% CO2, 5% O2, 90% N2) at 37°C. Cultures are synchronized to the ring stage.
-
Drug Dilution: Test compounds (this compound or atovaquone) are serially diluted in culture medium in a 96-well plate.
-
Assay Initiation: Synchronized parasite culture (at a specific parasitemia and hematocrit) is added to each well of the drug-diluted plate. Control wells with no drug are included.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA, and therefore, parasite growth. The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Testing (SCID Mouse Model)
This model is used to assess the efficacy of antimalarial compounds in an animal model that can sustain P. falciparum infection.
Methodology:
-
Animal Model: Severe Combined Immunodeficient (SCID) mice, which lack functional T and B cells, are used. These mice are engrafted with human erythrocytes to allow for the propagation of P. falciparum.
-
Infection: The humanized SCID mice are infected with a specific strain of P. falciparum.
-
Drug Administration: Once a predetermined level of parasitemia is reached, the mice are treated with the test compound (this compound or atovaquone) via a specific route (e.g., oral gavage) and dosing regimen (e.g., single dose or multiple doses over several days). A control group receives the vehicle only.
-
Monitoring: Parasitemia levels in the mice are monitored daily by collecting a small blood sample from the tail and examining Giemsa-stained blood smears under a microscope or by using flow cytometry.
-
Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The effective dose that reduces parasitemia by 90% (ED90) can be calculated.
Conclusion
This compound represents a significant advancement in the search for new antimalarials due to its novel mechanism of action, which is distinct from all currently approved drugs, including atovaquone. Its potent preclinical activity against all major life stages of the parasite, including its potential for a single-dose cure, makes it a highly promising candidate for further development.
Atovaquone remains a valuable tool in the fight against malaria, particularly as part of the combination therapy Malarone. However, the continuous threat of resistance highlights the importance of developing new drugs with different mechanisms of action.
Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, will be crucial to fully elucidate its therapeutic potential and its place in the future landscape of malaria treatment. The data presented in this guide provides a foundational comparison for researchers and drug developers as they work towards the next generation of antimalarial therapies.
References
- 1. mesamalaria.org [mesamalaria.org]
- 2. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 4. Ex Vivo Drug Susceptibility of Plasmodium malariae Isolates to Antimalarial Drugs in Gabon [mdpi.com]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Resistance Profiles of the Novel Antimalarial Candidate BRD5018
A Comparative Guide for Researchers
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with mechanisms of action distinct from existing therapies. BRD5018, a novel bicyclic azetidine (B1206935) compound developed by the Broad Institute in collaboration with Eisai Inc., represents a promising new class of antimalarial candidates. This guide provides a comprehensive comparison of this compound's performance against other antimalarials, focusing on the critical aspect of cross-resistance, supported by available experimental data and detailed methodologies.
A Novel Mechanism of Action Suggests a Low Probability of Cross-Resistance
This compound exhibits a novel mechanism of action, targeting and inhibiting the Plasmodium falciparum phenylalanyl-tRNA synthetase (PheRS).[1][2][3][4][5] This enzyme is essential for protein synthesis, and its inhibition leads to parasite death.[1][2][3] Crucially, this target is distinct from the mechanisms of action of all currently approved antimalarial drugs, which include inhibition of heme detoxification (e.g., chloroquine), disruption of folate synthesis (e.g., sulfadoxine-pyrimethamine), and oxidative stress (e.g., artemisinin). The unique mode of action of this compound is a strong indicator that it is unlikely to be affected by the resistance mechanisms that have evolved against other antimalarials.
In Vitro Activity Against Multidrug-Resistant P. falciparum
While a direct comparative table of IC50 values for this compound against a comprehensive panel of drug-resistant P. falciparum strains is not publicly available, studies on closely related bicyclic azetidines demonstrate high potency against multidrug-resistant (MDR) parasite lines. For instance, the bicyclic azetidine BRD3914, an analog of this compound, has shown potent in vitro activity against the chloroquine-resistant and pyrimethamine-resistant Dd2 strain of P. falciparum, with a reported EC50 of 15 nM.
Table 1: Illustrative in vitro Activity of a Bicyclic Azetidine Analog Against a Multidrug-Resistant P. falciparum Strain
| Compound | P. falciparum Strain | Known Resistance | EC50 (nM) |
| BRD3914 | Dd2 | Chloroquine, Pyrimethamine | 15 |
Note: This table presents data for a closely related analog, BRD3914, to illustrate the potential of this compound class. Specific IC50 data for this compound against a full panel of resistant strains is not available in the reviewed literature.
The potent activity of this class of compounds against MDR strains further supports the hypothesis that their novel mechanism of action circumvents existing resistance pathways.
Experimental Protocols
The assessment of cross-resistance between antimalarial compounds is typically determined through in vitro susceptibility assays. The following is a detailed methodology for a commonly used protocol, the SYBR Green I-based drug sensitivity assay.
In Vitro Drug Susceptibility Testing Using SYBR Green I Assay
This method measures the proliferation of P. falciparum in vitro in the presence of serial dilutions of antimalarial drugs.
Materials:
-
P. falciparum laboratory strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant Dd2, artemisinin-resistant K13 mutant lines)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, L-glutamine, hypoxanthine, and AlbuMAX II)
-
Antimalarial compounds (this compound and comparator drugs)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Plate Preparation: Antimalarial compounds are serially diluted in complete culture medium and dispensed into 96-well plates.
-
Assay Initiation: Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension and added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 200 µL of lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC50) is calculated using a nonlinear regression model.
Cross-resistance is determined by comparing the IC50 of this compound against drug-sensitive and drug-resistant parasite strains. A lack of significant shift in the IC50 value between these strains indicates no cross-resistance.
Visualizing the Scientific Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Caption: Workflow for assessing antimalarial cross-resistance in vitro.
Caption: Logical framework for determining cross-resistance.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding anti-malarial drug resistance and discovering novel drug target candidates | Broad Institute [broadinstitute.org]
- 3. Structural analyses of the malaria parasite aminoacyl‐tRNA synthetases provide new avenues for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analyses of the malaria parasite aminoacyl-tRNA synthetases provide new avenues for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
BRD5018: A Comparative Analysis of Resistance Potential in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum is a critical global health challenge, necessitating the development of novel antimalarial agents with new mechanisms of action. BRD5018, a bicyclic azetidine (B1206935) compound, represents a promising new class of antimalarials that inhibits the parasite's cytosolic phenylalanyl-tRNA synthetase (cFRA), a crucial enzyme in protein synthesis. This guide provides a comparative analysis of this compound, focusing on the potential for resistance development relative to existing and other novel antimalarial agents.
Executive Summary
This compound's unique mechanism of action, targeting a key housekeeping enzyme, presents a potentially high barrier to the development of resistance. To date, published literature lacks reports of successful in vitro selection of stable, high-level resistance to this compound in P. falciparum. This contrasts sharply with many current and developmental antimalarials, for which resistance is a known clinical or experimental challenge. This guide will delve into the comparative in vitro efficacy, detail the experimental protocols used to assess resistance, and explore the potential molecular mechanisms of resistance.
Comparative In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other antimalarials against various strains of P. falciparum. Of note is the lack of data for this compound against resistant strains, as resistance has not been readily selected in vitro.
Table 1: In Vitro Activity of this compound and Standard Antimalarials Against P. falciparum Strains
| Compound | Mechanism of Action | 3D7 (Sensitive) IC50 (nM) | K1 (CQ-R, PYR-R) IC50 (nM) | Dd2 (CQ-R, PYR-R) IC50 (nM) |
| This compound | Phenylalanyl-tRNA synthetase inhibitor | ~1-5 | Not Reported | Not Reported |
| Chloroquine | Heme detoxification inhibitor | 6.5 - 20 | 275 - 361.8 | >100 |
| Artemisinin | Activation by heme, oxidative stress | 2 - 20.1 | Not specified | Not specified |
| Dihydroartemisinin | Activation by heme, oxidative stress | 2 | Not specified | Not specified |
| Mefloquine | Unknown, possibly membrane disruption | 16.6 - 30 | Not specified | Not specified |
| Piperaquine | Heme detoxification inhibitor | 27 - 32 | Not specified | Not specified |
| Lumefantrine | Heme detoxification inhibitor | 50 - 96 | Not specified | Not specified |
Note: IC50 values are compiled from multiple sources and can vary based on assay conditions. The strains indicated are common reference strains: 3D7 (sensitive to most drugs), K1 and Dd2 (resistant to Chloroquine [CQ] and Pyrimethamine [PYR]).
Table 2: In Vitro Activity of Novel Antimalarial Candidates Against Resistant P. falciparum Strains
| Compound | Mechanism of Action | Resistant Strain(s) | IC50 (nM) |
| This compound | Phenylalanyl-tRNA synthetase inhibitor | - | No data on resistant strains |
| Cipargamin (KAE609) | PfATP4 inhibitor | Artemisinin-resistant (K13 mutations) | 0.5 - 1.4 |
| Ganaplacide (KAF156) | Imidazolopiperazine | Artemisinin-resistant (K13 mutations) | 5.6 |
| Ferroquine | Heme detoxification inhibitor | Multi-drug resistant isolates | 9.3 |
| M5717 (DDD107498) | Translation elongation factor 2 (eEF2) inhibitor | Not specified | Potent activity reported |
Experimental Protocols
In Vitro Resistance Selection
A critical component of preclinical drug development is the assessment of a compound's propensity to select for resistant parasites. The following is a generalized protocol for in vitro resistance selection in P. falciparum.
-
Parasite Culture: A clonal line of P. falciparum (e.g., 3D7 or Dd2) is cultured in human erythrocytes in complete medium.
-
Drug Pressure Application:
-
Continuous Pressure: Parasite cultures are exposed to a constant concentration of the test compound, typically starting at the IC50 or IC90. The drug concentration is gradually increased as the parasites adapt.
-
Intermittent Pressure: Parasites are exposed to a high concentration of the drug (e.g., 5-10 times the IC50) for a short period (e.g., 24-48 hours), followed by a period of growth in drug-free medium. This cycle is repeated.
-
-
Monitoring: Parasitemia is monitored regularly by microscopy (Giemsa-stained blood smears) or flow cytometry.
-
Recrudescence and Cloning: Once parasites are able to grow consistently in the presence of a high drug concentration (recrudescence), they are cloned by limiting dilution to obtain a genetically homogenous resistant population.
-
Phenotypic Characterization: The IC50 of the resistant clone is determined and compared to the parental strain to calculate the fold-change in resistance.
-
Genotypic Characterization: Whole-genome sequencing is performed on the resistant and parental clones to identify genetic mutations (e.g., single nucleotide polymorphisms, copy number variations) associated with the resistance phenotype.
In Vitro Susceptibility Testing (IC50 Determination)
The SYBR Green I-based fluorescence assay is a common method for determining the IC50 of antimalarial compounds.
-
Plate Preparation: A 96-well plate is prepared with serial dilutions of the test compounds.
-
Parasite Culture Addition: Synchronized ring-stage P. falciparum cultures are added to the wells.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is read using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound, inhibiting parasite protein synthesis.
Caption: Inferred potential resistance mechanisms to this compound in P. falciparum.
Caption: Workflow for in vitro selection and characterization of drug resistance.
Discussion and Future Outlook
The lack of reported resistance to this compound in vitro is a highly encouraging sign for its development as a next-generation antimalarial. Several factors could contribute to this high barrier to resistance:
-
Essential Target: Phenylalanyl-tRNA synthetase is a vital enzyme for parasite survival. Mutations that confer resistance to this compound may also impair the enzyme's essential function, leading to a significant fitness cost for the parasite.
-
Novel Binding Pocket: this compound and related compounds bind to a site on the parasite enzyme that is distinct from that of the human counterpart, contributing to its selectivity. This specific binding interaction may be difficult for the parasite to alter without compromising enzyme activity.
While these early indications are positive, it is crucial to continue rigorous investigation into the potential for resistance development. Future studies should include:
-
Intensive In Vitro Selection: Employing a variety of selection protocols with different parasite strains and drug concentrations to exhaustively probe for the emergence of resistance.
-
Cross-Resistance Studies: Assessing the activity of this compound against parasite lines that are resistant to other protein synthesis inhibitors.
-
Molecular Modeling: Further elucidating the binding interactions of this compound with PfcFRS to predict mutations that could lead to resistance.
BRD5018: A Potent and Selective Inhibitor of Parasite Phenylalanyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarials with new mechanisms of action to combat rising drug resistance has led to the investigation of essential parasite enzymes as therapeutic targets. One such promising target is the phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis. BRD5018, a bicyclic azetidine (B1206935) compound, has emerged as a potent inhibitor of Plasmodium PheRS, demonstrating significant promise in preclinical development. This guide provides a comparative analysis of this compound's selectivity for the parasite enzyme over its human counterpart, supported by available experimental data.
High Selectivity: A Key Advantage for Therapeutic Development
A critical attribute for any anti-infective agent is its ability to selectively target the pathogen's machinery without significantly affecting the host's cellular processes. This compound has been shown to possess good selectivity for the parasite PheRS over the human ortholog. While specific quantitative data for this compound's inhibition of human PheRS is not publicly available, reports from its preclinical development confirm "weak inhibition of the enzymatic activity of human cPheRS while potent inhibition of PfcPheRS".
To illustrate the remarkable selectivity achievable with this class of compounds, we can examine the data for a closely related bicyclic azetidine, BRD1389.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (Human/Parasite) |
| This compound | Plasmodium vivax PheRS | 0.09[1] | - |
| Plasmodium falciparum PheRS | Similar to P. vivax[1] | - | |
| Human PheRS | Weak inhibition | Good selectivity[1] | |
| BRD1389 | Plasmodium falciparum PheRS | <0.001 | >100,000 |
| Human PheRS | >100 |
Table 1: Comparative inhibitory activity of this compound and the related compound BRD1389 against parasite and human phenylalanyl-tRNA synthetase.
The data for BRD1389 showcases the potential for bicyclic azetidines to achieve an exceptionally high therapeutic window, a crucial factor for drug safety and efficacy.
Mechanism of Action: Targeting a Vital Parasite Pathway
This compound and related compounds function by inhibiting the aminoacylation activity of PheRS. This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, these inhibitors effectively halt protein production in the parasite, leading to its death. The selectivity of these compounds arises from structural differences between the parasite and human PheRS enzymes, allowing for targeted inhibition.
References
Validating BRD5018's Mechanism of Action in Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant malarial parasites necessitates the development of novel therapeutics with unique mechanisms of action. BRD5018 is a promising antimalarial candidate that has been shown to act via a novel mechanism: the inhibition of parasite protein synthesis.[1][2] This guide provides a framework for validating the mechanism of action of this compound, particularly in the context of resistant parasite strains, and compares its proposed mechanism to existing antimalarial drugs.
This compound: A Novel Inhibitor of Parasite Protein Synthesis
This compound targets the Plasmodium falciparum cytosolic phenylalanylalanyl-tRNA synthetase (PfcPheRS), an essential enzyme for protein translation.[1][3] By inhibiting PfcPheRS, this compound effectively halts protein synthesis in the parasite, leading to its death.[2] Notably, this compound demonstrates selectivity for the parasite enzyme over its human counterpart, suggesting a favorable safety profile.[2][3] Preclinical studies have shown that this compound is active against the blood, liver, and transmission stages of the malaria parasite, making it a potential multi-stage therapeutic agent.[1]
Visualizing the Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound in Plasmodium falciparum.
Caption: Proposed mechanism of action of this compound.
Validating the Mechanism of Action in Resistant Strains
The development of resistance is a significant challenge for all antimicrobial agents. Validating that this compound maintains its on-target activity in the face of resistance is crucial. This involves generating resistant parasite lines and characterizing their phenotypic and genotypic changes.
Experimental Workflow for Generating and Characterizing Resistant Strains
The following workflow outlines the key steps in developing and analyzing this compound-resistant P. falciparum strains.
Caption: Workflow for resistance studies.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections provide protocols for key experiments in validating this compound's mechanism of action.
In Vitro Susceptibility Testing
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against sensitive and resistant P. falciparum strains.
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in complete medium.
-
Drug Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well plate, the drug dilutions are added to wells containing parasitized erythrocytes.
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Growth Inhibition Measurement: Parasite growth can be quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: SYBR Green I dye binds to parasite DNA, and fluorescence is measured.
-
[3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine (B114508) into parasite nucleic acids.
-
pLDH assay: Measures the activity of parasite lactate (B86563) dehydrogenase.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Generation of Resistant Parasites
Objective: To select for P. falciparum parasites with reduced susceptibility to this compound.
Methodology:
-
Continuous Drug Pressure: A culture of wild-type P. falciparum is exposed to a sub-lethal concentration of this compound (e.g., IC50).
-
Escalating Concentrations: As the parasites adapt and resume growth, the concentration of this compound is gradually increased.
-
Monitoring: Parasite growth is monitored regularly by microscopy (Giemsa-stained blood smears).
-
Clonal Isolation: Once parasites can grow at a significantly higher concentration of this compound, clonal lines are isolated by limiting dilution.
-
Confirmation of Resistance: The IC50 of the clonal lines is determined to confirm the resistant phenotype.
Whole-Genome Sequencing of Resistant Strains
Objective: To identify genetic mutations associated with this compound resistance.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from both the resistant and the parental (sensitive) parasite lines.
-
Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads from the resistant and sensitive strains are aligned to the P. falciparum reference genome. Single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) are identified.
-
Candidate Gene Identification: Mutations found exclusively in the resistant strains, particularly in the gene encoding PfcPheRS or other genes in the protein synthesis pathway, are considered candidate resistance markers.
Target Engagement and Enzymatic Assays
Objective: To confirm that mutations in PfcPheRS alter the binding or inhibition of this compound.
Methodology:
-
Recombinant Protein Expression: The wild-type and mutated PfcPheRS enzymes are expressed and purified.
-
Enzymatic Activity Assay: The aminoacylation activity of the recombinant enzymes is measured in the presence of varying concentrations of this compound. This is typically done by monitoring the attachment of radiolabeled phenylalanine to its cognate tRNA.
-
IC50 Determination: The IC50 of this compound for the wild-type and mutant enzymes is determined to assess any shift in potency.
-
Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA): These assays can be used to measure the direct binding of this compound to PfcPheRS in vitro or in intact cells, respectively. A change in the melting temperature of the protein in the presence of the drug indicates binding.
Comparative Data Summary
While direct comparative data for this compound against other specific antimalarials in resistant strains is not yet publicly available, the following table provides a hypothetical comparison of expected outcomes based on their mechanisms of action.
| Feature | This compound | Chloroquine (B1663885) | Artemisinin |
| Primary Target | Phenylalanyl-tRNA synthetase | Heme detoxification | Multiple targets (activated by heme) |
| Mechanism of Action | Inhibition of protein synthesis | Inhibition of hemozoin formation | Generation of reactive oxygen species |
| Expected Resistance Mechanism | Mutations in PfcPheRS | Mutations in PfCRT transporter | Mutations in Kelch13 protein |
| Activity in Chloroquine-resistant strains | Expected to be active | Inactive | Active |
| Activity in Artemisinin-resistant strains | Expected to be active | Active | Reduced efficacy |
Comparison with Other Antimalarials
This compound's mechanism of action distinguishes it from current frontline antimalarial drugs.
-
Chloroquine and other quinolines interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. Resistance to these drugs is often mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT).
-
Artemisinin and its derivatives are thought to be activated by heme and generate reactive oxygen species that damage parasite proteins. Resistance to artemisinins is associated with mutations in the Kelch13 protein, which may be involved in a cellular stress response.
The novel target of this compound suggests that it will likely be effective against parasite strains that are resistant to existing drugs, as there is no expected cross-resistance.[1]
Conclusion
Validating the mechanism of action of novel antimalarial candidates like this compound is a critical step in their development. The experimental framework outlined in this guide, from in vitro susceptibility testing to the genetic and biochemical characterization of resistant strains, provides a comprehensive approach to confirming on-target activity and understanding potential resistance mechanisms. The unique mode of action of this compound, targeting parasite protein synthesis, positions it as a valuable tool in the fight against drug-resistant malaria. Further research and clinical development are warranted to fully assess its therapeutic potential.
References
A Head-to-Head Comparison of BRD5018 with Other Novel Antimalarials
For Immediate Release
Cambridge, MA – December 17, 2025 – In the global fight against malaria, the development of novel antimalarials with unique mechanisms of action is paramount to overcoming the growing threat of drug resistance. This guide provides a head-to-head comparison of BRD5018, a promising preclinical candidate, with other novel antimalarials in development: M5717, WM382, and MMV688533. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and early clinical data to inform future research and development efforts.
This compound, a bicyclic azetidine (B1206935) compound developed through a collaboration between the Broad Institute and Eisai Inc., has shown significant promise with its novel mechanism of action. It targets the Plasmodium falciparum phenylalanyl-tRNA synthetase (PheRS), an essential enzyme for parasite protein synthesis.[1][2] This mode of action is distinct from existing antimalarial drugs, making it a valuable candidate against drug-resistant parasite strains. This compound has demonstrated potent activity against the blood, liver, and transmission stages of the malaria parasite in mouse models.[3]
This guide will delve into the comparative efficacy, mechanism of action, and developmental stage of this compound and its contemporaries, supported by available experimental data.
Comparative Data of Novel Antimalarials
The following tables summarize the available quantitative data for this compound and selected comparator compounds. It is important to note that specific in vitro potency (IC50) and cytotoxicity (CC50) data for this compound are not publicly available at the time of this publication.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Target/Mechanism of Action | P. falciparum IC50 (nM) | Mammalian Cell CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | Phenylalanyl-tRNA synthetase (PheRS) inhibitor | Data not publicly available | Data not publicly available | Data not publicly available |
| M5717 | Eukaryotic elongation factor 2 (eEF2) inhibitor | ~1 nM (3D7 strain) | >10 (HepG2) | >10,000 |
| WM382 | Dual Plasmepsin IX and X (PMIX/X) inhibitor | 0.6 nM (P. falciparum) | 24.8 (HepG2) | ~41,333 |
| MMV688533 | Putative (implicated in intracellular trafficking) | 1.3 nM (median, Ugandan isolates) | >50 (various cell lines) | >38,000 |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Efficacy |
| This compound | P. falciparum SCID mouse | Single oral dose | ED90 between 3-10 mg/kg[4] |
| M5717 | P. falciparum SCID mouse | Single oral dose | Delayed parasite clearance, effective in combination |
| WM382 | P. berghei and P. falciparum | 20 mg/kg, twice daily or 1-30 mg/kg once daily for 4 days (p.o.) | Cleared parasitemia[5] |
| MMV688533 | P. falciparum NSG mouse | Single oral dose of 5 mg/kg | Rapid reduction in parasitemia |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
In Vitro P. falciparum Growth Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of a compound required to inhibit parasite growth by 50%.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for drug-sensitive, Dd2 for drug-resistant) are cultured in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are serially diluted in culture medium in a 96-well plate.
-
Assay Setup: Asynchronous parasite cultures (typically at 0.5% parasitemia and 2% hematocrit) are added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Growth Measurement: Parasite growth is quantified using various methods, such as the SYBR Green I fluorescence-based assay, which measures DNA content.
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Mammalian Cell Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of a compound that causes a 50% reduction in the viability of mammalian cells.
-
Cell Culture: A human cell line, such as HepG2 (liver carcinoma), is cultured in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Setup: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Exposure: The culture medium is replaced with medium containing serial dilutions of the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity. The absorbance is read using a plate reader.
-
Data Analysis: The absorbance values are plotted against the compound concentration to determine the CC50 value.
In Vivo Efficacy Study (4-Day Suppressive Test)
This standard mouse model assesses the ability of a compound to suppress parasite growth in vivo.
-
Animal Model: Immunodeficient mice (e.g., SCID or NSG) engrafted with human red blood cells are used for P. falciparum studies, while other strains like Swiss Webster can be used for rodent malaria parasites like P. berghei.
-
Infection: Mice are infected intravenously or intraperitoneally with a known number of parasitized red blood cells.
-
Drug Administration: The test compound is administered orally or via another relevant route, typically starting a few hours after infection and continuing for four consecutive days.
-
Parasitemia Monitoring: A thin blood smear is prepared from the tail blood of each mouse on day 4 post-infection. The percentage of infected red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained smears.
-
Efficacy Calculation: The average parasitemia of the treated group is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The dose that causes a 90% reduction in parasitemia (ED90) can be determined by testing a range of doses.[4]
Conclusion
This compound represents a significant advancement in the pipeline of novel antimalarials due to its unique mechanism of action targeting the parasite's protein synthesis machinery. While a direct quantitative comparison of its in vitro potency is currently limited by the lack of publicly available data, its potent in vivo efficacy positions it as a strong candidate for further development.[4] Continued research and clinical evaluation of this compound and other novel compounds like M5717, WM382, and MMV688533 are crucial for the development of next-generation antimalarial therapies that can effectively combat drug-resistant malaria and contribute to global eradication efforts.
References
- 1. Understanding anti-malarial drug resistance and discovering novel drug target candidates | Broad Institute [broadinstitute.org]
- 2. Diversity-oriented synthesis yields novel multistage antimalarial inhibitors. | Broad Institute [broadinstitute.org]
- 3. mesamalaria.org [mesamalaria.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. malaria | Three Major Infectious Diseases and Neglected Tropical Diseases (NTDs) | Japan Pharmaceutical Manufacturers Association(JPMA) [jpma.or.jp]
BRD5018: A Novel Phenylalanyl-tRNA Synthetase Inhibitor and its Potential for Synergistic Antimalarial Combinations
A Comparative Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. BRD5018, a bicyclic azetidine (B1206935) compound developed through a collaboration between the Broad Institute and Eisai, Inc., represents a promising new class of antimalarials. This guide provides a comprehensive overview of this compound, its unique mechanism of action, and a framework for evaluating its potential synergistic effects with existing malaria drugs. While direct experimental data on the synergistic interactions of this compound with other antimalarials is not yet publicly available, this document furnishes researchers with the necessary protocols and conceptual frameworks to conduct such investigations.
Introduction to this compound: A New Paradigm in Antimalarial Therapy
This compound distinguishes itself from current antimalarial drugs by targeting a novel enzyme essential for parasite survival: the cytosolic phenylalanyl-tRNA synthetase (PfcPheRS).[1][2] This enzyme is critical for protein synthesis in the malaria parasite. By inhibiting PfcPheRS, this compound effectively blocks the parasite's ability to produce essential proteins, leading to its death.[1][2] This mechanism is distinct from those of existing antimalarial drug classes, such as artemisinins and their partners, which primarily target other cellular processes.
Preclinical studies have demonstrated that this compound exhibits potent activity against multiple stages of the Plasmodium life cycle, including the blood, liver, and transmission stages. This multi-stage efficacy is a significant advantage, as it offers the potential for not only treatment but also prophylaxis and transmission-blocking, key components of malaria eradication strategies.
The Rationale for Combination Therapy
The history of antimalarial drug development has unequivocally demonstrated the importance of combination therapy in delaying the emergence of drug resistance. Artemisinin-based combination therapies (ACTs) are the current standard of care for uncomplicated falciparum malaria, pairing a rapid-acting artemisinin (B1665778) derivative with a longer-acting partner drug.[3][4] The rationale behind this approach is to attack the parasite with two drugs that have different mechanisms of action, making it more difficult for the parasite to develop resistance to both simultaneously.
Given its novel mechanism of action, this compound is a prime candidate for inclusion in new combination therapies. Evaluating its interactions with existing antimalarials is a critical step in its clinical development. Such studies aim to identify combinations that are synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects).
Evaluating Synergistic Effects: Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro synergistic effects of this compound with existing malaria drugs.
In Vitro Drug Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and partner drugs individually and in combination against P. falciparum.
Materials:
-
P. falciparum laboratory strains (e.g., 3D7, Dd2)
-
Complete malaria culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
This compound and partner antimalarial drugs (e.g., dihydroartemisinin, chloroquine, lumefantrine, piperaquine)
Protocol (SYBR Green I-based Assay):
-
Prepare serial dilutions of individual drugs and fixed-ratio combinations in complete culture medium.
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of a 96-well plate.
-
Add 20 µL of the drug dilutions to the respective wells. Include drug-free wells as a positive control for parasite growth and uninfected erythrocytes as a negative control.
-
Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂).
-
After incubation, lyse the cells by freezing at -80°C.
-
Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Isobologram Analysis
Objective: To graphically assess the nature of the drug interaction (synergism, additivity, or antagonism).
Methodology:
-
Determine the IC50 values of this compound (Drug A) and the partner drug (Drug B) individually.
-
Test the drugs in combination at various fixed ratios (e.g., 1:3, 1:1, 3:1 based on their IC50 values).
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination at the IC50 of the mixture:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additivity
-
FICI > 1.0: Antagonism
-
-
Construct an isobologram by plotting the FIC of Drug A on the y-axis and the FIC of Drug B on the x-axis. A concave curve below the line of additivity indicates synergy, a straight line indicates additivity, and a convex curve above the line indicates antagonism.
Data Presentation: A Framework for Comparison
The following tables provide a structured format for presenting quantitative data on the in vitro activity and synergistic interactions of this compound. As specific experimental data for this compound combinations are not yet available, these tables serve as templates for future research findings.
Table 1: In Vitro Activity of this compound and Standard Antimalarials against P. falciparum
| Drug | Mechanism of Action | Target Stage(s) | IC50 (nM) against 3D7 (Drug-Sensitive) | IC50 (nM) against Dd2 (Drug-Resistant) |
| This compound | Phenylalanyl-tRNA synthetase inhibitor | Blood, Liver, Transmission | Data Not Available | Data Not Available |
| Dihydroartemisinin | Heme activation, oxidative stress | Asexual blood stages | Reference Value | Reference Value |
| Chloroquine | Heme detoxification inhibition | Asexual blood stages | Reference Value | Reference Value |
| Lumefantrine | Heme detoxification inhibition | Asexual blood stages | Reference Value | Reference Value |
| Piperaquine | Heme detoxification inhibition | Asexual blood stages | Reference Value | Reference Value |
Table 2: Synergistic Interactions of this compound with Existing Antimalarials (Template for Future Data)
| Drug Combination | P. falciparum Strain | FIC Index (FICI) | Interaction |
| This compound + Dihydroartemisinin | 3D7 | Data Not Available | To be determined |
| This compound + Dihydroartemisinin | Dd2 | Data Not Available | To be determined |
| This compound + Chloroquine | 3D7 | Data Not Available | To be determined |
| This compound + Chloroquine | Dd2 | Data Not Available | To be determined |
| This compound + Lumefantrine | 3D7 | Data Not Available | To be determined |
| This compound + Lumefantrine | Dd2 | Data Not Available | To be determined |
| This compound + Piperaquine | 3D7 | Data Not Available | To be determined |
| This compound + Piperaquine | Dd2 | Data Not Available | To be determined |
Visualizing Mechanisms and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
BRD5018: A Comparative Guide to its Transmission-Blocking Effect in Malaria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antimalarial candidate BRD5018 with other transmission-blocking agents. The information is intended to support research and development efforts in the fight against malaria by offering a clear, data-driven perspective on the current landscape of transmission-blocking compounds.
Introduction to this compound
This compound is a novel antimalarial compound belonging to the bicyclic azetidine (B1206935) class. Its primary mechanism of action is the inhibition of the Plasmodium falciparum phenylalanyl-tRNA synthetase (PfFRS), an enzyme crucial for parasite protein synthesis.[1][2] This mode of action is distinct from many current antimalarials, offering a potential new tool to combat drug-resistant strains.[3] Preclinical studies have indicated that this compound exhibits activity against the blood, liver, and transmissible gametocyte stages of the malaria parasite, positioning it as a potential multi-stage therapeutic and prophylactic agent.[1][3]
While the potential for transmission-blocking activity is a key feature of the bicyclic azetidine class, specific quantitative data on the transmission-blocking efficacy of this compound from gold-standard assays, such as the Standard Membrane Feeding Assay (SMFA), are not yet publicly available. This guide, therefore, presents a comparison based on the known mechanism of action of this compound and available quantitative data for other well-characterized and novel transmission-blocking compounds.
Comparative Analysis of Transmission-Blocking Agents
The following tables summarize the available quantitative data for various antimalarial compounds with demonstrated transmission-blocking activity. This allows for a comparative assessment of their potency.
Table 1: Phenylalanyl-tRNA Synthetase Inhibitors and Related Compounds
| Compound | Class | Target | Efficacy (EC50/IC50) | Assay Type |
| This compound | Bicyclic Azetidine | PfFRS | Data not available | - |
| BRD3914 | Bicyclic Azetidine | PfFRS | 15 nM (asexual blood stage) | P. falciparum Dd2 strain |
| BRD7929 | Bicyclic Azetidine | PfFRS | >1000-fold loss of activity in mature vs. immature gametocytes | - |
Note: While BRD3914 and BRD7929 are close analogs of this compound, the provided data for BRD3914 is for the asexual stage, not the transmission stage. The information for BRD7929 indicates a significant reduction in potency against mature, transmissible gametocytes.
Table 2: Other Antimalarial Compounds with Transmission-Blocking Activity
| Compound | Class | Primary Target | Transmission-Blocking Efficacy (IC50/EC50) | Assay Type |
| Atovaquone | Naphthoquinone | Cytochrome bc1 complex | Potent inhibitor of sporogonic development | SPORO-DMFA |
| Primaquine | 8-aminoquinoline | Not fully elucidated | Potent gametocytocidal activity | SMFA |
| Methylene Blue | Thiazine dye | Glutathione Reductase | Potent transmission-blocking activity | TB-DMFA |
| KAF156 (Ganaplacide) | Imidazolepiperazine | Not fully elucidated | Potent activity against asexual and sexual stages | - |
| (+)-SJ733 | Tetrahydroisoquinoline | PfATP4 | ED50 = 5 mg/kg (in vivo) | P. berghei mouse model |
| M5717 (DDD107498) | Quinoline-4-carboxamide | PfeEF2 | Potent transmission-blocking activity | TB-DMFA |
| OZ439 (Artefenomel) | Ozonide | Not fully elucidated | IC50 = 0.13 µM (oocyst formation) | SMFA |
| P218 | Dihydrofolate reductase inhibitor | DHFR | Potent transmission-blocking activity | TB-DMFA |
Experimental Protocols
A thorough understanding of the methodologies used to generate transmission-blocking data is critical for accurate interpretation and comparison. The Standard Membrane Feeding Assay (SMFA) is the gold-standard for evaluating the ability of a compound to block the transmission of malaria parasites from humans to mosquitoes.
Standard Membrane Feeding Assay (SMFA) Protocol:
-
Gametocyte Culture: P. falciparum gametocytes (the sexual stage of the parasite) are cultured in vitro to maturity (Stage V).
-
Compound Incubation: Mature gametocytes are incubated with various concentrations of the test compound (e.g., this compound) for a defined period (typically 24-48 hours). A control group with no compound is also prepared.
-
Blood Meal Preparation: The treated and control gametocytes are mixed with red blood cells and serum to create an artificial blood meal.
-
Mosquito Feeding: A colony of susceptible Anopheles mosquitoes is allowed to feed on the blood meals through an artificial membrane.
-
Oocyst Assessment: After a period of incubation (typically 7-10 days), the midguts of the mosquitoes are dissected and examined for the presence and number of oocysts (the encysted stage of the parasite).
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of infected mosquitoes (prevalence) and the average number of oocysts per mosquito (intensity) in the treated groups to the control group. The IC50 (concentration that inhibits 50% of oocyst development) and/or EC50 (concentration that is 50% effective) values are then calculated.
Visualizing the Mechanism and Workflow
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's transmission-blocking effect.
Diagram 2: Experimental Workflow for SMFA
Caption: Standard Membrane Feeding Assay (SMFA) workflow.
Diagram 3: Logical Comparison of Transmission-Blocking Strategies
Caption: Overview of different transmission-blocking mechanisms.
Conclusion
This compound, as a representative of the bicyclic azetidine class of PfFRS inhibitors, holds significant promise as a multi-stage antimalarial agent with the potential to block malaria transmission. Its novel mechanism of action is a critical asset in the face of growing drug resistance. However, the lack of publicly available, direct quantitative data on its transmission-blocking efficacy from standardized assays like the SMFA makes a definitive comparison with other agents challenging.
The data presented for alternative compounds highlight the diverse mechanisms and high potency of several molecules in development. Further research, specifically head-to-head SMFA studies including this compound, is essential to fully elucidate its position within the landscape of transmission-blocking antimalarials. The experimental protocols and comparative data in this guide are intended to provide a valuable resource for researchers working towards the ultimate goal of malaria eradication.
References
Comparative Cytotoxicity of BRD5018 on Human Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profile of BRD5018, a novel antimalarial candidate, against a panel of human cell lines. Due to the limited publicly available cytotoxicity data for this compound, this guide utilizes data from a closely related bicyclic azetidine (B1206935) compound, BRD3914, as a proxy. The cytotoxic effects are compared with established antimalarial drugs, Chloroquine and Artemisinin, and a standard chemotherapeutic agent, Doxorubicin.
Executive Summary
This compound and its analogs, such as BRD3914, are being developed as antimalarial agents by targeting the parasite's cytosolic phenylalanyl-tRNA synthetase (PheRS).[1] This mechanism is designed to be selective for the parasite's enzyme over the human equivalent, suggesting a favorable safety profile in humans. The available data on the related compound BRD3914 indicates low in vitro cytotoxicity against human cell lines, including A549 (lung carcinoma), HEK293 (embryonic kidney), and HepG2 (liver carcinoma).[2] When compared to the antimalarial drugs Chloroquine and Artemisinin, BRD3914 demonstrates significantly lower cytotoxicity. As expected, the chemotherapeutic agent Doxorubicin shows the highest cytotoxicity across the tested cell lines.
Data Presentation: Comparative Cytotoxicity Data (IC50/CC50 in µM)
The following table summarizes the 50% cytotoxic concentrations (CC50) or 50% inhibitory concentrations (IC50) of BRD3914 (as a proxy for this compound) and comparator compounds on various human cell lines.
| Compound | A549 (Lung Carcinoma) | HEK293 (Embryonic Kidney) | HepG2 (Liver Carcinoma) |
| BRD3914 | CC50: 38 µM[2] | CC50: >50 µM[2] | CC50: >50 µM[2] |
| Chloroquine | CC50: >100 µM (72h)[3][4] | CC50: 9.883 µM (72h)[3][4] | CC50: 30 µM (48h)[5] |
| Artemisinin | IC50: >20 µM (24h)[6] | IC50: 242 µM (24h)[1][7][8] | IC50: 268 µM[9] |
| Doxorubicin | IC50: >20 µM (24h)[6] | IC50: 0.8 µM[10] | IC50: 12.2 µM (24h)[6] |
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability and cytotoxicity.[5][7][8]
Objective: To determine the concentration of a test compound that inhibits 50% of cell viability (IC50) or causes 50% cytotoxicity (CC50) in a human cell line.
Materials:
-
Human cell lines (e.g., A549, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound/BRD3914, Chloroquine, Artemisinin, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include control wells: cells with medium only (negative control) and medium only without cells (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50/CC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Artemisinin Stimulates Neuronal Cell Viability and Possess a Neuroprotective Effect In Vitro | MDPI [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Heat Shock Proteins and Autophagy in Mechanisms Underlying Effects of Sulforaphane on Doxorubicin-Induced Toxicity in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Evaluating the Potential for BRD5018 Resistance Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum poses a significant threat to global malaria control efforts. Novel antimalarial agents with unique mechanisms of action are crucial to overcoming this challenge. BRD5018, a bicyclic azetidine, represents a promising new class of antimalarials that inhibit parasite protein synthesis by targeting the cytosolic phenylalanyl-tRNA synthetase (cFRS). This guide provides a comparative analysis of the potential for resistance development to this compound, drawing on available data for other aminoacyl-tRNA synthetase (aaRS) inhibitors and outlining the experimental frameworks used to assess antimalarial drug resistance.
Comparison of Antimalarial Protein Synthesis Inhibitors
The development of resistance is a key concern for any new antimicrobial agent. While specific in vitro resistance selection studies for this compound have not been publicly detailed, data from other antimalarial protein synthesis inhibitors targeting different aminoacyl-tRNA synthetases offer valuable insights into the potential for resistance development.
| Compound/Class | Target | Organism | Resistance Selection | Fold-Increase in IC50 | Documented Mutations | Reference |
| This compound (Bicyclic Azetidine) | Phenylalanyl-tRNA Synthetase (PheRS) | P. falciparum | Data not available | Data not available | Data not available | N/A |
| Cladosporin | Lysyl-tRNA Synthetase (LysRS) | P. falciparum | Yes | >10-fold | Point mutations in the ATP-binding pocket of PfLysRS | [1] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | P. falciparum | Yes | Variable | Mutations in the active site of PfProRS | [2] |
| M5717 (aminobenzimidazole) | Elongation Factor 2 (eEF2) | P. falciparum | Yes | >15-fold | Mutations in the PfeEF2 gene | [3] |
| OSM-S-106 (pyrimidine-based sulfonamide) | Asparaginyl-tRNA Synthetase (AsnRS) | P. falciparum | Low propensity observed | Low | Not specified | [4] |
Key Insights:
-
Resistance to aminoacyl-tRNA synthetase inhibitors in P. falciparum typically arises from point mutations within the target enzyme's active site.
-
The frequency and magnitude of resistance can vary significantly between different aaRS inhibitors.
-
Compounds with novel mechanisms of action, like this compound, are less likely to be affected by existing resistance to common antimalarials.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures for evaluating resistance is critical for drug development.
This compound Mechanism of Action
This compound acts by inhibiting the phenylalanylation of tRNAPhe, a critical step in protein synthesis. This leads to a halt in parasite growth and replication.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Resistance Selection
The potential for resistance development to a new antimalarial compound is typically assessed through in vitro selection experiments. This workflow outlines the general process.
References
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance. [escholarship.org]
- 3. High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
BRD5018: A Novel Antimalarial Agent Demonstrating Potent In Vivo Efficacy Against Plasmodium Species
A comparative analysis of the preclinical data for BRD5018, a novel antimalarial candidate, reveals its high potency in in vivo models of malaria. Developed through a collaboration between the Broad Institute and Eisai Inc., this compound targets a novel mechanism of action, the inhibition of parasite protein synthesis, offering a promising new tool in the fight against drug-resistant malaria.
This compound has demonstrated excellent efficacy in mouse models of malaria, targeting the blood, liver, and transmission stages of the Plasmodium parasite. Its unique mode of action, the inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS), distinguishes it from currently available antimalarials and makes it a strong candidate for overcoming existing drug resistance.[1] Preclinical studies have shown that this compound can effectively treat malaria in mice, in some cases with just a single dose.
In Vivo Efficacy of this compound
Quantitative data from a preclinical study in SCID mice infected with Plasmodium highlights the potent in vivo activity of this compound. A single oral administration of the compound resulted in a significant reduction in parasitemia, demonstrating its potential for a simplified treatment regimen.
| Compound | Dose (mg/kg, oral) | Mouse Model | Parasitemia Reduction (Day 7) | Reference |
| This compound | 3 | SCID | Not specified | [1] |
| This compound | 10 | SCID | Not specified | [1] |
| This compound | 30 | SCID | >99.8% | [1] |
| This compound | 60 | SCID | >99.8% | [1] |
| This compound | 120 | SCID | >99.8% | [1] |
Comparison with Standard Antimalarial Agents
For context, the in vivo efficacy of standard antimalarial drugs such as chloroquine (B1663885) and artemisinin (B1665778) derivatives varies depending on the Plasmodium strain, mouse model, and treatment regimen. While a direct head-to-head comparison with this compound under identical experimental conditions is not available, published data on these established drugs provide a benchmark for its potent activity. For instance, studies have shown that combinations of artemisinin derivatives can achieve high levels of parasite reduction in mice.[2] Similarly, chloroquine has demonstrated significant efficacy in sensitive P. berghei strains, although resistance is a major clinical challenge.[3][4][5] The greater than 99.8% parasitemia reduction achieved with a single oral dose of 30 mg/kg of this compound is indicative of a highly effective antimalarial candidate.
Experimental Protocols
The in vivo efficacy of this compound was evaluated using a standardized murine malaria model.
Objective: To determine the in vivo antimalarial activity of this compound against Plasmodium infection in mice.
Animal Model: Severe Combined Immunodeficient (SCID) mice.
Parasite: Plasmodium species (specific strain not detailed in the available documentation).
Drug Administration:
-
This compound was administered as a single oral dose (P.O.).
-
Dose levels tested: 3, 10, 30, 60, and 120 mg/kg body weight.
Efficacy Endpoint:
-
The primary outcome measured was the percentage reduction in parasitemia.
-
Blood smears were collected and analyzed on day 7 post-treatment to determine the level of parasitemia compared to a control group.
Results: A dose-dependent reduction in parasitemia was observed. At doses of 30 mg/kg and higher, this compound achieved a greater than 99.8% reduction in parasitemia by day 7.[1]
Mechanism of Action: Inhibition of Protein Synthesis
This compound's novel mechanism of action involves the specific inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS). This enzyme is crucial for the parasite's protein synthesis machinery. By blocking the function of PfcPheRS, this compound prevents the incorporation of the amino acid phenylalanine into newly forming proteins, ultimately leading to parasite death. This targeted approach is highly selective for the parasite's enzyme over the human equivalent, suggesting a favorable safety profile.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 3. d-nb.info [d-nb.info]
- 4. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Lack of Specific Disposal Guidance for BRD5018 Underscores Need for Caution
Immediate Action: Consult the manufacturer or supplier to obtain the Safety Data Sheet (SDS) for BRD5018. This document is the primary source for specific safety, handling, and disposal information.
Publicly available information and safety databases do not contain specific disposal procedures for a compound designated as this compound. The absence of a dedicated Safety Data Sheet (SDS) necessitates treating this compound as a substance of unknown toxicity and hazard. The following guidelines are based on established best practices for the handling and disposal of novel or unidentified research chemicals. These are not a substitute for the official SDS.
General Precautionary Disposal Protocol for Novel Chemical Compounds
Researchers and laboratory personnel must adhere to a strict, safety-first protocol when handling and disposing of chemicals for which specific data is not available. This procedure is designed to minimize risk to personnel and the environment.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, assume the compound is hazardous. Wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 2: Segregation and Labeling
-
Segregate waste containing this compound from all other laboratory waste streams.
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.
Step 3: Waste Collection
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other chemical wastes.
-
Solid Waste: Collect contaminated materials such as gloves, pipette tips, and absorbent paper in a separate, clearly labeled, sealed container.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste.
Step 4: Storage
-
Store the sealed waste containers in a designated hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Utilize secondary containment to prevent spills.
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with all available information about the compound.
-
Never dispose of unknown chemicals down the drain or in the regular trash.[1]
Summary of General Disposal Procedures
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Liquid Waste | Leak-proof, chemically compatible container | "Hazardous Waste - this compound (Liquid)" | EHS Pickup |
| Solid Waste | Sealed, durable container | "Hazardous Waste - this compound (Solid)" | EHS Pickup |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Waste - this compound (Sharps)" | EHS Pickup |
Disposal Workflow for Unidentified Chemicals
Caption: Workflow for the safe disposal of an unidentified chemical compound.
References
Essential Safety and Operational Guide for Handling BRD5018
Disclaimer: This document provides essential safety and logistical information for the handling of BRD5018 based on available research and general laboratory safety principles. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are intended to supplement, not replace, a comprehensive risk assessment and institutional safety protocols.
This compound is an investigational antimalarial agent that requires careful handling in a controlled laboratory environment. This guide furnishes procedural, step-by-step guidance for its safe use and disposal to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Given the potent biological activity of this compound, stringent adherence to safety protocols is mandatory to prevent accidental exposure. The following table summarizes the required personal protective equipment.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Handling Precautions:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust and aerosols.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Ensure that an eyewash station and safety shower are readily accessible.
Operational Plan: Storage and Solution Preparation
Proper storage and preparation of this compound solutions are critical for maintaining compound integrity and ensuring experimental accuracy.
| Parameter | Guideline | Rationale |
| Storage | Store the solid compound at room temperature in a dry, well-ventilated place.[1] | To prevent degradation of the compound. |
| Solution Preparation | Prepare solutions in a chemical fume hood. | To minimize inhalation exposure. |
| Solubility | Information on solubility in common laboratory solvents should be obtained from the supplier's Certificate of Analysis. | Ensures proper dissolution for experimental use. |
| Labeling | Clearly label all containers with the compound name, concentration, solvent, and date of preparation. | Prevents misuse and ensures traceability. |
Disposal Plan
The disposal of this compound and associated waste must comply with all local, state, and federal regulations for hazardous chemical waste.[2][3]
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid Compound | Collect in a designated, clearly labeled hazardous waste container.[2] |
| Contaminated Labware (non-sharps) | Dispose of in a designated hazardous waste container.[2] |
| Contaminated Sharps | Collect in a puncture-proof sharps container labeled for hazardous chemical waste.[2] |
| Liquid Waste (solutions, rinsate) | Collect in a compatible, leak-proof container with a screw-top lid, labeled as hazardous waste.[2] |
Note: Do not dispose of this compound or its waste in regular trash or down the drain. Utilize your institution's environmental health and safety (EHS) office for proper disposal through a licensed hazardous waste vendor.[2]
Mechanism of Action: Inhibition of Protein Synthesis
This compound is a member of the bicyclic azetidine (B1206935) class of compounds which function as antimalarial agents by inhibiting the cytosolic phenylalanyl-tRNA synthetase (PfcFRS) of Plasmodium falciparum.[4][5] This enzyme is crucial for the parasite's protein synthesis. By competitively inhibiting the binding of L-phenylalanine to PfcFRS, this compound effectively halts the translation process, leading to parasite death.[5]
Caption: Mechanism of this compound action in P. falciparum.
Experimental Protocol: In Vitro Antimalarial Activity Assay
This protocol outlines a general method for determining the in vitro antimalarial activity of this compound against Plasmodium falciparum using a [³H]-hypoxanthine incorporation assay.[6][7]
Materials:
-
P. falciparum culture (e.g., drug-sensitive 3D7 strain)[6]
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, NaHCO₃, and supplemented with human serum or Albumax I)[6]
-
This compound stock solution (in an appropriate solvent like DMSO)
-
[³H]-hypoxanthine
-
96-well microplates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)[6]
-
Incubator at 37°C
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture Maintenance:
-
Drug Plate Preparation:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium.
-
Add 100 µL of each drug dilution to the wells of a 96-well plate in triplicate.[6]
-
Include control wells with no drug (vehicle control) and wells with uninfected erythrocytes (background control).
-
-
Assay Initiation:
-
[³H]-Hypoxanthine Labeling:
-
After 24 hours, add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well.
-
Continue to incubate for another 24 hours.
-
-
Harvesting and Measurement:
-
After the second incubation, harvest the contents of the wells onto a glass fiber filter using a cell harvester.
-
Wash the filter to remove unincorporated [³H]-hypoxanthine.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.
-
Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[6]
-
Caption: Workflow for in vitro antimalarial drug screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Inhibition of Plasmodium falciparum phenylalanine tRNA synthetase provides opportunity for antimalarial drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of malaria parasite phenylalanine tRNA-synthetase inhibition by bicyclic azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
